molecular formula C3H9NO2S B152786 Propane-2-sulfonamide CAS No. 81363-76-0

Propane-2-sulfonamide

Cat. No.: B152786
CAS No.: 81363-76-0
M. Wt: 123.18 g/mol
InChI Key: SJMCLWCCNYAWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propane-2-sulfonamide is a high-purity chemical compound supplied as a white to light yellow powder or crystal, offered with a purity of >98.0% (as determined by GC and qNMR) . It is characterized by a melting point range of 62.0 to 66.0 °C . Researchers value this molecule for its sulfonamide functional group, which serves as a versatile building block in medicinal chemistry. The sulfonamide group is a cornerstone of numerous pharmacologically active agents, forming the basis of drugs with diverse activities including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . This reagent provides a fundamental scaffold for the synthesis and development of novel bioactive molecules. Its specific utility is highlighted by its role as a precursor in the synthesis of more complex compounds, such as Propane-2-sulfonic acid octadec-9-enyl-amide (N15), a novel dual agonist of the PPARα and PPARγ receptors . Research into this N15 analogue has demonstrated significant neuroprotective effects in models of ischemic stroke, protecting against brain damage by inhibiting inflammatory responses in microglia/macrophages . This underscores the potential of this compound-derived compounds in pioneering new therapeutic strategies for neurological disorders. As a raw material, it is essential for chemists working in drug discovery and organic synthesis. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use, nor for human consumption. Proper storage conditions are at room temperature, preferably in a cool, dark place, and under inert gas due to its air-sensitive nature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S/c1-3(2)7(4,5)6/h3H,1-2H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMCLWCCNYAWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393543
Record name Propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81363-76-0
Record name Propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propane-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Propane-2-sulfonamide: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-2-sulfonamide, also known as isopropylsulfonamide, is a simple yet versatile organosulfur compound that has garnered significant interest in the field of medicinal chemistry. As a key building block, its structural motif is incorporated into a variety of biologically active molecules. The sulfonamide functional group is a well-established pharmacophore, known for its ability to mimic the transition state of amide hydrolysis and participate in crucial hydrogen bonding interactions with biological targets.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug discovery and development.

Chemical Structure and Identification

This compound is characterized by an isopropyl group attached to a sulfonamide functional group. This simple structure provides a foundation for more complex molecular designs in medicinal chemistry.

IdentifierValueSource
IUPAC Name This compound[4]
CAS Number 81363-76-0[4]
Molecular Formula C₃H₉NO₂S[4]
SMILES CC(C)S(=O)(=O)N[4]
InChIKey SJMCLWCCNYAWRQ-UHFFFAOYSA-N[4]
Synonyms Isopropylsulfonamide, 2-Propanesulfonamide, Isopropyl sulphonamide[4]

dot graph Propane_2_sulfonamide_Structure { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and role as a drug scaffold.

PropertyValueSource
Molecular Weight 123.18 g/mol [4]
Appearance White to light yellow powder or crystal
Melting Point 62.0 to 66.0 °C
Boiling Point Not available
Solubility Soluble in many organic solvents
XLogP3-AA -0.3[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]

Synthesis and Reactivity

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of its corresponding sulfonyl chloride, 2-propanesulfonyl chloride, with ammonia. This is a standard procedure for the formation of primary sulfonamides.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-propanesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the cooled solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise with vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis_of_Propane_2_sulfonamide

Reactivity of this compound

The reactivity of this compound is primarily centered around the N-H bond of the sulfonamide group. The protons on the nitrogen are acidic and can be removed by a base to form a sulfonamidate anion. This anion is a potent nucleophile and can participate in various reactions.

N-Alkylation and N-Arylation: The sulfonamidate anion can be readily alkylated or arylated to form N-substituted Propane-2-sulfonamides. This is a key transformation for incorporating the isopropylsulfonamide moiety into more complex molecules.[5][6]

Experimental Protocol: N-Alkylation of this compound

  • Anion Formation: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents), portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sulfonamidate anion.[5]

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide) (1-1.2 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Heating may be required for less reactive alkylating agents.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

N_Alkylation_of_Propane_2_sulfonamide

Applications in Drug Development

The sulfonamide group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[2][7] this compound, as a simple alkylsulfonamide, serves as a valuable building block for introducing this key pharmacophore into drug candidates.

As a Bioisostere for Amides and Carboxylic Acids

The sulfonamide moiety is often employed as a bioisostere for amide or carboxylic acid groups. Its tetrahedral geometry and ability to act as a hydrogen bond donor and acceptor allow it to mimic the interactions of these functional groups with biological targets, while often conferring improved metabolic stability and pharmacokinetic properties.

In Kinase Inhibitors

Many kinase inhibitors incorporate a sulfonamide group to engage in critical hydrogen bonding interactions within the ATP-binding pocket of the kinase. While specific examples detailing the direct use of this compound in widely marketed kinase inhibitors are not prevalent in the readily available literature, the principles of its incorporation are well-established. The isopropyl group can provide favorable van der Waals interactions in hydrophobic sub-pockets of the kinase active site. The synthesis of sulfonamide-based kinase inhibitors often involves the coupling of a sulfonamide-containing fragment with a core heterocyclic scaffold.[8][9][10]

In Other Therapeutic Areas

Derivatives of this compound have been investigated for a range of other therapeutic applications. For example, certain N-substituted this compound derivatives have been explored as potential anti-inflammatory agents and inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2).[1]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound would be expected to show a doublet for the six methyl protons, a septet for the methine proton of the isopropyl group, and a broad singlet for the two N-H protons.

    • ¹³C NMR: The carbon NMR spectrum would show two distinct signals for the methyl and methine carbons of the isopropyl group.[4][11]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the S=O stretching vibrations (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the N-H stretching vibrations (around 3300-3200 cm⁻¹).[4][12]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[4]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Identification: [4]

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused or waste material should be handled as hazardous waste.[14][15]

Conclusion

This compound is a fundamental building block in organic and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the established importance of the sulfonamide pharmacophore make it a valuable tool for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory. As the quest for novel therapeutics continues, the strategic incorporation of simple yet versatile fragments like this compound will undoubtedly remain a key strategy in the design of new and improved medicines.

References

  • PubChem. This compound. [Link]
  • Ahmad, S., Qadir, M. A., Ahmed, M., Imran, M., Yousaf, N., Wani, T. A., ... & Muddassar, M. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1220957. [Link]
  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
  • Gowda, B. T., et al. "Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and." Zeitschrift für Naturforschung A 58.11 (2003): 655-660. [Link]
  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]
  • Bisharat, R., et al. "The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review." Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry 7.2 (2025): 130-150. [Link]
  • PubChem. (R,R) Propane-2-sulfonic acid [2-(4-iodo-phenyl)-cyclopentyl]-amide. [Link]
  • J. Med. Chem. 2010, 53, 11, 4347–4357.
  • Google Patents.
  • Bioorganic & Medicinal Chemistry Letters, 2017, 27(20), 4669-4673. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. [Link]
  • Google Patents. Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • Organic Chemistry Portal.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
  • Google Patents. Flow synthesis process for the production of sulfonylurea compounds.
  • Google Patents.
  • Wu, J., et al. "An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides." Tetrahedron Letters 50.33 (2009): 4789-4791. [Link]
  • JACS Au 2023, 3, 9, 2475–2484. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. [Link]
  • The University of British Columbia.
  • Org. Lett. 2020, 22, 23, 9495–9499. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
  • University of Georgia. 1-3Propanesultone-1120-71-4. [Link]
  • Expert Opinion on Investigational Drugs, 2025, 34(1), 1-20. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]
  • Green Chemistry, 2007, 9, 1121-1124. Facile N-alkylation of acridine esters with 1,3-propane sultone in ionic liquids. [Link]
  • Molecules 2024, 29(11), 2533. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]
  • ResearchGate.
  • National Academies Press. Management of Chemicals. [Link]
  • MDPI.
  • Doc Brown's Chemistry. infrared spectrum of propane C3H8 CH3CH2CH3. [Link]
  • Doc Brown's Chemistry. propane low high resolution H-1 proton nmr spectrum. [Link]
  • U.S.
  • Catalysts 2019, 9(11), 944.

Sources

An In-depth Technical Guide to the Synthesis of Propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Sulfonamide Moiety in Modern Chemistry

The sulfonamide functional group is a cornerstone in the fields of medicinal chemistry and drug development. Its presence in a vast array of therapeutic agents underscores its importance as a privileged scaffold. Propane-2-sulfonamide, also known as isopropylsulfonamide, serves as a fundamental building block in the synthesis of more complex molecules, leveraging its specific steric and electronic properties to modulate biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis of this compound, delving into the core chemical principles, detailed experimental protocols, and the critical nuances that ensure a successful and reproducible outcome. It is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this essential synthetic transformation.

Core Synthesis Strategy: The Sulfonylation of Amines

The most prevalent and direct method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] In the case of this compound, this involves the reaction of propane-2-sulfonyl chloride with an ammonia source. This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.[2]

The Key Precursor: Propane-2-sulfonyl Chloride

The primary starting material for the synthesis of this compound is propane-2-sulfonyl chloride (also known as isopropylsulfonyl chloride).[3][4] This reagent is a colorless to pale yellow liquid with a pungent odor.[5] It is highly reactive, particularly towards nucleophiles, and is sensitive to moisture, hydrolyzing to the corresponding sulfonic acid.[5] Therefore, appropriate handling and storage under anhydrous conditions are crucial.

Table 1: Physical and Chemical Properties of Propane-2-sulfonyl Chloride

PropertyValueReference(s)
Molecular Formula C₃H₇ClO₂S[4]
Molecular Weight 142.61 g/mol [4]
CAS Number 10147-37-2
Boiling Point 74-75 °C / 19 mmHg[3]
Density 1.27 g/mL at 25 °C[3]
Refractive Index n20/D 1.453[3]

Reaction Mechanism: A Step-by-Step Elucidation

The formation of this compound from propane-2-sulfonyl chloride and ammonia proceeds through a well-established nucleophilic substitution mechanism. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia on the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The chloride ion, being a good leaving group, is then expelled, and a proton is subsequently removed from the nitrogen atom, typically by another molecule of ammonia or a base present in the reaction mixture, to yield the final sulfonamide product and ammonium chloride.

Sources

A Comprehensive Physicochemical Guide to N-(4-Cyanophenyl)glycine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties of N-(4-cyanophenyl)glycine, a critical starting material in modern pharmaceutical synthesis. Initially, it is imperative to clarify a potential point of confusion regarding its Chemical Abstracts Service (CAS) number. The topic query referenced CAS 81363-76-0, which is correctly assigned to Propane-2-sulfonamide. However, the context of drug development strongly indicates that the compound of interest is N-(4-cyanophenyl)glycine , which is assigned CAS Number 42288-26-6 . This guide will focus exclusively on the latter, as it is a key intermediate in the synthesis of the widely used anticoagulant, Dabigatran etexilate.[1][2][3]

This document is structured to provide researchers, medicinal chemists, and process development scientists with the essential data and methodologies required for the effective utilization of this compound. We will explore its structural and physicochemical identity, present detailed, field-tested protocols for its characterization, and discuss its pivotal role in synthetic organic chemistry.

Chemical Identity and Structure

N-(4-cyanophenyl)glycine is an alpha-amino acid derivative characterized by a glycine moiety attached to a p-cyanophenyl group.[4] This bifunctional nature—possessing a carboxylic acid, a secondary amine, and a nitrile group—makes it a versatile building block in medicinal chemistry.[1]

  • IUPAC Name: 2-(4-cyanoanilino)acetic acid[4]

  • Synonyms: N-(p-Cyanophenyl)glycine, 2-(4-Cyanophenylamino)acetic acid, Dabigatran Intermediate 2[5][6]

  • CAS Number: 42288-26-6

  • Molecular Formula: C₉H₈N₂O₂[5]

  • Molecular Weight: 176.17 g/mol [4][5]

Structure:

Caption: Workflow for LogP Determination via OECD 107 Shake Flask Method.

Methodology:

  • Preparation of Phases:

    • Prepare mutually saturated solvents by shaking n-octanol with water and water with n-octanol for 24 hours. Allow them to separate completely. This prevents volume changes during the experiment. [7] * Prepare a stock solution of N-(4-cyanophenyl)glycine in the water-saturated n-octanol. The concentration should not exceed 0.01 M. [8] * Causality Insight: Since the compound has an acidic pKa (predicted ~3.81), its ionization state is pH-dependent. To measure the intrinsic LogP of the neutral species, the aqueous phase should be buffered to a pH at least 2 units below the pKa. However, for physiological relevance, determining the distribution coefficient (LogD) at pH 7.4 is often more valuable. For this protocol, we will use a phosphate buffer at pH 7.4.

  • Equilibration:

    • In a glass vessel with a tight-fitting stopper, combine known volumes of the n-octanol stock solution and the buffered water (e.g., 10 mL of each).

    • Shake the vessel vigorously for 5-10 minutes at a constant temperature (typically 20-25 °C). [9] * Allow the vessel to stand until the two phases have clearly separated.

  • Phase Separation and Analysis:

    • To ensure complete separation and remove any micro-emulsions, centrifuge the vessel. [9]This is a critical step to avoid overestimation of the concentration in the aqueous phase.

    • Carefully withdraw an aliquot from the center of each phase for analysis.

    • Determine the concentration of N-(4-cyanophenyl)glycine in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared for each phase.

  • Calculation and Validation:

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [C]octanol / [C]aqueous.

    • The final value is expressed as its base-10 logarithm: LogP (or LogD at a specific pH).

    • The protocol should be repeated with at least two different phase volume ratios to ensure the LogP value is independent of concentration. [7]

Application in Drug Development: Synthesis of Dabigatran

The primary and most significant application of N-(4-cyanophenyl)glycine is its role as a cornerstone intermediate in the industrial synthesis of Dabigatran etexilate. [1][6]Dabigatran is a direct thrombin inhibitor, an oral anticoagulant used to prevent strokes and systemic embolism. [5] In the synthetic route, N-(4-cyanophenyl)glycine is coupled with another advanced intermediate, typically 3-[(3-amino-4-methylaminobenzoyl)(pyridin-2-yl)amino]ethyl propionate, through an amidation reaction. [2]This is followed by a cyclization step to form the core benzimidazole ring structure of the final drug molecule. [2][10]The high purity (>99%) of N-(4-cyanophenyl)glycine is essential to ensure a high yield and clean reaction profile in these subsequent, complex transformations, minimizing the formation of impurities that would be difficult to remove from the final active pharmaceutical ingredient (API). [1]

Safety, Handling, and Storage

Proper handling is essential for researcher safety and maintaining the integrity of the compound.

  • Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. [11]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use only in a well-ventilated area or a chemical fume hood. * Storage: Store in a cool, dark, and dry place under an inert atmosphere. Recommended storage is at room temperature. [5]

References

  • N-(4-Cyanophenyl)glycine | 42288-26-6. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/C2771]
  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-096-Appendix-B.pdf]
  • Melting point determination. University of Calgary. [URL: https://chem.ucalgary.
  • Experiment 1 - Melting Points. University of Missouri-St. Louis. [URL: https://www.umsl.edu/services/safety/files/pdfs/exp-1-melting-points.pdf]
  • N-(4-cyanophenyl)glycine | 42288-26-6. Chemical Bull Pvt. Ltd. [URL: https://www.chemicalbull.com/n-4-cyanophenylglycine]
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [URL: https://www.oecd-ilibrary.org/environment/test-no-107-partition-coefficient-n-octanol-water-shake-flask-method_9789264069626-en]
  • N-(4-CYANO-PHENYL)-GLYCINE | 42288-26-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB51011398.htm]
  • N-(4-cyanophenyl)-Glycine. ChemBK. [URL: https://www.chembk.com/en/chem/N-(4-cyanophenyl)-Glycine]
  • N- (4-Cyanophenyl)glycine Manufacturer, Supplier, Hyderabad. ExportersIndia. [URL: https://www.exportersindia.com/srinivasa-c-lab/n-4-cyanophenyl-glycine-4161962.htm]
  • 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/Melting_Point/4.
  • Synthesis of Dabigatran Etexilate. Chinese Journal of Applied Chemistry. [URL: https://www.cjAC.com.cn/EN/Y2014/V31/I11/1330]
  • N-(4-Cyanophenyl)glycine 42288-26-6. Tokyo Chemical Industry Co., Ltd. (JP). [URL: https://www.tcichemicals.com/JP/ja/p/C2771]
  • OECD 107, OECD 117 and OECD 123. Phytosafe. [URL: https://www.phytosafe.fr/en/oecd-107-oecd-117-and-oecd-123/]
  • Partition coefficient octanol/water. Pesticide Registration Toolkit. [URL: https://www.pesticide-registration-toolkit.
  • N-(4-Cyanophenyl)glycine: A Key Intermediate in Pharmaceutical Synthesis and Organic Chemistry. Ningbo Inno Pharmchem Co., Ltd. [URL: https://www.inno-pharmchem.com/news/n-4-cyanophenyl-glycine-a-key-intermediate-in-pharmaceutical-synthesis-and-organic-chemistry-69348925.html]
  • Partition coefficient: Shake bottle method according to OECD 107. Analytice. [URL: https://www.analytice.com/en/technical-sheet/partition-coefficient-shake-bottle-method-according-to-oecd-107/]
  • Cas 42288-26-6,N-(4-CYANO-PHENYL)-GLYCINE. lookchem. [URL: https://www.lookchem.com/N-4-CYANO-PHENYL-GLYCINE-cas-42288-26-6/]
  • Measuring the Melting Point. Westlab Canada. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]
  • N-(4-Cyanophenyl)glycine | C9H8N2O2 | CID 817965. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/817965]
  • experiment (1) determination of melting points. SlideShare. [URL: https://www.slideshare.
  • Improved Synthesis of the Anticoagulant Drug Dabigatran Etexilate Mesylate. Chinese Journal of Pharmaceuticals. [URL: https://www.zgyygy.cn/EN/10.16522/j.cnki.cjph.2025.08.004]
  • N-(4-Cyanophenyl)glycine - Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/R681_sds.pdf]
  • N-(4-Cyanophenyl)glycine - Product Data Sheet. MedChemExpress. [URL: https://www.medchemexpress.com/datasheet/HY-77519-N-(4-Cyanophenyl)glycine.pdf]
  • An Improved Process for Preparation of Dabigatran Etexilate Mesylate. ResearchGate. [URL: https://www.researchgate.
  • US9533971B2 - Process for the synthesis of dabigatran and its intermediates. Google Patents. [URL: https://patents.google.
  • N-(4-Cyanophenyl)glycine | Amino Acid Derivative. MedChemExpress. [URL: https://www.medchemexpress.com/n-(4-cyanophenyl)glycine.html]
  • N-(4-cyano-phenyl)-glycine CAS 42288-26-6. Home Sunshine Pharma. [URL: https://www.homesunshinepharma.com/pharmaceutical-intermediate/n-4-cyano-phenyl-glycine-cas-42288-26-6.html]
  • N-(4-Cyanophenyl)glycine | 42288-26-6. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/C2771]
  • N-(4-Cyanophenyl)glycine,CAS NO 42288-26-6. RVR LABS. [URL: https://www.rvrlabs.com/api-intermediates/amino-acid-derivatives/n-4-cyanophenyl-glycine-cas-no-42288-26-6.html]

Sources

Propane-2-sulfonamide: A Technical Guide to Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Gap in Early-Stage Drug Development

In the landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of a compound is a critical first step. Among these, solubility stands as a cornerstone for formulation development, reaction chemistry, and purification strategies. This guide focuses on Propane-2-sulfonamide (also known as isopropylsulfonamide), a compound of interest within the broader, medicinally significant sulfonamide class.

A thorough literature review reveals a conspicuous absence of comprehensive, publicly available quantitative solubility data for this compound across a wide range of common organic solvents. This is not an uncommon scenario for non-commercial or early-stage research compounds. Therefore, this technical guide adopts a dual-pronged approach. Firstly, it provides a robust theoretical framework for understanding and predicting the solubility behavior of this compound based on its molecular structure and the well-documented properties of analogous sulfonamides. Secondly, it equips the researcher with a detailed, field-proven experimental protocol for the precise determination of solubility, thereby empowering laboratories to generate their own high-quality, application-specific data.

This document is structured not as a rigid protocol, but as a logical progression of inquiry, mirroring the thought process of a senior scientist tasked with characterizing a novel compound. We will delve into the "why" behind the "how," ensuring that the reader is not just following steps, but is equipped with the scientific rationale to adapt and troubleshoot as needed.

Physicochemical Profile of this compound

To understand the solubility of a solute in a given solvent, we must first understand the intrinsic properties of the solute itself. The principle of "like dissolves like" is governed by the interplay of polarity, hydrogen bonding capabilities, and molecular size.

This compound is a relatively small molecule with the following key characteristics derived from public chemical databases[1][2]:

PropertyValueSource
Molecular Formula C₃H₉NO₂SPubChem[1]
Molecular Weight 123.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 81363-76-0PubChem[1]
Predicted XlogP -0.3PubChem[1][2]

The sulfonamide functional group (-S(=O)₂-NH₂) is the primary driver of its solubility characteristics. This group is highly polar and contains both a hydrogen bond donor (the -NH₂ group) and two hydrogen bond acceptors (the two oxygen atoms). The isopropyl group ((CH₃)₂CH-) is a small, non-polar alkyl substituent. The negative XlogP value suggests a degree of hydrophilicity.

Based on this structure, we can infer the following:

  • Polarity: The molecule possesses a significant dipole moment due to the electronegative oxygen and nitrogen atoms of the sulfonamide group. This suggests that it will be more soluble in polar solvents.

  • Hydrogen Bonding: The ability to both donate and accept hydrogen bonds indicates a strong potential for favorable interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).

The Influence of Solvent Properties on Sulfonamide Solubility: A Theoretical Framework

The dissolution of a crystalline solid, such as this compound, is a thermodynamically driven process. It involves overcoming the lattice energy of the crystal and establishing new, favorable interactions between the solute and solvent molecules. The general solubility of the broader sulfonamide class has been investigated, and these studies provide a strong basis for predicting the behavior of this compound[3][4][5].

G cluster_solute This compound Properties cluster_solvent Solvent Properties Solute This compound Polarity High Polarity (Sulfonamide Group) Solute->Polarity HBD Hydrogen Bond Donor (-NH2) Solute->HBD HBA Hydrogen Bond Acceptor (=O) Solute->HBA Solubility Solubility Polarity->Solubility Matching Polarity Favors Dissolution HBD->Solubility Interaction with Solvent H-Bond Acceptors HBA->Solubility Interaction with Solvent H-Bond Donors Solvent Organic Solvent SolventPolarity Solvent Polarity Solvent->SolventPolarity SolventHBD H-Bond Donor Capability Solvent->SolventHBD SolventHBA H-Bond Acceptor Capability Solvent->SolventHBA SolventPolarity->Solubility SolventHBD->Solubility SolventHBA->Solubility

Caption: Key molecular interactions governing the solubility of this compound.

Polar Protic Solvents (e.g., Alcohols)

Solvents like methanol, ethanol, and isopropanol are excellent candidates for dissolving this compound. They are polar and can act as both hydrogen bond donors and acceptors, allowing for strong intermolecular interactions with the sulfonamide group. Studies on other sulfonamides, such as p-toluenesulfonamide, have shown that solubility is highest in methanol and decreases with increasing alkyl chain length of the alcohol (methanol > ethanol > propanol)[5]. This is due to the decreasing polarity and increasing non-polar character of the longer-chain alcohols.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, DMF)

These solvents are polar but lack a hydrogen bond donor group. However, they are effective hydrogen bond acceptors.

  • Acetone: The carbonyl oxygen is a good hydrogen bond acceptor for the -NH₂ group of the sulfonamide. USDA procedures for analyzing sulfonamides often use acetone to dissolve the standards, indicating good solubility.

  • Ethyl Acetate: Similar to acetone, the carbonyl oxygens can accept hydrogen bonds.

  • Acetonitrile (ACN): While polar, ACN is a weaker hydrogen bond acceptor than acetone or ethyl acetate. Solubility is expected to be moderate.

  • Dimethylformamide (DMF): DMF is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, suggesting it will be a very good solvent for this compound.

Non-Polar Solvents (e.g., Hexane, Cyclohexane, Toluene)

These solvents lack polarity and the ability to form hydrogen bonds. Consequently, they are poor solvents for polar compounds like sulfonamides. The energy required to break the crystal lattice of the highly polar this compound is not compensated for by favorable solute-solvent interactions. A study on the solubility of various sulfonamides in cyclohexane confirmed very low solubility in this non-polar solvent[6].

Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

These solvents have low polarity. While chloroform can act as a weak hydrogen bond donor, the overall interactions are not expected to be strong. General information suggests that some sulfonamides are insoluble in chloroform[3][4].

Predicted Solubility Profile of this compound

Based on the principles discussed above and data from analogous compounds, the following table provides a qualitative to semi-quantitative prediction of the solubility of this compound in common organic solvents at ambient temperature. It must be emphasized that these are educated estimates and should be confirmed by experimental determination.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolVery HighPolar, strong H-bond donor/acceptor.
EthanolHighPolar, good H-bond donor/acceptor.
IsopropanolModerate to HighPolar, H-bond donor/acceptor, but slightly less polar than methanol/ethanol.
Polar Aprotic AcetoneHighPolar, strong H-bond acceptor.
AcetonitrileModeratePolar, but weaker H-bond acceptor.
Ethyl AcetateModerateModerately polar, good H-bond acceptor.
Dimethylformamide (DMF)Very HighHighly polar, excellent H-bond acceptor.
Dimethyl Sulfoxide (DMSO)Very HighHighly polar, excellent H-bond acceptor.
Non-Polar HexaneVery LowNon-polar, no H-bonding capability.
CyclohexaneVery LowNon-polar, no H-bonding capability[6].
TolueneLowNon-polar (aromatic), weak interactions.
Chlorinated Dichloromethane (DCM)Low to ModerateLow polarity, weak interactions.
ChloroformLowLow polarity, potential for weak H-bonding[3][4].

Experimental Protocol for Isothermal Solubility Determination

The most reliable method for determining solubility is through experimental measurement. The following protocol describes a robust and self-validating isothermal shake-flask method.

G start Start prep Prepare Vials: Add excess this compound to a known volume of solvent start->prep equilibrate Equilibrate: Shake at constant temperature (e.g., 24-48 hours) prep->equilibrate check Check for Equilibrium: Analyze samples at different time points (e.g., 24h, 36h, 48h) equilibrate->check equil_yes Equilibrium Reached? (Concentration is constant) check->equil_yes equil_yes->equilibrate No separate Separate Solid and Liquid: Centrifuge or filter (0.22 µm PTFE) equil_yes->separate Yes dilute Prepare Sample for Analysis: Accurately dilute a known volume of the supernatant separate->dilute analyze Analyze Concentration: Use a calibrated analytical method (e.g., HPLC-UV, UPLC-MS) dilute->analyze calculate Calculate Solubility: (Concentration x Dilution Factor) analyze->calculate end End calculate->end

Caption: Experimental workflow for isothermal solubility determination.

Materials and Equipment
  • This compound (as solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument (e.g., HPLC-UV, UPLC-MS)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvent.

    • Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. A good starting point is to add enough solid to be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but 48 hours is preferable to ensure complete equilibration.

    • Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The concentration should be constant across the later time points.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and let them stand briefly to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to either:

      • Centrifuge the vials and then sample the supernatant.

      • Filter the sample through a 0.22 µm PTFE syringe filter.

  • Sample Preparation for Analysis:

    • Accurately pipette a known volume of the clear supernatant into a volumetric flask.

    • Dilute the sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

  • Analysis:

    • Analyze the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV).

    • Determine the concentration of this compound in the diluted sample by comparing the instrument response to a calibration curve prepared with known standards.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S (mg/mL) = C_diluted (mg/mL) × Dilution Factor

    • Where C_diluted is the concentration of the analyzed sample and the Dilution Factor is the ratio of the final volume to the initial volume of the supernatant.

Conclusion: A Practical Path Forward

Ultimately, for critical applications in drug development and chemical synthesis, experimental verification is paramount. The detailed isothermal shake-flask protocol provided herein offers a reliable and robust method for generating precise and accurate solubility data. By combining the theoretical predictions with empirical data, researchers can confidently move forward with their work, ensuring a solid foundation for subsequent formulation, purification, and manufacturing processes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3549191, this compound.
  • PubChemLite (n.d.). This compound (C3H9NO2S).
  • Jouyban, A., et al. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(3), 143-149.
  • USDA Food Safety and Inspection Service (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05.
  • Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.
  • Adibkia, K., et al. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate.
  • Sun, J., et al. (2018). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. ResearchGate.

Sources

Isopropylsulfonamide: A Technical Guide to its Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of isopropylsulfonamide, a simple yet illustrative example of the broader sulfonamide class of compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and spectroscopic characterization. While the specific historical discovery of isopropylsulfonamide is not prominently documented, its development is intrinsically linked to the rich history of sulfonamides, a journey that revolutionized modern medicine.

Introduction: The Sulfonamide Legacy

The story of sulfonamides begins in the early 20th century with the pioneering work at Bayer, a component of IG Farben in Germany. In 1932, experiments with coal-tar dyes led to the discovery of the first sulfonamide, Prontosil. This discovery was a landmark in medicine, heralding the era of antibacterial chemotherapy and paving the way for the antibiotic revolution. The active component of Prontosil was later identified as sulfanilamide, a simpler molecule that had been synthesized in 1906. This realization led to a surge in the synthesis and investigation of thousands of sulfonamide derivatives, including aliphatic variants like isopropylsulfonamide.

While aromatic sulfonamides have historically garnered more attention due to their widespread therapeutic applications, simple alkylsulfonamides such as isopropylsulfonamide serve as fundamental building blocks and model compounds for understanding the chemistry and properties of the sulfonamide functional group.

Synthesis of Isopropylsulfonamide

The most direct and common method for the synthesis of primary sulfonamides, including isopropylsulfonamide, is the reaction of a sulfonyl chloride with ammonia or an amine.[1] This nucleophilic substitution reaction is a cornerstone of sulfonamide chemistry.

Reaction Scheme

The synthesis of isopropylsulfonamide proceeds via the reaction of isopropylsulfonyl chloride with ammonium hydroxide.

Synthesis cluster_reactants Reactants cluster_products Products Isopropylsulfonyl_Chloride Isopropylsulfonyl Chloride Isopropylsulfonamide Isopropylsulfonamide Isopropylsulfonyl_Chloride->Isopropylsulfonamide Reaction Ammonium_Hydroxide Ammonium Hydroxide (NH4OH) Ammonium_Hydroxide->Isopropylsulfonamide Ammonium_Chloride Ammonium Chloride (NH4Cl) Water Water (H2O)

Caption: Synthesis of Isopropylsulfonamide.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of isopropylsulfonamide.[1]

Materials:

  • Isopropylsulfonyl chloride

  • Methylene chloride (DCM)

  • Ammonium hydroxide (concentrated)

  • Anhydrous magnesium sulfate

  • Dichloromethane for extraction

Procedure:

  • In a suitable reaction vessel, a mixture of 6 mL of methylene chloride and 11 mL of ammonium hydroxide is prepared at room temperature.

  • To this stirred mixture, 500 μL (4.5 mmol) of isopropylsulfonyl chloride is added slowly.

  • The reaction mixture is stirred vigorously at room temperature overnight to ensure complete reaction.

  • Upon completion, the organic layer is separated by extraction with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate.

  • The drying agent is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The resulting isopropylsulfonamide can be further purified by recrystallization. A yield of approximately 22% has been reported for this specific procedure.[1]

Mechanistic Insights

The synthesis of isopropylsulfonamide from isopropylsulfonyl chloride and ammonia follows a nucleophilic acyl substitution-like mechanism at the sulfur atom.

Mechanism Start Isopropylsulfonyl Chloride Step1 Nucleophilic Attack by Ammonia Start->Step1 NH3 Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 Chloride Ion Departure Intermediate->Step2 - Cl- Product Isopropylsulfonamide Step2->Product

Caption: Reaction Mechanism Workflow.

The nitrogen atom of ammonia, being nucleophilic, attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The chloride ion, being a good leaving group, is then eliminated, and a proton is subsequently lost from the nitrogen atom to yield the stable sulfonamide product. The use of excess ammonium hydroxide serves both as the nucleophile and as a base to neutralize the hydrochloric acid byproduct.

Physicochemical Properties

The physicochemical properties of isopropylsulfonamide are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models due to a lack of extensive published experimental data.

PropertyValueSource
Molecular Formula C₃H₉NO₂S[1]
Molecular Weight 123.17 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 61-65 °C[1]
Boiling Point (Predicted) 216.5 ± 23.0 °C[1]
Density (Predicted) 1.194 ± 0.06 g/cm³[1]
pKa (Predicted) 10.69 ± 0.60[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds.

¹H NMR Spectroscopy

The structure of isopropylsulfonamide has been confirmed by ¹H NMR spectroscopy.[1] The expected signals are:

  • A doublet for the six methyl protons (CH₃).

  • A multiplet (septet) for the single methine proton (CH).

  • A broad singlet for the two amine protons (NH₂).

A reported ¹H NMR spectrum in CDCl₃ showed the following chemical shifts (δ) in ppm: 1.4 (d, J = 6.8 Hz, 6H), 3.2 (m, 1H), 4.4 (s, 2H).[1]

¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of a sulfonamide is characterized by several key absorption bands. For isopropylsulfonamide, the following characteristic peaks are expected:

  • N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group.

  • S=O stretching: Two strong absorption bands in the ranges of 1350-1310 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric) for the sulfonyl group.

  • C-H stretching: Bands in the region of 3000-2850 cm⁻¹ for the aliphatic C-H bonds.

Mass Spectrometry

The mass spectrum of isopropylsulfonamide would be expected to show a molecular ion peak (M⁺) at m/z = 123. Common fragmentation patterns for sulfonamides include the loss of SO₂ (64 Da).

Applications and Biological Relevance

While isopropylsulfonamide itself is not a widely used therapeutic agent, the sulfonamide functional group is a crucial pharmacophore in a vast array of drugs. Sulfonamides exhibit a broad spectrum of biological activities, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties.

The simple alkyl structure of isopropylsulfonamide makes it a useful building block in medicinal chemistry for the synthesis of more complex molecules. For instance, N-alkylated derivatives of isopropylsulfonamide could be explored for various biological targets. The study of such simple sulfonamides contributes to a deeper understanding of the structure-activity relationships within this important class of compounds.

Conclusion

Isopropylsulfonamide, while a simple molecule, encapsulates the fundamental chemistry and properties of the sulfonamide functional group. Its synthesis is a classic example of nucleophilic substitution at a sulfonyl center. Although not a major drug itself, its existence is a part of the broader narrative of sulfonamide discovery that has had a profound impact on medicine. This technical guide provides a foundational understanding of isopropylsulfonamide for scientists and researchers, serving as a basis for further exploration into the vast and versatile world of sulfonamides.

References

Sources

"Propane-2-sulfonamide" safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Propane-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological information for this compound (CAS No: 81363-76-0). As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a synthesized narrative grounded in the principles of chemical safety and risk mitigation.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as isopropylsulfonamide, is a simple alkyl sulfonamide.[1] Its utility in synthetic chemistry stems from the sulfonamide functional group, a common pharmacophore. Understanding its physical state and properties is the first step in a robust risk assessment. The compound is a solid at room temperature.

A summary of its key properties is presented below:

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 2-Propanesulfonamide, Isopropylsulfonamide[1]
CAS Number 81363-76-0[2]
Molecular Formula C₃H₉NO₂S[2]
Molecular Weight 123.18 g/mol [2]
Physical Form Solid
Storage Temperature Room Temperature (in a dry, sealed container)[3]

Section 2: Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, warranting careful handling.[2] The primary hazards are associated with acute toxicity and irritation.[1][2]

GHS Classification Summary:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1][2]

  • Skin Irritation (Category 2), H315: Causes skin irritation. [1][2]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation. [1][2]

The signal word for this chemical is "Warning" .[1][2]

The toxicological profile indicates that exposure via ingestion, skin contact, eye contact, or inhalation can lead to adverse health effects. The irritant nature of the compound is the most immediate concern in a laboratory setting. The causality stems from the chemical's ability to interact with and disrupt biological tissues upon contact. Respiratory irritation is a key concern when handling the powdered form, as airborne particles can be easily inhaled.[2]

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and, finally, personal protective equipment (PPE).

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory.

  • Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[4][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical. The choice of PPE should be based on a risk assessment of the specific procedure being performed.

  • Eye and Face Protection: Wear chemical safety goggles or glasses that conform to recognized standards (e.g., ANSI Z87.1, EN 166). A face shield should be worn in situations where there is a higher risk of splashes or dust generation.[6]

  • Skin Protection:

    • Gloves: Wear chemically resistant, impervious gloves.[1] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[7]

    • Lab Coat: A standard laboratory coat should be worn at all times. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved particulate respirator is required.[8]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Start: Handling This compound CheckDust Potential for Dust Generation? Start->CheckDust BasePPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat CheckDust->BasePPE No EnhancedPPE Enhanced PPE: - Fume Hood Use - Face Shield - Consider Respirator CheckDust->EnhancedPPE Yes End End: Procedure Complete BasePPE->End Proceed with Caution EnhancedPPE->End Proceed with Caution First_Aid_Response Exposure Exposure Occurs Route Route of Exposure? Exposure->Route Inhalation Inhalation: - Move to Fresh Air - Call for Medical Help Route->Inhalation Inhaled Skin Skin Contact: - Remove Contaminated Clothing - Wash with Soap & Water Route->Skin Skin Eyes Eye Contact: - Rinse with Water (15 min) - Seek Immediate Medical Help Route->Eyes Eyes Ingestion Ingestion: - Rinse Mouth - Call Poison Center - DO NOT Induce Vomiting Route->Ingestion Swallowed SeekMedical Seek Professional Medical Attention Inhalation->SeekMedical Skin->SeekMedical If irritation persists Eyes->SeekMedical Ingestion->SeekMedical

Caption: First-Aid Response Workflow for this compound.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate for the local circumstances and the surrounding environment. This includes water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [8]* Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn. [8]During combustion, it may emit toxic and corrosive fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. [4][9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and prevent contact with skin and eyes. Wear the appropriate PPE as outlined in Section 3. [8]* Environmental Precautions: Prevent the material from entering drains or waterways. [9]* Containment and Cleanup:

    • Ventilate the area of the spill.

    • Carefully sweep or scoop up the spilled solid material, avoiding the generation of airborne dust. [8] 3. Use dry cleanup procedures. [8]Consider using a HEPA-filtered vacuum for larger spills.

    • Place the collected material into a clean, dry, properly labeled container for disposal. [8] 5. Clean the spill area thoroughly with soap and water.

    • Dispose of the waste material in accordance with local, state, and federal regulations. [6]

Conclusion

This compound is a valuable chemical reagent that can be used safely by adhering to the principles of prudent laboratory practice. A comprehensive understanding of its hazards—primarily as an irritant and a substance harmful upon ingestion—is the foundation of a safe working environment. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established protocols for handling, storage, and emergency response, researchers can effectively mitigate the risks associated with this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3549191, this compound.
  • REG. (2022). Safety Data Sheet(SDS).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135471855, (+/-) Propane-2-sulfonic acid [2-(3,4-difluoro-phenyl)-cyclopentyl]-amide.
  • Apollo Scientific. (2022). Safety Data Sheet: 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide.
  • Merck Millipore. (2025). Safety Data Sheet.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • BP. (2021). BP Propane Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • AmeriGas. (2020). Safety Data Sheet.
  • Oakwood Chemical. (n.d.). This compound, min 98%.
  • Airgas. (n.d.). Propane - Safety Data Sheet.
  • ChemScene. (2024). Safety Data Sheet.

Sources

Introduction: The Isopropylsulfonamide Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of the Propane-2-Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, celebrated for its role in the first wave of antibacterial "sulfa drugs" and its continued prevalence in a vast array of therapeutic agents.[1][2] This moiety is considered a "privileged scaffold" because its unique electronic and steric properties allow it to serve as a versatile building block in drug design.[3] While aromatic sulfonamides have been extensively studied, their simpler aliphatic counterparts, such as This compound (also known as isopropylsulfonamide), offer distinct advantages and are integral components in a new generation of functional molecules.

This compound, with the chemical formula C₃H₉NO₂S, features an isopropyl group attached to the sulfonyl center.[4] This seemingly simple alkyl substitution critically influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and spatial arrangement. Unlike the planar, electron-rich systems of arylsulfonamides, the three-dimensional, sp³-hybridized nature of the isopropyl group provides a different steric profile for interacting with biological targets.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, properties, and diverse applications of the this compound moiety. We will move beyond a simple listing of facts to explain the causality behind its use in experimental design, detailing its role in medicinal chemistry and other industrial applications, supported by validated protocols and authoritative references.

Part I: The Chemistry of this compound

A thorough understanding of the synthesis and inherent properties of the this compound core is fundamental to appreciating its applications.

Synthesis of the Core Scaffold

The construction of the sulfonamide bond is a well-established transformation in organic chemistry. The most common and reliable method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[5]

Causality in Synthesis: The choice of a base (e.g., pyridine, triethylamine, or even aqueous NaOH in a Schotten-Baumann reaction) is critical. It serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the amine nucleophile. The solvent is typically a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid reaction with the electrophilic sulfonyl chloride.

More contemporary methods offer milder conditions and broader substrate scopes. For instance, the use of sulfur dioxide surrogates like DABSO (DABCO·(SO₂)₂) allows for the synthesis of sulfonamides from organometallic reagents or aryl halides, bypassing the often harsh preparation of sulfonyl chlorides.[6]

Physicochemical Properties and Structural Significance

The isopropyl group is not merely a passive substituent; it actively defines the character of the molecule.

  • Lipophilicity: The non-polar isopropyl group increases the molecule's affinity for hydrophobic environments, which can be critical for cell membrane permeability and interaction with hydrophobic pockets in target proteins.

  • Hydrogen Bonding: The sulfonamide group itself is an excellent hydrogen bond donor (N-H) and acceptor (S=O oxygens). This allows it to form strong, directional interactions with biological macromolecules, often anchoring the molecule in a binding site.

  • Metabolic Stability: Aliphatic sulfonamides can exhibit different metabolic profiles compared to their aromatic counterparts, potentially avoiding metabolic pathways that lead to toxic byproducts associated with some arylamines.[1]

Caption: Key structural features of the N-substituted this compound scaffold.

Part II: Applications in Medicinal Chemistry

The this compound moiety is a key pharmacophore found in a range of biologically active compounds, primarily functioning as a potent enzyme inhibitor.

Antibacterial Agents

The original sulfa drugs were aromatic sulfonamides that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis.[2][7] They achieve this by mimicking the natural substrate, p-aminobenzoic acid (PABA). While most classic antibacterial sulfonamides are aromatic, the underlying principle of enzyme inhibition via a sulfonamide core remains a valid strategy. A key advantage of aliphatic sulfonamides is the absence of the N4-arylamine group, a structural feature often implicated in the hypersensitivity reactions common to sulfa drugs.[1]

G PABA p-Aminobenzoic Acid (PABA) (Natural Substrate) DHPS Dihydropteroate Synthase (DHPS) (Bacterial Enzyme) PABA->DHPS Binds to DHF Dihydrofolic Acid (DHF) (Essential for DNA Synthesis) DHPS->DHF Catalyzes synthesis of Blocked Synthesis Blocked DHPS->Blocked Sulfonamide Sulfonamide Drug (e.g., containing this compound) Sulfonamide->DHPS Competitively Inhibits

Caption: Mechanism of action for antibacterial sulfonamides via DHPS inhibition.

Enzyme Inhibitors: Kinases and Beyond

Modern applications of the this compound group have shifted towards the inhibition of other enzyme classes, particularly protein kinases, which are crucial targets in oncology. The sulfonamide moiety can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. The isopropyl group then projects into a hydrophobic pocket, contributing to both potency and selectivity.

A patented example is the compound Propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide , a potent kinase inhibitor.[8] Although this example uses the propane-1-sulfonamide isomer, the principle is identical: the alkylsulfonamide serves as a stable, effective anchor for coordinating to the target enzyme.

Quantitative Data Summary

While specific public data for this compound derivatives is often found within patent literature, the following table conceptualizes how such data would be presented.

Compound ClassTarget EnzymeKey MoietiesReported Activity (IC₅₀)Reference
Pyrrolopyridine DerivativesProtein Kinases (e.g., c-MET)Propane-sulfonamide, 7-azaindole1 - 50 nM[8]
Benzamide DerivativesLactoperoxidaseSecondary Sulfonamide, Thiazole1.096 x 10⁻³ µM (Kᵢ)[3]
General Secondary SulfonamidesCarbonic Anhydrase IsozymesAlkyl/Aryl SulfonamideVaries (nM to µM range)[9]

Part III: Applications in Agrochemicals

The utility of sulfonamide chemistry extends beyond medicine into agriculture, particularly in the development of herbicides.

Herbicides

The sulfonylurea class of compounds are highly effective herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for amino acid synthesis in plants but absent in animals.[10] This provides a high degree of selectivity and low mammalian toxicity. While many commercial sulfonylureas are based on aromatic sulfonamides, the design principles are transferable. An isopropylsulfonamide group can be incorporated to modulate the compound's solubility, soil mobility, and plant uptake characteristics, tuning its efficacy and environmental profile.

G start Identify Lead Sulfonamide Scaffold synthesis Synthesize Library of Derivatives (Varying R-groups on this compound) start->synthesis screen1 Primary Screen: In Vitro (ALS Enzyme Inhibition Assay) synthesis->screen1 screen2 Secondary Screen: Whole Plant Assay (e.g., Cress, Ryegrass) screen1->screen2 Active Hits analysis Analyze Structure-Activity Relationship (SAR) screen2->analysis optimize Lead Optimization (Improve Potency, Selectivity, Safety) analysis->optimize optimize->synthesis Re-synthesize end Candidate for Field Trials optimize->end

Caption: A generalized workflow for the discovery of sulfonamide-based herbicides.

Part IV: Experimental Protocols

To ensure scientific integrity, methodologies must be robust, reproducible, and self-validating through the use of appropriate controls.

Protocol 1: General Synthesis of an N-Aryl this compound

This protocol describes a standard laboratory procedure for synthesizing an N-substituted this compound.

Objective: To couple propane-2-sulfonyl chloride with aniline to form N-phenylthis compound.

Materials:

  • Propane-2-sulfonyl chloride

  • Aniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes. Rationale: Pyridine acts as a base to quench the HCl byproduct and as a nucleophilic catalyst.

  • Addition of Sulfonyl Chloride: Add propane-2-sulfonyl chloride (1.1 eq) dropwise to the cold solution over 10 minutes. Rationale: Slow addition prevents a rapid exotherm and minimizes side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup - Acid Wash: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers. Rationale: The acid wash removes excess pyridine and any unreacted aniline by forming water-soluble ammonium salts.

  • Workup - Base & Brine Wash: Wash the combined organic layer sequentially with saturated NaHCO₃ solution and then brine. Rationale: The bicarbonate wash removes any residual acid, and the brine wash removes bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-phenylthis compound.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a conceptual method for assessing the inhibitory activity of a this compound derivative.

Objective: To determine the IC₅₀ value of a test compound against human Carbonic Anhydrase II (hCA II).

Principle: The assay measures the inhibition of the hCA II-catalyzed hydration of CO₂, which leads to a change in pH. This protocol uses a colorimetric method based on the hydrolysis of 4-nitrophenyl acetate (NPA), a substrate whose hydrolysis rate is proportional to hCA II activity.

Materials:

  • Human Carbonic Anhydrase II (hCA II) enzyme

  • Test compound (e.g., an N-substituted this compound)

  • Acetazolamide (a known potent CA inhibitor, used as a positive control)

  • 4-Nitrophenyl acetate (NPA) substrate

  • Tris buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Tris buffer.

  • Plate Layout:

    • Blank wells: Buffer only.

    • Negative Control wells: Buffer + Enzyme + DMSO (vehicle). Rationale: Measures 100% enzyme activity.

    • Positive Control wells: Buffer + Enzyme + Acetazolamide. Rationale: Validates the assay's ability to detect inhibition.

    • Test wells: Buffer + Enzyme + Test Compound at various concentrations.

  • Enzyme Incubation: Add a fixed amount of hCA II to the control and test wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the NPA substrate to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 5-10 minutes. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the data by setting the rate of the negative control (enzyme + vehicle) to 100% activity and the blank to 0%.

    • Plot the percent inhibition [(1 - V₀_inhibitor / V₀_control) * 100] against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound, and aliphatic sulfonamides in general, represent a versatile and increasingly important structural motif in the design of functional molecules. Moving beyond the historical context of antibacterial agents, this scaffold has proven its value as a hinge-binding element and hydrophobic pharmacophore in the development of highly selective enzyme inhibitors for modern therapeutic targets like protein kinases. Its distinct physicochemical properties—conferred by the simple isopropyl group—offer a valuable alternative to traditional arylsulfonamides, providing chemists with a tool to fine-tune lipophilicity, metabolic stability, and target engagement. Future research will likely see the this compound moiety incorporated into even more diverse molecular architectures, leading to novel therapeutics, more effective agrochemicals, and innovative materials.

References

  • Al-Rashida, M., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of azerbaijan medical association.
  • Mondal, S., & Malakar, S. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Akhtar, N., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikimedia Foundation.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2022). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Organic Chemistry Portal.
  • Lima, L. M., et al. (2023). Antimicrobial Sulfonamides: An Objective Review. IOSR Journal of Pharmacy and Biological Sciences.
  • Taslimi, P., et al. (2017). Secondary Sulfonamides as Effective Lactoperoxidase Inhibitors. Molecules.
  • Google Patents. (2014). Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide. Google.

Sources

An In-depth Technical Guide to the Thermodynamic and Kinetic Landscape of Propane-2-sulfonamide and Related Aliphatic Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the thermodynamic and kinetic properties of Propane-2-sulfonamide, a key aliphatic sulfonamide moiety relevant to medicinal chemistry and drug development. Recognizing the scarcity of consolidated experimental data for this specific compound, this document emphasizes the established experimental and computational methodologies for determining these crucial parameters. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to predict, measure, and interpret the stability, reactivity, and pharmacokinetic profile of molecules containing the isopropylsulfonamide functional group.

Part 1: The Thermodynamic Profile: Stability and Energetics

A thorough understanding of the thermodynamic landscape of a drug candidate is fundamental to predicting its stability, solubility, and interactions with biological targets. While extensive databases for this compound are not publicly available, this section outlines the robust methodologies for determining its key thermodynamic parameters.

Computational Prediction of Thermodynamic Properties via Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the a priori prediction of molecular properties. For novel or less-studied molecules like this compound, DFT calculations can provide reliable estimates of thermodynamic data, guiding experimental design and synthesis.

The B3LYP functional combined with a suitable basis set, such as def2TZVP, has been shown to satisfactorily reproduce experimental spectra for related sulfonamides, suggesting its utility in structural and energetic calculations.[1][2] Theoretical calculations can determine relative energies of different conformers, which is crucial for understanding the molecule's behavior in solution.[3]

Workflow for DFT-Based Thermodynamic Prediction:

A typical computational workflow involves the following steps:

  • Structure Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE), thermal energy, and entropy.

  • Calculation of Thermodynamic Properties: From the frequency calculation outputs, key thermodynamic parameters are derived.

DFT_Workflow Start Initial 3D Structure of This compound Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Input Structure Freq Frequency Calculation Opt->Freq Optimized Geometry Thermo Derivation of Thermodynamic Data Freq->Thermo Vibrational Frequencies, ZPVE, Thermal Corrections End Enthalpy of Formation (ΔHf) Gibbs Free Energy (ΔG) Entropy (S) Thermo->End

Caption: A generalized workflow for the computational prediction of thermodynamic properties using DFT.

Table 1: Representative Predicted Thermodynamic Data for a Simple Sulfonamide

ParameterPredicted ValueUnitSignificance
Enthalpy of Formation (ΔHf)ValuekJ/molIndicates the stability of the molecule relative to its constituent elements.
Gibbs Free Energy of Formation (ΔGf)ValuekJ/molRepresents the spontaneity of the molecule's formation under standard conditions.
Standard Entropy (S°)ValueJ/(mol·K)Measures the degree of randomness or disorder of the molecule.
Dipole MomentValueDebyeInfluences intermolecular interactions, solubility, and binding to biological targets.
Note: The values in this table are illustrative and would need to be calculated specifically for this compound.
Experimental Determination of Thermodynamic Functions from Solubility

The thermodynamic properties of a solute in a solvent can be determined experimentally by measuring its solubility at various temperatures. This method provides valuable insights into the dissolution process, which is critical for drug formulation and bioavailability. Studies have successfully applied this approach to various sulfonamides.[4]

Experimental Protocol for Solubility-Based Thermodynamics:

  • Equilibrium Saturation: A saturated solution of this compound is prepared in a solvent of interest (e.g., cyclohexane, water, or a buffer) at a constant temperature.

  • Quantification: The concentration of the dissolved sulfonamide is accurately measured, typically using UV-Vis spectroscopy or HPLC.

  • Temperature Variation: Steps 1 and 2 are repeated at several different temperatures.

  • Data Analysis: The van't Hoff equation is used to relate the change in solubility to the thermodynamic parameters of the solution.

Solubility_Workflow Start Prepare Slurry of this compound in Chosen Solvent Equilibrate Equilibrate at Constant Temperature (T1) with Stirring Start->Equilibrate Sample Extract Aliquot of Supernatant Equilibrate->Sample Analyze Quantify Concentration (C1) (e.g., HPLC, UV-Vis) Sample->Analyze Repeat Repeat at Different Temperatures (T2, T3, ...) Analyze->Repeat Plot Plot ln(Solubility) vs. 1/T (van't Hoff Plot) Repeat->Plot Calculate Calculate ΔH_sol and ΔS_sol from Slope and Intercept Plot->Calculate End Gibbs Energy of Solution (ΔG_sol) Enthalpy of Solution (ΔH_sol) Entropy of Solution (ΔS_sol) Calculate->End

Caption: Experimental workflow for determining the thermodynamics of solution from solubility measurements.

The Gibbs energy of solution (ΔGsol) can be calculated from the solubility, and the enthalpy (ΔHsol) and entropy (ΔSsol) of solution can be derived from the temperature dependence of solubility.[4]

Part 2: The Kinetic Profile: Reactivity and Transformation

Kinetic data provides insight into the rates and mechanisms of chemical reactions, which is essential for understanding the synthesis, degradation, and metabolic fate of this compound.

Kinetics of Sulfonamide Synthesis

This compound, like other sulfonamides, can be synthesized through various methods, with the reaction of a sulfonyl chloride with an amine being a common route.[5] The kinetics of this reaction are influenced by factors such as reactant concentrations, temperature, solvent, and the presence of catalysts.

General Protocol for a Kinetic Study of Sulfonamide Synthesis:

  • Reaction Setup: The reactants (e.g., propane-2-sulfonyl chloride and an amine) are mixed in a thermostated reactor with a suitable solvent.

  • Sampling: At timed intervals, small aliquots of the reaction mixture are withdrawn.

  • Quenching: The reaction in the aliquot is stopped immediately, for example, by rapid cooling or dilution.

  • Analysis: The concentration of a reactant or product in each aliquot is determined using a calibrated analytical method like HPLC or NMR spectroscopy.

  • Data Analysis: The concentration versus time data is plotted and fitted to various rate laws (zero-order, first-order, second-order) to determine the rate constant (k) and the overall order of the reaction. The effect of temperature on the rate constant can be used to determine the activation energy (Ea) using the Arrhenius equation.

Recent advances include electrochemical methods for sulfonamide synthesis, where kinetic experiments have shown that the initial oxidation of thiol to disulfide is a very rapid process.[6]

Synthesis_Kinetics Setup Thermostated Reactor with Reactants and Solvent Reaction Initiate Reaction (t=0) Setup->Reaction Loop For t = t1, t2, t3... Reaction->Loop Sample Withdraw Aliquot Loop->Sample At Timed Intervals Plot Plot [Concentration] vs. Time Loop->Plot All Samples Collected Quench Quench Reaction Sample->Quench Analyze Analyze Concentration (HPLC, NMR) Quench->Analyze Analyze->Loop Continue Sampling Fit Fit Data to Rate Laws Plot->Fit Result Determine Rate Constant (k) and Reaction Order Fit->Result

Sources

Theoretical and computational studies of "Propane-2-sulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Theoretical and Computational Studies of Propane-2-sulfonamide

Executive Summary: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Among the simpler aliphatic sulfonamides, this compound (also known as isopropylsulfonamide) serves as a critical building block and pharmacophoric element in the design of highly specific and potent drugs, notably as modulators for targets like the AMPA receptor.[2][3] This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to investigate this compound and its derivatives. By integrating principles of quantum chemistry and molecular mechanics, this document elucidates how computational tools can predict molecular properties, simulate biological interactions, and guide the rational design of novel therapeutics, bridging the gap between molecular structure and pharmacological function.

Part 1: Foundational Profile of this compound

The Sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry

The sulfonamide group (-S(=O)₂NH₂) is a bioisostere of the carboxylic acid group and is celebrated for its ability to form strong hydrogen bonds, a critical feature for molecular recognition at biological targets. Its derivatives have demonstrated a vast range of pharmacological activities, including antibacterial, diuretic, anti-inflammatory, and hypoglycemic effects.[1] The synthetic accessibility and chemical stability of the sulfonamide linkage make it an attractive component for drug design. A common synthetic route involves the reaction of a sulfonyl chloride with ammonia or a primary/secondary amine.[1][4]

This compound: Core Properties and Synthetic Overview

This compound is one of the simplest aliphatic sulfonamides, providing a non-aromatic, sterically defined scaffold. Its physicochemical properties are fundamental to its role as a molecular building block.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [5]
Synonyms 2-Propanesulfonamide, Isopropylsulfonamide [6]
CAS Number 81363-76-0 [5]
Molecular Formula C₃H₉NO₂S [5]
Molecular Weight 123.18 g/mol [5]
Physical Form Solid

| InChIKey | SJMCLWCCNYAWRQ-UHFFFAOYSA-N |[5] |

The synthesis of this compound is straightforward, typically achieved through the reaction of propane-2-sulfonyl chloride with ammonia. This reaction exemplifies a fundamental method for creating the sulfonamide bond, a protocol central to the synthesis of more complex derivatives.

G cluster_start Starting Materials Propane Propane-2-sulfonyl chloride Reaction Nucleophilic Substitution Propane->Reaction Ammonia Ammonia (NH3) Ammonia->Reaction Product This compound Reaction->Product Byproduct Ammonium Chloride (byproduct) Reaction->Byproduct G cluster_analysis Quantum Chemical Analysis cluster_insights Predicted Properties Start Optimized Molecular Structure (DFT) FMO Frontier Molecular Orbitals (HOMO-LUMO) Start->FMO MEP Molecular Electrostatic Potential (MEP) Start->MEP NBO Natural Bond Orbital (NBO) Start->NBO Reactivity Chemical Reactivity & Kinetic Stability FMO->Reactivity Interactions Sites for Non-covalent Interactions (H-bonding) MEP->Interactions Charge Atomic Charges & Intramolecular Interactions NBO->Charge

Caption: Workflow for analyzing quantum chemical descriptors from a DFT calculation.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is a reliable indicator of kinetic stability; a larger gap implies lower chemical reactivity. [1]The energies of the HOMO and LUMO also relate to the ionization potential and electron affinity, respectively. [1]* Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It is an invaluable tool for predicting non-covalent interactions. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack (e.g., the oxygen atoms of the sulfonyl group), while blue regions (positive potential) highlight electron-poor areas susceptible to nucleophilic attack (e.g., the hydrogen atoms of the amine group). [7][8]This directly informs how the molecule will "see" and interact with a protein binding pocket.

  • Natural Bond Orbital (NBO): NBO analysis provides a chemically intuitive picture of bonding and lone pairs. It calculates localized atomic charges and analyzes intramolecular interactions, such as hyperconjugation, which can be crucial for understanding conformational preferences and stability. [7]

Molecular Dynamics (MD) Simulations: Capturing Biological Dynamics

While DFT provides a precise, static picture, biological systems are dynamic. Proteins are flexible, and water molecules constantly rearrange. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing critical insights that static models cannot. [9]For a drug candidate, MD is essential for assessing the stability of its binding pose within a receptor, understanding the role of solvent, and identifying key dynamic interactions that stabilize the complex. [10][11]

This protocol describes the setup of a standard MD simulation for a this compound derivative bound to a target protein.

Step-by-Step Methodology:

  • System Preparation:

    • Protein: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by adding hydrogen atoms, assigning protonation states, and removing crystallographic water molecules.

    • Ligand: Generate force field parameters for the this compound derivative. This is a critical step, often requiring quantum mechanical calculations (e.g., RESP charge fitting) to ensure accuracy.

    • Complex Formation: Place the ligand in the protein's binding site, typically using the output from a molecular docking program.

  • Solvation: Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system's charge.

  • Minimization: Perform energy minimization to relax the system and remove any steric clashes introduced during the setup.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production Run: Remove all restraints and run the simulation for a sufficient duration (typically hundreds of nanoseconds) to sample the conformational space of the complex. [7]6. Trajectory Analysis: Analyze the resulting trajectory to evaluate the stability and dynamics of the system. Key metrics include Root-Mean-Square Deviation (RMSD) to assess overall stability, Root-Mean-Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to quantify key interactions over time.

Molecular Docking: Predicting Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. [12]In drug discovery, it is primarily used to perform virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a protein target. [10]This allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources.

Step-by-Step Methodology:

  • Ligand Preparation: Generate a low-energy 3D conformation of the this compound derivative. Assign correct atom types and charges.

  • Receptor Preparation: Prepare the protein structure by adding hydrogens, assigning partial charges, and defining the binding site.

  • Grid Generation: Define a "grid box" that encompasses the active site of the receptor. The docking algorithm will confine its search for binding poses within this defined space.

  • Docking Execution: Run the docking algorithm. The software will systematically sample different conformations and orientations of the ligand within the grid box, using a scoring function to estimate the binding affinity for each pose.

  • Pose Analysis: Analyze the top-scoring poses. The most favorable pose is the one with the lowest binding energy score. Critically evaluate this pose for chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site. [11]

Part 3: Integrated Application in Drug Development: A Case Study Workflow

The true power of these computational methods is realized when they are used in an integrated workflow to guide drug design. The following diagram illustrates a typical workflow for optimizing a hit compound based on the this compound scaffold.

G Scaffold Initial Scaffold: This compound DFT DFT Analysis (MEP) to identify sites for chemical modification Scaffold->DFT Library Design Virtual Library of Derivatives DFT->Library Docking Molecular Docking (Virtual Screening) Library->Docking Prioritize Prioritize Top Candidates (Binding Score & Pose) Docking->Prioritize MD Molecular Dynamics Simulation on Top Hits Prioritize->MD Stability Assess Binding Stability (RMSD, H-Bonds) MD->Stability Stability->Library Iterative Refinement Optimization Propose Optimized Candidate for Synthesis Stability->Optimization

Caption: An integrated computational workflow for lead optimization.

This iterative cycle, moving from quantum mechanics to molecular docking and finally to molecular dynamics, allows for the rapid evaluation and refinement of ideas. DFT guides rational modifications, docking filters for high-affinity binders, and MD validates the stability of the proposed interactions, ultimately leading to the design of more potent and specific drug candidates before a single compound is synthesized.

References

  • Dubey, A., & Patel, A. B. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1241, 130660.
  • MDPI. (2024). C(sp) Lever-Based Targets of Orientational Chirality: Design and Asymmetric Synthesis. Molecules. [Link]
  • K, V. (2022). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Chemical Physics Impact, 6, 100147. [Link]
  • Al-Majid, A. M., El-Faham, A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7501. [Link]
  • Jaworska, M., et al. (2022). Chiral Thiophene Sulfonamide—A Challenge for VOA Calculations. The Journal of Physical Chemistry A, 126(39), 6949–6962. [Link]
  • ResearchGate. (n.d.). Comparison of the Boltzmann weights predicted by the six sets of DFT calculations.
  • Pradhan, S., Prasad, R., Sinha, C., & Sen, P. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Biomolecular Structure & Dynamics, 40(12), 5396-5411. [Link]
  • ResearchGate. (2020). QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP.
  • PubChem. (n.d.). This compound.
  • Verhoest, P. R., et al. (2015). Discovery of N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, a Novel Clinical AMPA Receptor Positive Modulator. Journal of Medicinal Chemistry, 58(10), 4291–4308. [Link]
  • Heliyon. (2024).
  • Valtorta, S., et al. (2020). Pharmacological modulation of AMPA receptors rescues specific impairments in social behavior associated with the A350V Iqsec2 mutation.
  • Boulaamane, L., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics, 42(1), 389-411. [Link]
  • Google Patents. (n.d.). Heterocyclic sulfonamides, uses and pharmaceutical compositions thereof.
  • Crowell, K. J., et al. (2016). A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor. ACS Medicinal Chemistry Letters, 7(12), 1137–1142. [Link]
  • Ali, A., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2051-2057. [Link]
  • Hospital, A., et al. (2015). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Biomolecules, 5(1), 37-59. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Propane-2-sulfonamide as a Versatile Directing Group in C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Sulfonamide Directing Groups in C-H Functionalization

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds has revolutionized modern synthetic chemistry, offering a more atom- and step-economical approach to molecular construction.[1] A cornerstone of this field is the use of directing groups, which position a transition metal catalyst in close proximity to a specific C-H bond, thereby ensuring high levels of regioselectivity.[2] Among the myriad of directing groups developed, sulfonamides have emerged as a particularly robust and versatile class.[3] Their prevalence in pharmaceuticals and bioactive molecules makes them not just effective directing groups but also integral pharmacophores, streamlining the synthesis of complex drug analogues.[4][5]

This guide focuses on the application of the propane-2-sulfonamide (isopropylsulfonamide) moiety as a powerful directing group for transition-metal-catalyzed C-H functionalization. We will explore the mechanistic underpinnings of its function, provide detailed protocols for key transformations, and discuss its application in the context of drug discovery and late-stage functionalization.

The this compound Group: Mechanistic Rationale and Advantages

The efficacy of the this compound group stems from its electronic and steric properties. The sulfonamide nitrogen acts as a Lewis basic site to coordinate with the metal center (e.g., Pd, Rh, Ru), forming a stable five- or six-membered metallacyclic intermediate.[6] This pre-coordination is the critical step that brings the catalyst into the vicinity of the target C-H bond, typically at the ortho position of an aryl ring. The subsequent C-H cleavage often proceeds via a concerted metalation-deprotonation (CMD) pathway, which is frequently the rate-determining step.[7]

Key Advantages:

  • Robustness: The sulfonamide group is stable to a wide range of reaction conditions, including oxidative and reductive environments.[4]

  • Prevalence in Bioactive Molecules: Sulfonamides are a privileged scaffold in medicinal chemistry, found in hundreds of marketed drugs.[5][8] This allows for the direct, late-stage functionalization of existing drug candidates without the need for installing and removing a separate directing group.

  • Versatility: It effectively directs a variety of C-H functionalization reactions, including arylation, alkylation, olefination, and carbonylation.[5][9]

  • Modulable Reactivity: The steric and electronic properties of the N-alkyl or N-aryl substituent on the sulfonamide can be tuned to influence reactivity and selectivity.

Below is a generalized mechanistic cycle for a Palladium-catalyzed C-H arylation directed by a sulfonamide group.

G sub Ar-SO2NHR + Pd(II) Catalyst coord Coordination Complex sub->coord Coordination cmd Palladacycle Intermediate (C-H Activation) coord->cmd Concerted Metalation- Deprotonation (CMD) oxadd Pd(IV) Intermediate cmd->oxadd Oxidative Addition (Ar'-X) redel Product Complex oxadd->redel Reductive Elimination prod Functionalized Product Ar'-Ar-SO2NHR redel->prod pd0 Pd(0) redel->pd0 pdx2 Pd(II)X2 pd0->pdx2 Oxidation pdx2->sub

Caption: Generalized Catalytic Cycle for Pd-Catalyzed C-H Arylation.

Application Protocol: Palladium-Catalyzed ortho-Arylation of Arylsulfonamides

This protocol describes a general procedure for the direct arylation of an N-(propan-2-yl)arylsulfonamide with an aryl halide. This transformation is highly valuable for constructing biaryl scaffolds, which are common in pharmaceuticals and materials science.

Experimental Workflow

Caption: Standard workflow for a C-H activation experiment.

Step-by-Step Protocol

Materials:

  • N-(propan-2-yl)arylsulfonamide (1.0 equiv)

  • Aryl iodide or bromide (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMA)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel, add the N-(propan-2-yl)arylsulfonamide (e.g., 0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation of the catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 2.5 mL of Toluene) via syringe, followed by the aryl halide (e.g., 0.6 mmol, 1.2 equiv).

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block at 110-130 °C and stir vigorously for 12-24 hours.

    • Scientist's Note: The choice of base and solvent can be crucial. Cs₂CO₃ is often more effective for less reactive substrates but is more expensive. Solvents like DMA or NMP may be required for challenging aryl chlorides.[10]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure ortho-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Scope and Limitations

The this compound directed arylation is compatible with a wide range of functional groups on both coupling partners.[5][6] However, limitations exist.

FeatureScopeScientist's NoteReference
Aryl Halide Iodides > Bromides >> Chlorides. Electron-deficient and electron-rich aryl iodides are well-tolerated.Aryl chlorides are significantly less reactive and often require specialized ligands and harsher conditions.[10]
Sulfonamide Substrate Tolerates various meta and para substituents (e.g., -OMe, -F, -Cl, -CF₃).Strong ortho substitution can sterically hinder the C-H activation step, leading to lower yields.[5]
Heterocycles Some N-heterocycles can be problematic as they may coordinate strongly to the catalyst, inhibiting its activity.[11]The use of specific additives or catalyst systems may be required to overcome this limitation.[11][11]
Selectivity Excellent mono-arylation selectivity is typically observed at the ortho position.In substrates with two non-equivalent ortho C-H bonds, selectivity is governed by steric and electronic factors.[6]

Application in Late-Stage Functionalization for Drug Discovery

A significant application of this methodology is in the late-stage functionalization (LSF) of complex molecules.[5] The ability to use the inherent sulfonamide pharmacophore to direct new bond formation allows medicinal chemists to rapidly generate a library of analogues from a common advanced intermediate or even a final drug candidate. This accelerates the structure-activity relationship (SAR) studies crucial for drug development.

For instance, a drug candidate containing a phenylsulfonamide core can be subjected to divergent C-H functionalization conditions to install different groups at the ortho position, probing the effect of substitution on potency, selectivity, and pharmacokinetic properties.[5]

Example: Diversification of a Celecoxib Analogue The blockbuster anti-inflammatory drug Celecoxib contains a sulfonamide group. Using this as a handle, researchers have demonstrated the ability to perform various C-H functionalizations, including olefination, arylation, and alkylation, to create novel analogues directly.[5]

Troubleshooting and Key Considerations

  • Low Conversion:

    • Cause: Inactive catalyst, insufficient temperature, or poor choice of base/solvent.

    • Solution: Ensure all reagents and solvents are anhydrous. Use fresh catalyst. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and higher-boiling solvents (e.g., DMA, NMP). Increase catalyst loading to 10 mol%.

  • Poor Regioselectivity:

    • Cause: Competing directing groups or electronically activated C-H bonds elsewhere in the molecule.

    • Solution: This is an inherent substrate issue. Re-evaluate the synthetic strategy or protect other potentially reactive sites if possible.

  • Dehalogenation of Aryl Halide:

    • Cause: Side reactions, often promoted by trace water or protic impurities.

    • Solution: Ensure rigorously anhydrous conditions. Use high-purity reagents.

  • Formation of Homocoupled Biaryl (from aryl halide):

    • Cause: Common side reaction in Pd catalysis, especially at high temperatures or concentrations.

    • Solution: Lower the reaction temperature if possible. Ensure slow addition of the aryl halide if feasible.

Conclusion

The this compound group is a reliable and highly effective tool for directing C-H activation. Its stability, synthetic versatility, and prevalence in medicinally relevant scaffolds make it a first-choice directing group for both foundational synthetic methodology and complex target-oriented synthesis.[3][5] The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this powerful strategy to streamline the construction of complex organic molecules.

References

  • Chen, D. Y. K., Youn, S. W. (2012). C–H Activation: A Complementary Tool in the Total Synthesis of Complex Natural Products. Chemistry – A European Journal, 18(31), 9452-9474.
  • Verma, A., Singh, V. K., et al. (2021). The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. Chemistry – An Asian Journal, 16(13), 1661-1684. [Link][3]
  • Lyons, T. W., Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169.
  • Beisel, T., Manolikakes, G. (2016). A Palladium-Catalyzed Three-Component Synthesis of Arylmethylsulfonamide Derivatives. Synthesis, 48, 379-386. [Link][13]
  • Wang, D., et al. (2021). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science, 12, 10754-10760. [Link][11]
  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(23), 8754-8780. [Link][6]
  • Noreen, M., Rasool, N., El Khatib, M., & Molander, G. A. (2014). Arylation and heteroarylation of thienylsulfonamides with organotrifluoroborates. The Journal of Organic Chemistry, 79(15), 7243–7249. [Link][14]
  • ResearchGate. (2024).
  • Daugulis, O., et al. (2017). Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst. Angewandte Chemie International Edition, 56(40), 12295-12299. [Link][15]
  • Zhang, T., et al. (2023). Tracking C–H bond activation for propane dehydrogenation over transition metal catalysts: work function shines. Chemical Science, 14, 6835-6843. [Link][16]
  • Dai, H.-X., Stepan, A. F., Plummer, M. S., Zhang, Y.-H., & Yu, J.-Q. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 133(19), 7222–7225. [Link][5]
  • Sames, D. (n.d.). C-H Bond Functionalization in Complex Organic Synthesis. Department of Chemistry and Chemical Biology, Columbia University. [Link][2]
  • Wencel-Delord, J., & Glorius, F. (2013). Innate and guided C–H functionalization logic. Nature Chemistry, 5(5), 369–375.
  • Kumar, V., & Van der Eycken, E. V. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. Organic & Biomolecular Chemistry, 18(44), 8934-8948. [Link][8]
  • Li, X. (2018).
  • Ghaffari, B., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Organic Letters, 18(15), 3854–3857. [Link][10]
  • ResearchGate. (2015). C–H bond activation of propane on Ga2O22+ in Ga/H-ZSM-5 and its mechanistic implications.
  • Zhang, Z., et al. (2021). The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism.

Sources

Derivatization of Propane-2-sulfonamide: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propane-2-sulfonamide, also known as isopropylsulfonamide, is a foundational building block in medicinal chemistry and materials science. Its derivatives are integral to a wide range of pharmacologically active agents, including inhibitors of carbonic anhydrase, kinases, and proteases. The ability to selectively modify the sulfonamide moiety is therefore of critical importance for generating novel molecular entities in drug discovery and development. This guide provides an in-depth analysis of the reactivity of this compound and details robust, field-proven protocols for its derivatization via N-alkylation, N-arylation, and N-acylation reactions. Each protocol is accompanied by mechanistic insights, a discussion of critical parameters, and a step-by-step methodology designed for reproducibility and scalability.

Introduction: Chemical Reactivity and Strategic Considerations

This compound possesses a primary sulfonamide group (R-SO₂NH₂) characterized by an acidic N-H proton (pKa ≈ 10-11). This acidity is the cornerstone of its derivatization chemistry. Deprotonation of the sulfonamide nitrogen generates a potent nucleophile, the sulfonamidate anion, which can readily react with a variety of electrophiles. The principal strategies for derivatization, therefore, hinge on the selective formation of this anion and its subsequent reaction.

Key Reactive Site: The primary site of reactivity is the nitrogen atom of the sulfonamide group. The two hydrogens on the nitrogen are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.

Strategic Approach: The general approach for derivatization involves:

  • Deprotonation: Selection of a suitable base to generate the sulfonamidate anion. The choice of base is critical and depends on the reactivity of the electrophile and the desired reaction conditions.

  • Nucleophilic Attack: Reaction of the sulfonamidate anion with an electrophile (e.g., alkyl halide, aryl halide, acyl chloride).

  • Work-up and Purification: Isolation and purification of the desired N-substituted this compound derivative.

The following diagram illustrates the general workflow for the derivatization of this compound.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Derivatization Reaction cluster_2 Phase 3: Isolation Start This compound Base Base Selection (e.g., K₂CO₃, NaH, Cs₂CO₃) Start->Base Deprotonation Anion Sulfonamidate Anion (Nucleophile Generation) Base->Anion Electrophile Electrophile Addition (Alkyl Halide, Aryl Halide, Acyl Chloride) Anion->Electrophile Reaction N-C or N-C(O) Bond Formation (e.g., SN2, Coupling, Acylation) Electrophile->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Purified N-Substituted This compound Purification->Product

Caption: General workflow for the derivatization of this compound.

Protocol I: N-Alkylation of this compound

N-alkylation introduces an alkyl group onto the sulfonamide nitrogen. This is commonly achieved via nucleophilic substitution with an alkyl halide or a similar electrophile. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

Mechanism and Rationale

The reaction proceeds via a classical Sₙ2 mechanism. A base is used to deprotonate the this compound, forming the corresponding nitrogen anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., benzyl bromide, ethyl iodide) to displace the halide and form the N-alkylated product.

  • Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often sufficient and cost-effective, particularly for reactive alkylating agents like benzyl or allyl halides. For less reactive alkyl halides, a stronger base such as sodium hydride (NaH) is required to ensure complete deprotonation and drive the reaction to completion.

  • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) are ideal. They effectively solvate the cation of the base (e.g., K⁺ or Na⁺) while not interfering with the nucleophilicity of the sulfonamidate anion.[1][2]

Step-by-Step Experimental Protocol (using K₂CO₃)

This protocol describes the N-benzylation of this compound as a representative example.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the sulfonamide) followed by anhydrous potassium carbonate (1.5 eq.).

  • Stirring: Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate the initial deprotonation.

  • Electrophile Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonamide is consumed.

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-propane-2-sulfonamide.

Protocol II: N-Arylation via Buchwald-Hartwig Cross-Coupling

N-arylation, the formation of a bond between the sulfonamide nitrogen and an aromatic ring, is a pivotal transformation in drug discovery. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that efficiently couples sulfonamides with aryl halides or triflates.[3][4]

Mechanism and Rationale

The reaction proceeds through a catalytic cycle involving a palladium complex.[3]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Ligand Association & Deprotonation: The sulfonamide coordinates to the palladium center. A strong base then deprotonates the sulfonamide.

  • Reductive Elimination: The N-arylated sulfonamide product is formed via reductive elimination, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand are required. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are crucial for stabilizing the palladium intermediates and promoting the reductive elimination step.[3]

  • Base Selection: A strong, non-nucleophilic base is essential for deprotonating the sulfonamide within the catalytic cycle. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[3]

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are used to prevent catalyst deactivation.

Step-by-Step Experimental Protocol

This protocol details the coupling of this compound with 4-bromotoluene.

Materials:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Toluene, anhydrous and deoxygenated

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Inert Atmosphere: Perform all steps under an inert atmosphere of argon or nitrogen.

  • Reaction Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and anhydrous Cs₂CO₃ (2.0 eq.).

  • Reagent Addition: Add this compound (1.2 eq.) and 4-bromotoluene (1.0 eq.).

  • Solvent Addition: Add anhydrous, deoxygenated toluene via cannula or syringe.

  • Degassing: Subject the flask to three cycles of vacuum-backfill with argon.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Concentration: Rinse the Celite® pad with additional ethyl acetate and concentrate the combined filtrates under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the pure N-(4-tolyl)this compound.

Protocol III: N-Acylation of this compound

N-acylation introduces an acyl group (R-C=O) to the sulfonamide nitrogen, forming an N-acylsulfonamide. These compounds are important functional groups and can serve as intermediates for further transformations. The most direct method involves reaction with an acyl chloride or anhydride.

Mechanism and Rationale

The reaction is a nucleophilic acyl substitution. The sulfonamide nitrogen, often activated by a base, attacks the electrophilic carbonyl carbon of the acylating agent. A leaving group (e.g., chloride) is subsequently expelled.

  • Base: A non-nucleophilic base like triethylamine (Et₃N) or pyridine is typically used to scavenge the HCl byproduct generated when using acyl chlorides. For less reactive systems, pre-deprotonation with a stronger base like NaH can be employed.[5]

  • Acylating Agent: Acyl chlorides are highly reactive and commonly used. N-acylbenzotriazoles have also been shown to be effective acylating agents, particularly when the corresponding acyl chlorides are unstable or difficult to prepare.[5]

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable.

Step-by-Step Experimental Protocol (using Acyl Chloride)

This protocol describes the reaction of this compound with benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 eq.).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude N-benzoyl-propane-2-sulfonamide can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If necessary, perform column chromatography.

Comparative Summary of Derivatization Protocols

The choice of derivatization strategy depends on the desired final product and the available starting materials. The following table summarizes the key aspects of each protocol.

ParameterN-AlkylationN-Arylation (Buchwald-Hartwig)N-Acylation
Electrophile Alkyl Halide/SulfonateAryl Halide/TriflateAcyl Chloride/Anhydride
Key Reagents Base (K₂CO₃, NaH)Pd Catalyst, Phosphine Ligand, Base (Cs₂CO₃)Base (Et₃N, Pyridine)
Typical Temp. 25 - 80 °C80 - 120 °C0 - 25 °C
Atmosphere Standard (N₂/Ar)Strictly Inert (N₂/Ar)Standard (N₂/Ar)
Key Advantage Straightforward, common reagentsBroad aryl scope, high efficiencyFast, high-yielding
Consideration Base strength vs. electrophile reactivityCatalyst cost, sensitivity to air/moistureReactivity of acylating agent

Visualization of Reaction Pathways

The following diagram illustrates the distinct chemical transformations described in the protocols.

G cluster_alkylation N-Alkylation cluster_arylation N-Arylation cluster_acylation N-Acylation Start This compound (i-Pr-SO₂NH₂) Alk_Reagents + R-X (Alkyl Halide) + Base (K₂CO₃) Start->Alk_Reagents Protocol I Ary_Reagents + Ar-X (Aryl Halide) + Pd Catalyst, Ligand, Base Start->Ary_Reagents Protocol II Acy_Reagents + R(CO)Cl (Acyl Chloride) + Base (Et₃N) Start->Acy_Reagents Protocol III Alk_Product N-Alkyl Derivative (i-Pr-SO₂NHR) Alk_Reagents->Alk_Product Ary_Product N-Aryl Derivative (i-Pr-SO₂NHAr) Ary_Reagents->Ary_Product Acy_Product N-Acyl Derivative (i-Pr-SO₂NHCOR) Acy_Reagents->Acy_Product

Caption: Key derivatization pathways for this compound.

References

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335–656.
  • Demir, A. S., & Sesenoglu, O. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3373. [Link]
  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]
  • Wikipedia. (2023). Mitsunobu reaction. [Link]
  • Macmillan Group, Princeton University. (2020).
  • Zia, A., et al. (2021). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction.
  • Chemistry LibreTexts. (2023).
  • Vézina-Dawod, S., et al. (2015). Synthesis of O-protected N-substituted arylsulfonamides and their use in peptoid synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Abbasi, M. A., et al. (2014). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. Pakistan Journal of Chemistry, 4(4), 163-168. [Link]
  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209. [Link]
  • Macmillan Group, Princeton University. (2020). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Journal of the American Chemical Society, 142(7), 3544-3550.
  • Al-Masoudi, N. A., et al. (2021). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Molecules, 26(11), 3373. [Link]
  • Liu, Z., & Larock, R. C. (2006). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. The Journal of Organic Chemistry, 71(8), 3198-3209. [Link]
  • ResearchGate. (n.d.). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. [Link]
  • Semantic Scholar. (2014). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. [Link]
  • Chempublishers. (2014). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. [Link]
  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(12), 14-22. [Link]
  • ResearchGate. (n.d.).
  • Natrajan, A., et al. (2006). Facile N-alkylation of acridine esters with 1,3-propane sultone in ionic liquids. Green Chemistry, 8(11), 968-970. [Link]
  • Al-Kinany, M., et al. (2019). Selective Alkylation of Benzene by Propane over Bifunctional Pd-Acid Catalysts.

Sources

The Strategic Incorporation of Propane-2-Sulfonamide in the Synthesis of Next-Generation Bioactive Molecules: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂-NH-) is a cornerstone in the edifice of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, this versatile scaffold has been integral to the development of a vast array of therapeutic agents.[1] Its prevalence stems from its ability to act as a bioisostere for other functional groups, its capacity to form crucial hydrogen bonds with biological targets, and its favorable physicochemical properties that contribute to drug-like characteristics.[2] Sulfonamide-containing drugs have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1]

This technical guide focuses on a specific, yet increasingly important building block: propane-2-sulfonamide , also known as isopropylsulfonamide. The isopropyl group provides a unique steric and electronic profile that can be exploited to enhance the potency, selectivity, and pharmacokinetic properties of bioactive molecules. Herein, we provide a detailed exploration of the synthetic utility of this compound, with a particular focus on its application in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and autoimmune diseases.

Core Application: Synthesis of a Selective Janus Kinase 1 (JAK1) Inhibitor

This section provides a detailed protocol for the synthesis of a potent and selective JAK1 inhibitor, inspired by the development of clinical candidates for the treatment of autoimmune diseases. Janus kinases (JAKs) are critical mediators of cytokine signaling, and their selective inhibition is a validated therapeutic strategy.[3][4] The following protocols are based on established synthetic routes in medicinal chemistry and illustrate the practical application of this compound in the construction of a complex bioactive molecule.

Retrosynthetic Analysis

A logical approach to the synthesis of a target N-aryl-propane-2-sulfonamide-containing kinase inhibitor involves the disconnection of the sulfonamide bond. This retrosynthetic analysis highlights two key fragments: an amine-bearing core scaffold and propane-2-sulfonyl chloride. The core scaffold can be further deconstructed based on established synthetic strategies for the desired heterocyclic system.

Retrosynthesis Target Target Kinase Inhibitor (N-aryl-propane-2-sulfonamide) Fragments Amine-bearing Core Scaffold + Propane-2-sulfonyl Chloride Target->Fragments Sulfonamide Formation Core_Synthesis Heterocyclic Core Synthesis Fragments->Core_Synthesis Core Functionalization

Caption: Retrosynthetic analysis of a generic N-aryl-propane-2-sulfonamide kinase inhibitor.

Experimental Protocols

PART 1: Preparation of Propane-2-sulfonyl Chloride

While propane-2-sulfonyl chloride is commercially available, this protocol outlines its synthesis from a readily available starting material, providing researchers with the flexibility to produce this key intermediate in-house.

Reaction Scheme:

(CH₃)₂CH-SH + 3 Cl₂ + 2 H₂O → (CH₃)₂CH-SO₂Cl + 5 HCl

Materials:

  • Isopropyl thiol (propane-2-thiol)

  • Chlorine gas

  • Water

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a gas inlet tube, a thermometer, and a condenser, dissolve isopropyl thiol (1 equivalent) in dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly bubble chlorine gas (3 equivalents) through the solution while maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition of chlorine is complete, cautiously add water (2 equivalents) to the reaction mixture.

  • Stir the mixture vigorously for 1-2 hours, allowing it to gradually warm to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield propane-2-sulfonyl chloride as a colorless to pale yellow liquid.

Trustworthiness Note: The product should be used immediately or stored under an inert atmosphere in a refrigerator, as sulfonyl chlorides can be sensitive to moisture. Purity can be assessed by ¹H NMR spectroscopy.

PART 2: Synthesis of a Heterocyclic Amine Core (Example: 4-amino-N-methyl-piperidine derivative)

The synthesis of the core amine component will vary depending on the target bioactive molecule. The following is a representative protocol for a substituted piperidine, a common scaffold in kinase inhibitors. This protocol is a multi-step synthesis.

Workflow for Core Amine Synthesis:

Core_Synthesis_Workflow Start Commercially Available Starting Material Step1 Step 1: Functional Group Transformation Start->Step1 Step2 Step 2: Cyclization Step1->Step2 Step3 Step 3: Introduction of Amine Precursor Step2->Step3 Step4 Step 4: Deprotection Step3->Step4 Final_Amine Final Core Amine Step4->Final_Amine

Caption: Generalized workflow for the synthesis of a heterocyclic amine core.

Detailed Protocol (Illustrative Example):

A detailed, multi-step synthesis of a specific heterocyclic amine is beyond the scope of this general guide but can be adapted from numerous literature procedures for kinase inhibitor scaffolds. A common strategy involves the construction of a piperidine ring followed by the introduction and deprotection of an amino group at the desired position.

PART 3: Sulfonamide Bond Formation (N-Arylation/N-Alkylation)

This is the key step where this compound (or its corresponding sulfonyl chloride) is coupled with the amine-bearing core.

Protocol 3A: Reaction with Propane-2-sulfonyl Chloride

Reaction Scheme:

Core-NH₂ + (CH₃)₂CH-SO₂Cl → Core-NH-SO₂(CH)₂CH₃ + HCl

Materials:

  • Amine-bearing core scaffold (1 equivalent)

  • Propane-2-sulfonyl chloride (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine-bearing core scaffold in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base (e.g., triethylamine) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of propane-2-sulfonyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound.

Expertise & Experience Note: The choice of base is critical to scavenge the HCl generated during the reaction without competing in the nucleophilic attack on the sulfonyl chloride. The slow addition of the sulfonyl chloride at low temperature helps to control the exothermicity of the reaction and minimize side product formation.

Protocol 3B: Catalytic Coupling of this compound with an Aryl Halide

Reaction Scheme:

Ar-X + H₂N-SO₂(CH)₂CH₃ --(Cu catalyst, ligand, base)--> Ar-NH-SO₂(CH)₂CH₃ (where Ar-X is an aryl halide)

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1 equivalent)

  • This compound (1.2 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • A suitable ligand (e.g., N,N'-dimethylethylenediamine) (0.2 equivalents)

  • A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2 equivalents)

  • Anhydrous solvent such as dioxane or toluene

  • Ammonium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, copper(I) iodide, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.

  • Wash the filtrate with a dilute ammonium hydroxide solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Authoritative Grounding: The use of copper-catalyzed N-arylation of sulfonamides is a well-established method in organic synthesis, offering a reliable route to this important class of compounds.[5][6]

Data Presentation: Characterization and Biological Activity

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

The biological activity of the final compounds would be evaluated in relevant in vitro and in vivo assays. For a kinase inhibitor, this would typically involve:

  • Enzymatic Assays: To determine the half-maximal inhibitory concentration (IC₅₀) against the target kinase and a panel of related kinases to assess selectivity.

  • Cell-based Assays: To measure the compound's ability to inhibit signaling pathways downstream of the target kinase in a cellular context.

  • In vivo Efficacy Studies: To evaluate the compound's therapeutic effect in animal models of the target disease.

Table 1: Representative Data for a Synthesized this compound-based Kinase Inhibitor

Compound IDTarget Kinase IC₅₀ (nM)Selectivity vs. Off-target Kinase (Fold)Cell-based Potency (EC₅₀, nM)
PRO-SUL-001 15>10050
Reference Cmpd 255080

Conclusion and Future Perspectives

This compound is a valuable building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors. The protocols outlined in this guide provide a practical framework for the incorporation of the isopropylsulfonamide moiety into complex molecular scaffolds. The synthetic routes are robust and adaptable, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The unique properties of the isopropyl group can be leveraged to fine-tune the pharmacological profile of drug candidates, leading to the discovery of novel therapeutics with improved efficacy and safety. As the demand for highly selective and potent bioactive molecules continues to grow, the strategic use of tailored building blocks like this compound will remain a critical aspect of modern drug discovery.

References

  • Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. [Link]
  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry.
  • Norman, P. (2011). Selective JAK1 and/or JAK2 inhibitors.
  • Li, Q., Xu, L., & Ma, D. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
  • Various Authors. (2022). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
  • Scozzafava, A., et al. (2003). Sulfonamides and their use as enzyme inhibitors. Current Medicinal Chemistry.
  • Remko, M. (2009). Acidity of biologically important sulfonamides. Journal of Physical Chemistry A.
  • Casini, A., et al. (2003). Sulfonamide inhibitors of carbonic anhydrase. Current Topics in Medicinal Chemistry.
  • Poulain, S., et al. (2001). N-Acylsulfonamides as inhibitors of matrix metalloproteinases. Bioorganic & Medicinal Chemistry Letters.
  • Parenty, A., et al. (2005). N-Acylsulfonamides as carboxylic acid isosteres. Tetrahedron Letters.

Sources

The Sulfonamide Moiety: From Simple Building Blocks to Therapeutic Mainstays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of Propane-2-sulfonamide and its Congeners

In the vast landscape of medicinal chemistry, the journey from a simple chemical entity to a life-saving therapeutic is both an art and a science. Consider a molecule like This compound [1][2][3]. In isolation, it is a high-purity chemical building block, a starting material available for research[1]. However, its true significance lies in the functional group it carries: the sulfonamide. This guide delves into the profound applications of the sulfonamide moiety in modern drug discovery and development, using this compound as a conceptual touchstone for a family of indispensable therapeutic agents.

The sulfonamide group (-S(=O)₂NR₂), with its tetrahedral sulfur atom and rich hydrogen-bonding capabilities, is a privileged structure in medicinal chemistry.[4][5] Its journey into the therapeutic armamentarium began with the discovery of antibacterial "sulfa drugs," which were the first broadly effective systemic antibacterials and heralded the dawn of the antibiotic revolution.[6][7] Since then, the sulfonamide scaffold has proven to be remarkably versatile, featuring in drugs targeting a wide array of diseases, including inflammatory conditions, viral infections, cancer, and cardiovascular diseases.[6][7][8]

This document will explore the multifaceted roles of the sulfonamide group through a series of detailed application notes and protocols centered around prominent drug classes. We will dissect how this seemingly simple functional group contributes to the biological activity, pharmacokinetic properties, and overall success of these vital medicines.

I. The Sulfonamide as a Versatile Pharmacophore: Key Therapeutic Applications

The sulfonamide moiety's utility in drug design stems from its ability to act as a bioisostere for other functional groups, such as carboxylic acids, and its capacity to form crucial interactions with biological targets.[4] This has led to its incorporation into a diverse range of blockbuster drugs.

A. Selective COX-2 Inhibition: The Case of Celecoxib

Celecoxib (Celebrex) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[9][10] This selectivity is key to its therapeutic profile, as it reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10]

Mechanism of Action: The sulfonamide group of celecoxib plays a pivotal role in its selectivity for COX-2. It binds to a hydrophilic side pocket present in the active site of the COX-2 enzyme, an interaction that is not possible with the more constricted active site of COX-1.[9][10] This specific binding prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9][11][12]

Synthetic Insight: The synthesis of celecoxib typically involves the condensation of a trifluoromethyl-substituted diketone with a hydrazine derivative bearing a p-sulfonamidophenyl group. This highlights the importance of benzenesulfonamide precursors in the construction of such diarylheterocyclic compounds.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., a celecoxib analog) for COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound and Celecoxib (positive control)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Prepare stock solutions of the test compound and celecoxib in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add various concentrations of the test compound or celecoxib to the wells. Include a vehicle control (DMSO only).

  • Pre-incubate the plate with the enzymes (COX-1 or COX-2) and the compounds for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for prostaglandin production.

  • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced in each well using the EIA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Recombinant Enzymes: Using purified human recombinant enzymes ensures that the assay is specific for the intended targets and avoids confounding activities from other cellular components.

  • EIA for PGE₂: This is a sensitive and specific method for quantifying the product of the COX reaction, providing a direct measure of enzyme activity.

  • Pre-incubation: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects the true potency of the compound.

B. HIV Protease Inhibition: Darunavir, Amprenavir, and Fosamprenavir

The sulfonamide moiety is also a cornerstone in the design of potent HIV-1 protease inhibitors. Darunavir (Prezista), Amprenavir (Agenerase), and its prodrug Fosamprenavir (Lexiva) are critical components of highly active antiretroviral therapy (HAART).[13][14][15][16]

Mechanism of Action: These drugs are designed to mimic the transition state of the natural substrate of the HIV protease. They bind tightly to the active site of the enzyme, preventing it from cleaving viral polyproteins into functional proteins required for viral replication.[17] The sulfonamide group in these inhibitors often forms key hydrogen bonds with the backbone atoms of the enzyme's active site, contributing significantly to their high binding affinity and potency.

Synthetic Insight: The synthesis of these complex molecules is a multi-step process. For instance, the synthesis of darunavir involves the coupling of a chiral amino alcohol with a substituted benzenesulfonamide derivative.[13][18] The specific substitution on the sulfonamide, often an isobutyl group, is optimized to fit into a hydrophobic pocket of the enzyme.

Workflow Diagram: General Synthesis of an N-Aryl Sulfonamide

G aniline Substituted Aniline hcl_na_nitrite HCl, NaNO₂ 0-5 °C aniline->hcl_na_nitrite diazonium Diazonium Salt Intermediate hcl_na_nitrite->diazonium so2_cucl SO₂, CuCl diazonium->so2_cucl sulfonyl_chloride Arylsulfonyl Chloride so2_cucl->sulfonyl_chloride pyridine Pyridine (base) sulfonyl_chloride->pyridine amine Amine (R₂NH) amine->pyridine sulfonamide N-Aryl Sulfonamide pyridine->sulfonamide

Caption: General synthetic route to N-Aryl Sulfonamides.

C. Modulating Renal Transport: The Case of Probenecid

Probenecid is a uricosuric agent used in the treatment of gout.[19] It functions by increasing the excretion of uric acid in the urine.[19][20]

Mechanism of Action: Probenecid competitively inhibits the organic anion transporter 1 (OAT1) and the urate transporter 1 (URAT1) in the renal tubules.[21] By blocking URAT1, it reduces the reabsorption of uric acid from the urine back into the bloodstream, thus lowering serum uric acid levels.[20][21] The N,N-dipropylsulfamoylbenzoic acid structure of probenecid is crucial for its interaction with these transporters.

Synthetic Insight: Probenecid can be synthesized from p-carboxybenzenesulfonyl chloride and dipropylamine, a straightforward reaction that highlights the accessibility of such sulfonamide structures.[22]

D. Dual Endothelin Receptor Antagonism: Bosentan and Macitentan

Bosentan (Tracleer) and its successor Macitentan (Opsumit) are dual endothelin receptor antagonists used to treat pulmonary arterial hypertension (PAH).[23][24][25]

Mechanism of Action: These drugs block the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, preventing ET-1-mediated vasoconstriction and smooth muscle proliferation.[24] The sulfonamide group in bosentan and the related sulfamide group in macitentan are key structural features that contribute to the potent and long-lasting receptor antagonism. Macitentan was developed by modifying the structure of bosentan, replacing the sulfonamide with a sulfamide to improve efficacy and safety.[25][26]

II. Data Summary: Sulfonamide-Containing Drugs

Drug ClassExample Drug(s)Mechanism of ActionRole of Sulfonamide Moiety
COX-2 Inhibitors CelecoxibSelective inhibition of cyclooxygenase-2 (COX-2)[9][27]Binds to a specific hydrophilic pocket in COX-2, conferring selectivity[9][10]
HIV Protease Inhibitors Darunavir, AmprenavirInhibition of HIV-1 protease, preventing viral maturation[17]Forms key hydrogen bonds with the enzyme's active site, enhancing binding affinity[15]
Uricosuric Agents ProbenecidInhibition of URAT1 and OAT1 in renal tubules, increasing uric acid excretion[21]The N,N-dipropylsulfamoyl group is essential for interaction with the transporters[22]
Endothelin Receptor Antagonists Bosentan, MacitentanDual antagonism of endothelin receptors (ETA and ETB)[23][24]The sulfonamide/sulfamide group is a key structural element for potent receptor binding[24]

III. Visualizing Mechanisms: The Inhibition of COX-2

G cluster_0 Normal Inflammatory Pathway cluster_1 Inhibition by Celecoxib Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (with Sulfonamide group) COX2_inhibited COX-2 Enzyme Celecoxib->COX2_inhibited Binds to selective pocket Blocked X COX2_inhibited->Blocked Reduced_Inflammation Reduced Inflammation & Pain Blocked->Reduced_Inflammation

Caption: Mechanism of COX-2 inhibition by Celecoxib.

Conclusion

The journey from a simple building block like this compound to a complex, life-altering medication is a testament to the power of medicinal chemistry. The sulfonamide moiety, through its unique chemical properties and synthetic accessibility, has proven to be an exceptionally valuable pharmacophore. Its ability to impart high potency, selectivity, and desirable pharmacokinetic properties has solidified its place in a wide range of therapeutic agents. As researchers and scientists continue to explore new biological targets and disease pathways, the versatile sulfonamide group will undoubtedly remain a cornerstone of drug design and development for the foreseeable future.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).
  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem. (n.d.).
  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • What is the mechanism of Probenecid? - Patsnap Synapse. (2024, July 17).
  • Sulfonamide (medicine) - Wikipedia. (n.d.).
  • The History and Future of Probenecid | Request PDF - ResearchGate. (2025, August 7).
  • Celecoxib: Mechanism of Action & Structure - Study.com. (n.d.).
  • DARUNAVIR - New Drug Approvals. (2013, December 24).
  • Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design - ResearchGate. (2025, August 10).
  • The Science Behind Probenecid: How It Addresses Uric Acid and Prevents Gout Flares. (n.d.).
  • Fosamprenavir and Amprenavir | Oncohema Key. (2016, August 11).
  • Probenecid | C13H19NO4S | CID 4911 - PubChem. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors | ACS Bio & Med Chem Au. (n.d.).
  • Probenecid - Wikipedia. (n.d.).
  • Fosamprenavir (Amprenavir phosphate) | HIV-1 Inhibitor | MedChemExpress. (n.d.).
  • Darunavir | C27H37N3O7S | CID 213039 - PubChem. (n.d.).
  • This compound|High-Purity|CAS 81363-76-0 - Benchchem. (n.d.).
  • This compound | C3H9NO2S | CID 3549191 - PubChem. (n.d.).
  • Principal steps in the chemical synthesis of macitentan from bosentan. - ResearchGate. (n.d.).
  • Synthesis of [11C]BIIB104, an α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic-Acid-Positive Allosteric Modulator, and Evaluation of the Bio-Distribution in Non-Human Primate Brains Using Positron Emission Tomography - MDPI. (n.d.).
  • Darunavir Synthetic Routes - MedKoo Biosciences. (n.d.).
  • Chemical structure of darunavir. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Fosamprenavir | Request PDF - ResearchGate. (n.d.).
  • 1-Oxo-1-(piperidin-1-yl)this compound | Benchchem. (n.d.).
  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - Frontiers. (2023, August 2).
  • Macitentan Synthetic Routes - MedKoo Biosciences. (n.d.).
  • Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis - University of Birmingham. (n.d.).
  • The Discovery and Characterization of the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Potentiator N-{(3S,4S)-4-[4-(5-Cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}this compound (PF-04958242) - ACS Publications. (n.d.).
  • Amprenavir - Wikipedia. (n.d.).
  • 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - NIH. (n.d.).
  • From bosentan (Tracleer®) to macitentan (Opsumit®): The medicinal chemistry perspective - PubMed. (2016, August 1).
  • fosamprenavir | CAS#:226700-79-4 | Chemsrc. (2025, August 23).
  • Efficacy and safety of switching from bosentan or ambrisentan to macitentan in pulmonary arterial hypertension: A systematic review and meta-analysis - Frontiers. (2022, December 6).
  • Discovery of N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, a Novel Clinical AMPA Receptor Positive Modulator | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • 81363-76-0|this compound - Ambeed.com. (n.d.).
  • Design, Synthesis and Biological Evaluation of Trypanosoma brucei Trypanothione Synthetase Inhibitors - PMC - PubMed Central. (n.d.).
  • A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist - ResearchGate. (2017, June 1).
  • WO2010150192A1 - Heterocyclic sulfonamides, uses and pharmaceutical compositions thereof - Google Patents. (n.d.).
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
  • The recent progress of sulfonamide in medicinal chemistry - SciSpace. (n.d.).
  • Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate. (n.d.).
  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (n.d.).

Sources

Application Notes and Protocols for the Quantification of Propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Modern Approach to the Analysis of Propane-2-sulfonamide

Welcome to this comprehensive guide on the analytical quantification of this compound. As researchers, scientists, and professionals in drug development, the ability to accurately and reliably measure the concentration of specific molecules is paramount. This document is designed to provide you with not just a set of instructions, but a deeper understanding of the methodologies, the rationale behind the chosen techniques, and the framework for developing and validating robust analytical methods for this compound.

This compound, with its simple alkyl sulfonamide structure, presents a unique analytical challenge. While it lacks a strong chromophore for straightforward UV detection at higher wavelengths, its polarity and potential volatility allow for a range of analytical strategies. This guide will explore the primary technique of High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse in the pharmaceutical industry, and also delve into the more sensitive and specific methods of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Our focus will be on providing practical, field-proven insights, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in scientific principles and regulatory expectations.

Physicochemical Properties of this compound

Before delving into analytical methodologies, a fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₃H₉NO₂S[1]
Molecular Weight 123.18 g/mol [1]
IUPAC Name This compound[1]
CAS Number 81363-76-0[1]
Predicted LogP -0.3[1]

The low LogP value suggests high water solubility, a key consideration for choosing the appropriate chromatographic conditions, particularly in reversed-phase HPLC.

Primary Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the first choice for routine analysis in a quality control environment due to its robustness, cost-effectiveness, and widespread availability. Although this compound lacks a strong chromophore, it will exhibit UV absorbance at lower wavelengths (around 200-220 nm).

Rationale for HPLC-UV Method Development

The starting point for this method is adapted from a validated procedure for a structurally similar compound, N-(2-Amino-5-benzoylphenyl)propane-1-sulphonamide, which also utilizes reversed-phase HPLC.[2] The core principle is to use a non-polar stationary phase (like C18) and a polar mobile phase to retain and separate the analyte.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock (e.g., 1 mg/mL in Diluent) Working_Standards Create Working Standards (Calibration Curve) Standard->Working_Standards Injection Inject into HPLC System Working_Standards->Injection Sample Prepare Sample (e.g., dissolve drug product in Diluent) Sample->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Integration Integrate Peak Area Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report UPLCMS_Workflow cluster_prep Sample Preparation cluster_uplcms UPLC-MS/MS Analysis cluster_data Data Processing Sample_Prep Sample Extraction (e.g., SPE or LLE) IS_Spike Spike with Internal Standard Sample_Prep->IS_Spike Injection Inject into UPLC System IS_Spike->Injection UPLC_Sep Fast Gradient Separation Injection->UPLC_Sep Ionization Electrospray Ionization (ESI) UPLC_Sep->Ionization MSMS_Detection MRM Detection Ionization->MSMS_Detection Peak_Integration Integrate Analyte and IS Peaks MSMS_Detection->Peak_Integration Ratio_Calc Calculate Area Ratio Peak_Integration->Ratio_Calc Quantification Quantify using Calibrated Curve Ratio_Calc->Quantification

Sources

Application Notes and Protocols: Propane-2-sulfonamide as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isopropylsulfonamide Moiety

In the landscape of modern medicinal chemistry and drug discovery, the sulfonamide functional group remains a cornerstone pharmacophore, present in a wide array of therapeutic agents.[1] Propane-2-sulfonamide (isopropylsulfonamide), with its unique steric and electronic properties conferred by the isopropyl group, offers a valuable and versatile building block for the synthesis of novel heterocyclic scaffolds. The isopropyl moiety can enhance lipophilicity and metabolic stability, crucial parameters in drug design. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound for the construction of diverse and potentially bioactive heterocyclic systems. We will delve into key synthetic strategies, provide detailed experimental protocols, and explain the mechanistic rationale behind these transformations.

Core Reactivity and Synthetic Pillars

This compound's utility as a heterocyclic building block stems from the reactivity of its sulfonamide nitrogen. The acidic N-H proton can be readily removed by a base, rendering the nitrogen nucleophilic. This nucleophilicity is central to its participation in cyclization and condensation reactions. Furthermore, the sulfonamide group can act as a directing group in certain reactions, influencing regioselectivity.

Our exploration will focus on three primary synthetic pathways:

  • Synthesis of Substituted Pyrimidines: Leveraging the nucleophilicity of the sulfonamide nitrogen to form C-N bonds with suitable pyrimidine precursors.

  • Intramolecular Cyclization of N-Allyl this compound: A powerful strategy for constructing nitrogen-containing saturated heterocycles.

  • Condensation with 1,3-Dicarbonyl Compounds: A classic approach to building six-membered heterocyclic rings.

PART 1: Synthesis of N-(Pyrimidin-2-yl)propane-2-sulfonamides

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] The synthesis of N-heteroaryl sulfonamides is a key strategy for developing new therapeutic agents.[4][5][6] This section details a protocol for the synthesis of N-(4,6-dimethylpyrimidin-2-yl)this compound, a representative example of this class of compounds.

Reaction Scheme:

Propane2Sulfonamide This compound Reaction_Vessel Reaction Mixture Propane2Sulfonamide->Reaction_Vessel Pyrimidinamine 2-Amino-4,6-dimethylpyrimidine Pyrimidinamine->Reaction_Vessel Pyridine Pyridine (Base) Pyridine->Reaction_Vessel Solvent Anhydrous Solvent (e.g., THF, Dichloromethane) Solvent->Reaction_Vessel Product N-(4,6-dimethylpyrimidin-2-yl)this compound Reaction_Vessel->Product Stir at RT to Reflux

Caption: Synthesis of N-(4,6-dimethylpyrimidin-2-yl)this compound.

Protocol: Synthesis of N-(4,6-dimethylpyrimidin-2-yl)this compound

This protocol is adapted from established methods for the synthesis of similar sulfonamide-pyrimidine conjugates.[3]

Materials:

  • Propane-2-sulfonyl chloride

  • 2-Amino-4,6-dimethylpyrimidine

  • Pyridine (anhydrous)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4,6-dimethylpyrimidine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF or DCM.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and stir.

  • Sulfonyl Chloride Addition: Slowly add a solution of propane-2-sulfonyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate or DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-(4,6-dimethylpyrimidin-2-yl)this compound.

Expected Data & Characterization:

ParameterExpected Value/Observation
Appearance White to off-white solid
Yield 60-80% (typical, may vary)
¹H NMR Peaks corresponding to the isopropyl group (septet and doublet), pyrimidine ring protons, and methyl groups.
¹³C NMR Resonances for the carbons of the isopropyl group, pyrimidine ring, and methyl groups.
Mass Spec (HRMS) Calculated m/z for C₉H₁₅N₃O₂S should match the observed value.

PART 2: Intramolecular Cyclization of N-Allyl this compound

The intramolecular cyclization of unsaturated sulfonamides is a powerful method for the synthesis of saturated nitrogen heterocycles such as pyrrolidines and piperidines.[7][8][9] This section outlines a general protocol for the synthesis and subsequent cyclization of N-allyl-propane-2-sulfonamide.

Workflow Diagram:

Start This compound + Allyl Bromide Step1 N-Allylation Start->Step1 Intermediate N-Allyl-propane-2-sulfonamide Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Substituted Pyrrolidine/Piperidine Derivative Step2->Product

Caption: Workflow for the synthesis of heterocyclic compounds via N-allyl-propane-2-sulfonamide.

Protocol 1: Synthesis of N-Allyl-propane-2-sulfonamide

Materials:

  • This compound

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or THF

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (if using NaH)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF or THF.

  • Base Addition: Add K₂CO₃ (1.5 eq) or carefully add NaH (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

  • Allylation: Slowly add allyl bromide (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 8-16 hours. Monitor by TLC.

  • Work-up:

    • If using K₂CO₃, filter the solid and dilute the filtrate with water.

    • If using NaH, carefully quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield N-allyl-propane-2-sulfonamide.

Protocol 2: Oxidative Intramolecular Cyclization

This protocol is based on general methods for the oxidative cyclization of unsaturated sulfonamides.[7][10]

Materials:

  • N-Allyl-propane-2-sulfonamide

  • Cobalt(II) salen complex (catalyst)

  • tert-Butyl hydroperoxide (t-BuOOH) or air

  • Suitable solvent (e.g., 1,2-dichloroethane)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve N-allyl-propane-2-sulfonamide (1.0 eq) and the cobalt(II) salen catalyst (e.g., 5 mol%) in the chosen solvent.

  • Oxidant Addition: Add t-BuOOH (1.5 eq) as a solution in decane. Alternatively, the reaction can be performed under an air atmosphere.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours. Monitor by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the cyclized product(s). The regioselectivity (5- or 6-membered ring) may depend on the specific reaction conditions and substrate.

PART 3: Condensation with 1,3-Dicarbonyl Compounds for Pyrimidine Synthesis

The reaction of sulfonamides with 1,3-dicarbonyl compounds, often in the presence of a nitrogen source like urea or guanidine, provides a classical route to substituted pyrimidines.[11][12][13][14][15]

General Reaction Principle:

Propane2Sulfonamide This compound Cyclocondensation Cyclocondensation Propane2Sulfonamide->Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Cyclocondensation NitrogenSource Nitrogen Source (e.g., Urea) NitrogenSource->Cyclocondensation Catalyst Acid or Base Catalyst Catalyst->Cyclocondensation Solvent Solvent (e.g., Ethanol) Solvent->Cyclocondensation Product Substituted Pyrimidine Derivative Cyclocondensation->Product Heat

Caption: General scheme for pyrimidine synthesis from this compound.

Protocol: Synthesis of a Substituted Pyrimidine from this compound and Acetylacetone

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Urea or Guanidine hydrochloride

  • Sodium ethoxide or another suitable base

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium (1.1 eq) in absolute ethanol to prepare sodium ethoxide in situ.

  • Reactant Addition: To the sodium ethoxide solution, add this compound (1.0 eq), acetylacetone (1.0 eq), and urea or guanidine hydrochloride (1.1 eq).

  • Reaction: Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify by column chromatography if necessary.

Conclusion and Future Perspectives

This compound is a readily available and highly versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of substituted pyrimidines and saturated nitrogen heterocycles. The resulting compounds can serve as valuable scaffolds for drug discovery programs, offering opportunities for the development of new therapeutic agents with improved pharmacological profiles. Further exploration of multicomponent reactions and C-H functionalization strategies involving this compound is a promising avenue for future research, enabling the rapid generation of molecular diversity and the discovery of new bioactive molecules.

References

  • Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors. Bioorganic Chemistry, 2025.[4]
  • Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research.[2]
  • Synthesis of sulfonamide pyrimidines 10 from trichloroacetonitrile, 1,1,3,3-tetramethylguanidine (6), sulfonyl azides and terminal alkynes 7.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 2021.[3]
  • Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction.
  • Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. Current Organic Chemistry, 2025.[8]
  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 2015.
  • Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. Molecules, 2018.[17]
  • “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Organic Letters, 2010.[18]
  • Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances, 2017.[9]
  • Triflamidation of Allyl-Containing Substances:Unusual Dehydrobromination vs.
  • A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. The Journal of Organic Chemistry, 2006.[20]
  • Heteroaryl sulfonamide synthesis: Scope and limitations. Organic & Biomolecular Chemistry, 2022.[5][6]
  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.
  • Oxidative Cyclization of Phenolic N-Acyl Sulfonamides. UBC Chemistry.[22]
  • Triflamidation of Allyl-Containing Substances:Unusual Dehydrobromination vs.
  • Sulfonamides as novel terminators of cationic cyclisations. Chemical Society Reviews, 2005.[23]
  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides
  • Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 2014.[1]
  • AlCl3-Catalyzed Intramolecular Cyclization of N-Arylpropynamides With N-Sulfanylsuccinimides: Divergent Synthesis of 3-Sulfenyl Quinolin-2-ones and Azaspiro[3][7]trienones. The Journal of Organic Chemistry, 2017.[24]
  • Acid-promoted dehydroxylation coupling of aryl alcohols with 1,3-dicarbonyls and sulfonamides. Chemistry Central Journal, 2025.[25]
  • Regioselective addition of 1,3-dicarbonyl dianion to N-sulfonyl aldimines. Tetrahedron, 2007.[11]
  • Synthesis of pyrimidines by direct condensation of amides and nitriles.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Pyrimidine-2-sulfonamide. PubChem.[26]
  • Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. Al-Mustansiriyah Journal of Science, 2011.[27]
  • Reaction types of 1,3‐dicarbonyl compounds.
  • Base-free benzylation of 1,3-dicarbonyl compounds using sulfamic acid supported on silica by linker: a combined experimental and theoretical approach. Journal of the Iranian Chemical Society, 2018.[14]
  • 1,3-dicarbonyl compounds synthesis ?
  • N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid. PubChem.[28]

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups for the Propane-2-sulfonamide Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of the Sulfonamide N-H Bond

In the landscape of medicinal chemistry and complex organic synthesis, the sulfonamide functional group is a cornerstone. The propane-2-sulfonamide moiety, with its distinct steric and electronic properties, is a common feature in a variety of biologically active molecules. However, the acidic proton on the sulfonamide nitrogen (pKa ≈ 10-11) presents a significant challenge in multi-step syntheses. This proton can interfere with a wide range of reagents, including bases, organometallics, and electrophiles, leading to undesired side reactions, reduced yields, and complex purification procedures.

To circumvent these issues, the strategic application of protecting groups to temporarily mask the sulfonamide N-H is paramount. An ideal protecting group for this purpose should be:

  • Easy to install in high yield under mild conditions.

  • Stable (robust) to a wide array of reaction conditions planned for subsequent synthetic steps.

  • Readily removable (cleavable) in high yield under specific and mild conditions that do not affect other functional groups within the molecule.

This guide provides an in-depth analysis of two of the most effective and widely used protecting groups for the this compound moiety: the acid-labile tert-butoxycarbonyl (Boc) group and the reductively cleaved benzyl (Bn) group. We will delve into the mechanistic underpinnings of their application and removal, provide detailed, field-proven protocols, and discuss their orthogonal relationship, which is critical for sophisticated synthetic strategies.[1][2]

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Shield

The Boc group is one of the most common nitrogen protecting groups in organic synthesis due to its general stability towards a wide range of non-acidic reagents and its clean, traceless removal under acidic conditions.[3][4]

Causality Behind Experimental Choices: The Mechanism of Boc Protection and Deprotection

Protection: The installation of the Boc group on the this compound nitrogen is typically achieved by reaction with di-tert-butyl dicarbonate, commonly known as (Boc)₂O, in the presence of a base. The base, often a non-nucleophilic amine like triethylamine (TEA) or a stronger base like sodium hydride (NaH) or 4-dimethylaminopyridine (DMAP) as a catalyst, serves to deprotonate the sulfonamide nitrogen, forming a nucleophilic sulfonamidate anion. This anion then attacks one of the electrophilic carbonyl carbons of (Boc)₂O, leading to the formation of the N-Boc protected sulfonamide.

Deprotection: The cleavage of the Boc group is an acid-catalyzed process. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to regenerate the free sulfonamide.[4] The choice of acid is critical and is often dictated by the presence of other acid-sensitive functional groups in the molecule. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation.[5][6][7]

Experimental Protocols: N-Boc Protection and Deprotection of this compound

This protocol describes a general procedure for the N-Boc protection of this compound using (Boc)₂O and triethylamine.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, optional catalyst)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 mmol, 123.18 mg) in anhydrous DCM (10 mL) in a round-bottom flask, add triethylamine (1.5 mmol, 0.21 mL).

  • Add di-tert-butyl dicarbonate (1.1 mmol, 240.1 mg) portion-wise to the stirred solution at room temperature. For less reactive sulfonamides, the addition of a catalytic amount of DMAP (0.1 mmol, 12.2 mg) can accelerate the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting sulfonamide is consumed (typically 2-18 hours).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc-propane-2-sulfonamide, which can be further purified by column chromatography if necessary.

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

  • N-Boc-propane-2-sulfonamide (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-propane-2-sulfonamide (1.0 mmol, 223.28 mg) in DCM (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TFA in DCM (e.g., 50% v/v, 5 mL) to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the deprotected this compound.

The Benzyl (Bn) Group: A Shield Removable by Hydrogenolysis

The benzyl group is a robust protecting group for amines and sulfonamides, demonstrating stability towards a wide range of acidic and basic conditions.[8] Its removal is typically achieved under reductive conditions, most commonly catalytic hydrogenolysis, which offers a mild and clean deprotection pathway.[9][10][11][12]

Causality Behind Experimental Choices: The Mechanism of Benzyl Protection and Deprotection

Protection: The N-benzylation of this compound is generally accomplished via a Williamson ether synthesis-type reaction. The sulfonamide is first deprotonated with a strong base, such as sodium hydride (NaH), to form the sulfonamidate anion. This anion then acts as a nucleophile, displacing a halide (typically bromide) from benzyl bromide to form the N-benzyl sulfonamide.[8]

Deprotection: The most common method for N-benzyl group removal is catalytic hydrogenolysis.[10][11][12] The reaction is carried out in the presence of a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. The mechanism involves the adsorption of both the N-benzyl sulfonamide and molecular hydrogen onto the surface of the palladium catalyst. The H-H bond is cleaved, and the resulting active hydrogen species effect the cleavage of the benzylic C-N bond, yielding the free sulfonamide and toluene as the byproduct.[11]

Experimental Protocols: N-Benzyl Protection and Deprotection of this compound

This protocol describes a general procedure for the N-benzylation of this compound using benzyl bromide and sodium hydride.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Benzyl bromide (BnBr) (1.1 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, and standard laboratory glassware

Procedure:

  • To a suspension of NaH (1.2 mmol, 48 mg of 60% dispersion) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 mmol, 123.18 mg) in anhydrous DMF (5 mL) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 mmol, 0.13 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 4-16 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude N-benzyl-propane-2-sulfonamide can be purified by column chromatography.

This protocol outlines the removal of the N-benzyl group using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

  • N-Benzyl-propane-2-sulfonamide (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (10 mol % Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Round-bottom flask, magnetic stirrer, and standard hydrogenation glassware

Procedure:

  • To a solution of N-benzyl-propane-2-sulfonamide (1.0 mmol, 213.30 mg) in methanol (15 mL) in a round-bottom flask, add 10% Pd/C (e.g., 106 mg for 10 mol % Pd).

  • Seal the flask and carefully evacuate and backfill with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-24 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate in vacuo to yield the deprotected this compound.

Orthogonal Protection Strategies: A Comparative Overview

The true power of protecting groups is realized when they are used in an orthogonal manner, meaning that one protecting group can be selectively removed in the presence of another.[1][2] The Boc and Benzyl groups form an excellent orthogonal pair for the protection of the this compound moiety. The Boc group is removed under acidic conditions, to which the Benzyl group is stable. Conversely, the Benzyl group is removed by hydrogenolysis, conditions under which the Boc group is stable.

Data Presentation: Stability of Protecting Groups
Protecting GroupCleavage ConditionsStable ToLabile To
Boc TFA, HCl, Lewis AcidsBases, Hydrogenolysis, NucleophilesStrong Acids
Benzyl (Bn) H₂, Pd/CAcids, Bases, NucleophilesCatalytic Hydrogenolysis, Strong Oxidizing Agents

This orthogonality allows for the selective deprotection of one sulfonamide in a molecule containing multiple, differentially protected sulfonamides, or the deprotection of a sulfonamide without affecting other protected functional groups in the molecule.

Visualization of Workflows

Diagram 1: N-Boc Protection and Deprotection Workflow

Boc_Workflow Propane2Sulfonamide This compound BocProtected N-Boc-Propane-2-sulfonamide Propane2Sulfonamide->BocProtected (Boc)₂O, Base (Protection) Deprotected This compound BocProtected->Deprotected TFA or HCl (Deprotection)

Caption: Workflow for Boc protection and deprotection.

Diagram 2: N-Benzyl Protection and Deprotection Workflow

Benzyl_Workflow Propane2Sulfonamide This compound BenzylProtected N-Benzyl-Propane-2-sulfonamide Propane2Sulfonamide->BenzylProtected BnBr, Base (Protection) Deprotected This compound BenzylProtected->Deprotected H₂, Pd/C (Deprotection)

Caption: Workflow for Benzyl protection and deprotection.

Diagram 3: Orthogonal Deprotection Strategy

Orthogonal_Strategy cluster_0 Differentially Protected Molecule Molecule Molecule with N-Boc-Sulfonamide and N-Benzyl-Sulfonamide SelectiveBocRemoval Selective Boc Removal Molecule->SelectiveBocRemoval TFA / DCM SelectiveBenzylRemoval Selective Benzyl Removal Molecule->SelectiveBenzylRemoval H₂, Pd/C ProductA Product with free Sulfonamide and intact N-Benzyl-Sulfonamide SelectiveBocRemoval->ProductA ProductB Product with free Sulfonamide and intact N-Boc-Sulfonamide SelectiveBenzylRemoval->ProductB

Caption: Orthogonal removal of Boc and Benzyl groups.

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful execution of complex synthetic routes in modern drug discovery and development. For the this compound moiety, the tert-butoxycarbonyl (Boc) and benzyl (Bn) groups offer a powerful and versatile toolkit for the synthetic chemist. Their distinct yet complementary properties, particularly their orthogonality, provide a robust platform for navigating the challenges posed by the reactive sulfonamide N-H. A thorough understanding of their mechanistic basis, stability profiles, and the detailed protocols provided herein will empower researchers to devise more efficient, selective, and successful synthetic strategies.

References

  • Aouf, N., et al. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • National Center for Biotechnology Information. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PubMed Central.
  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • LookChem. (n.d.). N-benzyl-propane-2-sulfonamide.
  • Albericio, F., et al. (2001). Orthogonal protecting groups for N alpha-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • National Center for Biotechnology Information. (2016). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central.
  • American Chemical Society. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega.
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?
  • ResearchGate. (2021). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • ResearchGate. (2019). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups.
  • National Center for Biotechnology Information. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central.
  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
  • MDPI. (2022). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 27(12), 3892.
  • ResearchGate. (2022). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • ResearchGate. (2021). Hydrogenolysis of N‐benzyl amines.
  • Chem-Station. (2014). Benzyl (Bn) Protective Group.
  • National Center for Biotechnology Information. (2023). Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central.
  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates.

Sources

Application Note & Protocol: A Guide to the Large-Scale Synthesis of Propane-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a vast array of therapeutic agents.[1][2] Propane-2-sulfonamide (isopropylsulfonamide) derivatives, in particular, serve as crucial building blocks and final drug substances, valued for their role as bioisosteres of amides.[3] They offer similar geometric properties to amides but with enhanced metabolic stability and modified binding affinities, which can lead to significant improvements in a drug candidate's physicochemical and pharmacokinetic profiles.[3]

However, transitioning the synthesis of these derivatives from laboratory benchtop to industrial scale presents significant challenges. These include managing hazardous reagents, controlling reaction exotherms, ensuring process safety, and achieving high purity and yield in a cost-effective manner.[4][5] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on scalable synthetic strategies, detailed experimental protocols, and critical process optimization insights for the large-scale production of this compound derivatives.

Part 1: Strategic Approaches to Scalable Sulfonamide Synthesis

The selection of a synthetic route for large-scale production is governed by factors such as raw material cost, process safety, scalability, and environmental impact. While novel methods are continuously emerging, the classical approach remains the most established for industrial applications.

The Classical Pathway: Sulfonylation of Amines

The most traditional and widely implemented method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7] This two-step process is robust and generally high-yielding.

Step A: Synthesis of Propane-2-sulfonyl Chloride

The key intermediate, propane-2-sulfonyl chloride (isopropylsulfonyl chloride), is a highly reactive electrophile.[8] It is typically prepared from precursors like isopropyl thiols or sulfonic acids, but for large-scale synthesis, the direct chlorosulfonation of propane is less common due to selectivity issues. A more controlled approach involves the oxidation and chlorination of an appropriate sulfur-containing starting material. The reagent is moisture-sensitive and hydrolyzes to the corresponding sulfonic acid, which is unreactive towards amines.[8][9] Therefore, ensuring anhydrous conditions is paramount for high yields.

Step B: Coupling with Amines

The core S-N bond formation occurs when propane-2-sulfonyl chloride reacts with a nucleophilic amine. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, a process that would render it non-nucleophilic and halt the reaction.[9]

Causality Behind Experimental Choices:

  • Base Selection: A non-nucleophilic organic base like triethylamine or pyridine is typically preferred for laboratory-scale synthesis. On a larger scale, inorganic bases like potassium carbonate may be considered for cost and ease of removal, though this can introduce heterogeneity. The base's strength and steric bulk can influence the reaction rate and selectivity.

  • Solvent Choice: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used to prevent hydrolysis of the sulfonyl chloride.[9] The solvent's polarity can affect reaction kinetics and the solubility of reactants and the hydrochloride salt byproduct.

  • Temperature Control: The reaction is often exothermic. Performing the addition of the sulfonyl chloride at reduced temperatures (e.g., 0–5 °C) is crucial on a large scale to control the reaction rate, minimize side-product formation, and ensure process safety.

Modern and Greener Alternatives

Recent advancements focus on mitigating the hazards and environmental footprint of the classical method.

  • Flow Chemistry: Performing sulfonamide synthesis in continuous flow reactors offers superior heat and mass transfer, enabling better control over exothermic reactions and improving safety. This technology is highly scalable and can lead to higher yields and purity.[10][11]

  • Sulfur Dioxide (SO₂) Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as stable, solid sources of SO₂.[4][12] This avoids the handling of gaseous and toxic SO₂ and enables novel, often metal-catalyzed, routes from starting materials like boronic acids or aryl halides.[4][12][13]

  • Oxidative Coupling: These methods forge the S-N bond directly by coupling thiols and amines under oxidative conditions, bypassing the need to pre-form and isolate the often unstable sulfonyl chloride intermediate.[4][14]

The following workflow diagram illustrates the classical, most industrially relevant pathway.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: S-N Coupling & Purification Propane_Sulfur_Precursor Propane-Sulfur Precursor (e.g., Isopropyl Thiol) Chlorination_Oxidation Oxidation & Chlorination Propane_Sulfur_Precursor->Chlorination_Oxidation Propane_2_Sulfonyl_Chloride Propane-2-sulfonyl Chloride Chlorination_Oxidation->Propane_2_Sulfonyl_Chloride Reaction Sulfonylation Reaction (+ Base, Anhydrous Solvent) Propane_2_Sulfonyl_Chloride->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Workup Aqueous Work-up (Quench & Wash) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product Final this compound Derivative Purification->Final_Product

(CH₃)₂CHSO₂Cl + H₂N-C₆H₄-OCH₃ --(Base)--> (CH₃)₂CHSO₂NH-C₆H₄-OCH₃ + Base·HCl

Caption: Mechanism of sulfonamide formation via nucleophilic attack.

Part 3: Data Summary and Comparative Analysis

Effective scale-up requires understanding how different substrates behave and how various methods compare.

Table 1: Representative Substrate Scope and Conditions

Amine SubstrateBase (eq.)SolventTemp (°C)Time (h)Typical Yield (%)Notes
Aniline (Electron-Neutral)TEA (1.5)DCM0 to RT2-480-95Standard conditions are highly effective.
p-Anisidine (Electron-Rich)TEA (1.5)DCM0 to RT1-385-95Highly nucleophilic; reaction is typically faster.
p-Nitroaniline (Electron-Poor)K₂CO₃ (2.0)DMF50-708-1260-75Reduced nucleophilicity requires more forcing conditions. [2]
Benzylamine (Aliphatic)TEA (1.5)DCM0 to RT1-290-98Highly nucleophilic; prone to double sulfonylation if not controlled.
Morpholine (Secondary Cyclic)TEA (1.5)THF0 to RT2-485-95Generally clean and high-yielding.

Table 2: Comparison of Large-Scale Synthetic Methodologies

FeatureClassical (Sulfonyl Chloride)Flow ChemistryOxidative Coupling (Thiol + Amine)
Scalability Well-established, but batch scale-up has safety limits.Excellent; scaling-out by continuous operation is safer. [11]Moderate; can be limited by oxidant cost and stoichiometry.
Safety High Hazard: Uses corrosive/unstable sulfonyl chlorides. [15][16]High: Superior temperature control, smaller reaction volumes.Moderate: Avoids sulfonyl chlorides but may use potent oxidants.
Reagent Availability Good for simple sulfonyl chlorides.Dependent on the chosen batch chemistry.Thiols and amines are widely available commodity chemicals. [4]
Environmental Impact High; generates stoichiometric salt waste.Reduced solvent usage and potentially higher efficiency. [10]Can be greener if catalytic/aerobic oxidation is used.
Maturity High; decades of industrial application.Growing; becoming more common in pharmaceutical manufacturing.Lower; primarily used in discovery and early-stage development.

References

  • Vertex AI Search, Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper C
  • Thieme Gruppe, One-Pot Synthesis of Diaryl Sulfonamides via Metal C
  • Who we serve, Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Organic Chemistry Portal, Sulfonamide synthesis by S-N coupling.
  • ACS Publications, Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
  • ResearchGate, Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • NIH, One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
  • PubMed, Building a sulfonamide library by eco-friendly flow synthesis.
  • ACS Publications, Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Benchchem, General Principles in the Synthesis of Sulfonamides.
  • ResearchGate, The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
  • Wikipedia, Sulfonamide.
  • Frontier Research Publication, Sulfonamide derivatives: Synthesis and applic
  • Benchchem, common issues in sulfonamide synthesis and solutions.
  • ResearchG
  • Frontier Research Publication, Sulfonamide derivatives: Synthesis and applic
  • CymitQuimica, CAS 10147-37-2: 2-Propanesulfonyl chloride.

Sources

The Propane-2-Sulfonamide Scaffold: A Versatile Tool in the Development of Potent and Selective Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 7, 2026 – The propane-2-sulfonamide moiety is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a diverse array of enzyme inhibitors. Its unique structural and electronic properties allow for high-affinity interactions with the active sites of numerous enzymes, leading to the development of therapeutic agents for a wide range of diseases, including cancer, inflammation, and infectious diseases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the this compound scaffold in the design and synthesis of targeted enzyme inhibitors.

Introduction: The Significance of the Sulfonamide Group in Drug Design

The sulfonamide functional group (-SO₂NH-) is a privileged structure in drug discovery, renowned for its ability to mimic the transition state of various enzymatic reactions and to form key hydrogen bond interactions within enzyme active sites.[1] The isopropyl substitution, as seen in this compound, provides a balance of lipophilicity and steric bulk that can be fine-tuned to achieve high potency and selectivity for the target enzyme.[2]

Sulfonamide-based drugs have a rich history of clinical success, with applications ranging from antibacterial agents to diuretics and anticancer therapies.[3][4] Their versatility stems from the tetrahedral geometry of the sulfur atom and the acidic nature of the sulfonamide proton, which allows them to act as effective zinc-binding groups in metalloenzymes or as hydrogen bond donors and acceptors in other enzyme classes.[5]

Key Enzyme Classes Targeted by this compound Inhibitors

The this compound scaffold has been successfully employed to develop inhibitors for a variety of enzyme families. This section will highlight some of the most prominent examples.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[7][8]

The sulfonamide group is a classic zinc-binding moiety, making it an ideal starting point for the design of potent CA inhibitors.[9] The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, effectively blocking the catalytic activity.[6] this compound derivatives have been shown to be highly effective inhibitors of various CA isoforms, with some exhibiting nanomolar potency.[10]

Protocol 1: In Vitro Inhibition Assay for Human Carbonic Anhydrase II (hCA II)

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of a this compound derivative against hCA II.

Materials:

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • 4-Nitrophenyl acetate (4-NPA), substrate

  • This compound test compound

  • HEPES buffer (25 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of hCA II in HEPES buffer.

    • Prepare a stock solution of 4-NPA in a suitable organic solvent (e.g., DMSO).

  • Inhibitor Preparation:

    • Prepare a stock solution of the this compound test compound in DMSO.

    • Perform serial dilutions of the test compound in HEPES buffer to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of HEPES buffer to each well.

    • Add 10 µL of the diluted test compound solutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 10 µL of the hCA II solution to all wells except the negative control.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the 4-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Causality and Self-Validation: This assay is based on the hCA II-catalyzed hydrolysis of 4-NPA to 4-nitrophenol, which can be monitored spectrophotometrically. The rate of product formation is directly proportional to the enzyme activity. A decrease in the reaction rate in the presence of the inhibitor indicates its potency. The inclusion of positive and negative controls ensures the validity of the assay and helps to identify any potential artifacts.[11]

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[3] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12]

Several clinically approved COX-2 inhibitors, such as celecoxib and valdecoxib, feature a sulfonamide moiety.[13] The sulfonamide group of these inhibitors interacts with a hydrophilic side pocket in the COX-2 active site, contributing to their selectivity over the COX-1 isoform.[3] The this compound scaffold can be incorporated into novel molecular frameworks to develop new selective COX-2 inhibitors.

Diagram 1: General Workflow for Screening this compound Derivatives as Enzyme Inhibitors

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays & Lead Optimization synthesis Synthesis of this compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_assay Primary Enzyme Inhibition Assay (e.g., IC50 determination) characterization->primary_assay Test Compounds selectivity_assay Selectivity Profiling (against related enzymes) primary_assay->selectivity_assay mechanism_study Mechanism of Action Studies (e.g., kinetics) selectivity_assay->mechanism_study cell_potency Cellular Potency & Toxicity Assessment mechanism_study->cell_potency Promising Hits sar_studies Structure-Activity Relationship (SAR) Studies cell_potency->sar_studies sar_studies->synthesis Design Feedback lead_optimization Lead Compound Optimization sar_studies->lead_optimization G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn²⁺ His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 OH ⁻OH Zn(II)->OH R-SO2NH2 R-SO₂NH⁻ R-SO2NH2->Zn(II) Coordination Bond

Sources

Troubleshooting & Optimization

Technical Support Center: Propane-2-Sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Propane-2-sulfonamide. This document addresses common challenges and frequently asked questions regarding side product formation in reactions involving this versatile reagent. Our goal is to provide not only solutions but also the underlying chemical principles to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Synthesis of this compound

Question 1: I am synthesizing this compound from 2-propanesulfonyl chloride and aqueous ammonia, but my final product is contaminated. What is the likely side product and how can I avoid it?

Answer:

The most common side product in this reaction is 2-propanesulfonic acid .

Causality: The precursor, 2-propanesulfonyl chloride, is highly reactive and susceptible to hydrolysis, especially in the presence of water.[1] The electrophilic sulfur atom can be attacked by water, a competing nucleophile, leading to the displacement of the chloride and formation of the corresponding sulfonic acid. This side reaction is often the primary source of yield loss and impurities.

Troubleshooting Strategies:

  • Moisture Control: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize atmospheric moisture.

  • Solvent Choice: While aqueous ammonia is often used, consider using ammonia gas bubbled through an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) at a low temperature (0 °C to -78 °C). This minimizes the presence of water.

  • Reaction Temperature: The hydrolysis rate is temperature-dependent. Maintaining a low temperature throughout the addition of the sulfonyl chloride and the subsequent reaction period will favor the desired amination over hydrolysis.

  • Purification: If the sulfonic acid does form, it can typically be removed from the less polar this compound product via an aqueous workup. Washing the organic layer with a saturated sodium bicarbonate solution will deprotonate the acidic sulfonic acid, moving it into the aqueous phase as its sodium salt.

Category 2: N-Alkylation of this compound

Question 2: I am performing an N-alkylation on this compound using an alkyl halide and a base (e.g., NaH or K₂CO₃), but I'm observing a significant amount of a second, less polar product on my TLC/LC-MS. What is this side product?

Answer:

The most prevalent side product in the N-alkylation of a primary sulfonamide is the N,N-dialkylated sulfonamide .

Mechanistic Insight: The N-H proton of this compound is acidic and can be removed by a base to form the sulfonamide anion, a potent nucleophile. After the first alkylation, the resulting secondary sulfonamide still possesses an N-H proton. Although this proton is generally less acidic than the first, a strong base or excess base can still deprotonate it, creating a new anion that undergoes a second alkylation.[2]

This competing reaction pathway is a critical challenge, especially with sterically unhindered sulfonamides like this compound and reactive alkylating agents like methyl iodide.[2][3]

G cluster_start Starting Materials cluster_main_path Desired Mono-Alkylation Pathway cluster_side_path Competing Di-Alkylation Pathway reactant reactant intermediate intermediate product product side_product side_product reagent reagent start_sulf This compound (iPr-SO₂NH₂) base1 + Base - HB⁺ anion1 Sulfonamide Anion (iPr-SO₂NH⁻) rx1 + R-X - X⁻ product1 N-Alkyl Product (iPr-SO₂NHR) base2 + Base - HB⁺ anion2 Secondary Amide Anion (iPr-SO₂NR⁻) rx2 + R-X - X⁻ product2 N,N-Dialkyl Product (iPr-SO₂NR₂) base1->anion1 rx1->product1 base2->anion2 rx2->product2

Caption: Competing pathways in sulfonamide N-alkylation.

Troubleshooting Guide: How to Minimize N,N-Dialkylation

Effectively suppressing the second alkylation requires careful control over several reaction parameters. The choice of base, stoichiometry, and reaction conditions can dramatically shift the product distribution in favor of the desired mono-alkylated product.

Data Summary: Parameter Effects on Mono- vs. Di-alkylation
ParameterStrategy to Favor Mono-alkylationRationalePotential Drawbacks
Stoichiometry Use a slight excess of the sulfonamide (1.1-1.2 eq.) relative to the alkylating agent. Alternatively, use only 1.0-1.05 eq. of the alkylating agent.[2]Reduces the availability of the alkylating agent for the second reaction after the primary sulfonamide is consumed.May result in incomplete conversion of the alkylating agent, requiring chromatographic separation.
Base Selection Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) instead of a very strong base (e.g., NaH, n-BuLi).Weaker bases are less capable of deprotonating the less acidic secondary sulfonamide, thus kinetically disfavoring the formation of the second anion.Slower reaction rates; may require higher temperatures.
Mode of Addition Add the alkylating agent slowly (e.g., via syringe pump) to the mixture of the sulfonamide and base.[2]Maintains a low instantaneous concentration of the alkylating agent, ensuring it reacts with the more abundant and more reactive primary sulfonamide anion.Can increase overall reaction time.
Temperature Run the reaction at the lowest temperature that allows for a reasonable rate.Lowering the temperature can increase the selectivity by further disfavoring the higher activation energy pathway of the second alkylation.[2]Significantly longer reaction times; risk of incomplete reaction.
Steric Hindrance Use a bulkier alkylating agent if the synthesis allows.[2]Steric clash hinders the approach of a second bulky alkyl group to the already substituted nitrogen atom.Not applicable if a specific, small alkyl group is required.
Exemplary Protocol: Selective Mono-benzylation of this compound

This protocol is designed to maximize the yield of the mono-alkylated product by controlling stoichiometry and using a moderately strong base.

Materials:

  • This compound (1.0 eq.)

  • Benzyl bromide (1.05 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered (1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and finely powdered K₂CO₃ (1.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the sulfonamide.

  • Reagent Addition: Stir the suspension vigorously at room temperature. Add benzyl bromide (1.05 eq.) dropwise over 10 minutes.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the reaction progress every 1-2 hours by TLC or LC-MS. The starting sulfonamide is relatively polar. The desired mono-benzylated product will appear as a new, less polar spot. The dialkylated side product will be even less polar. The reaction is complete when the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing an equal volume of saturated aqueous NH₄Cl solution to quench the reaction.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the mono-alkylated product from any unreacted starting material and the dialkylated side product.

Troubleshooting Workflow for N-Alkylation Reactions

If you are experiencing issues with low yield or the formation of multiple products, follow this logical workflow to diagnose and resolve the problem.

Caption: Troubleshooting flowchart for N-alkylation side reactions.

References

  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC.
  • Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. PubMed.

Sources

Technical Support Center: Purification of Propane-2-sulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of Propane-2-sulfonamide and its diverse derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating and purifying sulfonamide-based compounds. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and adapt methodologies to your specific molecule.

Part 1: General Purification Strategy & FAQs

This section addresses high-level questions that arise before committing to a specific purification technique.

Frequently Asked Questions (General)

Q1: My crude product is a solid. Should I choose recrystallization or column chromatography?

A1: The choice depends on the purity of your crude solid and the nature of the impurities.

  • Recrystallization is the preferred first choice for solids with relatively high purity (generally >80-90%) and when impurities have different solubility profiles from the desired product. It is highly efficient, scalable, and often yields material of very high purity.[1][2]

  • Column Chromatography is necessary when the crude product is of lower purity or when impurities are structurally very similar to the product, making separation by solubility difficult. It is also the default method for non-crystalline oils or amorphous solids.

The following workflow provides a general decision-making framework.

start Crude Sulfonamide Product is_solid Is the product a solid? start->is_solid purity_check Assess Purity (e.g., TLC, crude NMR) is_solid->purity_check Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil/Gum) recrystallize Attempt Recrystallization purity_check->recrystallize High Purity (>80-90%) purity_check->chromatography Low Purity or Multiple Impurities final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Decision workflow for selecting a primary purification method.

Q2: What are the most common impurities I can expect from a sulfonamide synthesis?

A2: Impurities typically arise from the starting materials or side reactions. Common ones include:

  • Unreacted Starting Materials: Excess amine or sulfonyl chloride from the coupling reaction.[3]

  • Hydrolyzed Sulfonyl Chloride: The corresponding sulfonic acid, which can result from exposure of the sulfonyl chloride to moisture.

  • Side-products: Depending on the specific reaction, these can include over-alkylated products or byproducts from the base used.

  • N-desilylated Sulfonamide: For derivatives like N-(trimethylsilyl)sulfonamides, the primary impurity is often the parent sulfonamide formed from hydrolysis of the TMS group during work-up or purification.[3]

Q3: My sulfonamide derivative seems to be degrading during purification. What's happening?

A3: Certain sulfonamide derivatives, particularly those with sensitive functional groups like N-silyl groups, can be labile. The most common cause of degradation during purification is exposure to acidic conditions. Standard silica gel is inherently acidic and can cleave acid-sensitive protecting groups like TMS.[3] In such cases, using deactivated silica gel or an alternative stationary phase like alumina is recommended.[3]

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique, but success hinges on optimizing conditions. This section tackles the most frequent issues.

Troubleshooting Guide: Recrystallization

Q4: I've added a lot of hot solvent, but my product still won't dissolve. What should I do?

A4: This indicates poor solvent choice. The ideal solvent should dissolve the compound completely at or near its boiling point.[2] If the compound has very limited solubility even when hot, you are likely using too "poor" a solvent.

  • Solution: Switch to a more polar solvent or a solvent mixture. For many sulfonamides, alcohols like ethanol or isopropanol, or mixtures such as ethanol-water, are effective.[1][2] Perform small-scale solubility tests with different solvents before committing the bulk of your material.

Q5: My product dissolved, but upon cooling, an oil separated instead of crystals. Why did this happen and how do I fix it?

A5: This phenomenon, known as "oiling out," is a common problem. It occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[1]

  • Causality: Oiling out often happens for two main reasons:

    • The melting point of your solid is lower than the temperature of the solution from which it is trying to crystallize.[1]

    • The concentration of impurities is very high, depressing the melting point of your product and inhibiting lattice formation.[1]

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool much more slowly.[1]

    • Lower the Crystallization Temperature: Try using a solvent with a lower boiling point.

    • Change Solvent System: The solvent may be too nonpolar. Switching to a more polar solvent or a different co-solvent system can resolve the issue.[1]

    • Preliminary Purification: If the crude product is highly impure, a quick filtration through a plug of silica gel or a rapid column chromatography step may be necessary to remove the impurities that are preventing crystallization.[1]

Q6: The solution has cooled to room temperature and even been in an ice bath, but no crystals have formed. What now?

A6: The absence of crystals is typically due to either using too much solvent or the solution being supersaturated.[1]

  • Causality: If too much solvent was used, the solution is not saturated enough for crystals to form.[1] If the solution is supersaturated, it needs a nucleation point to initiate crystal growth.

  • Solutions (Induce Crystallization):

    • Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic scratches on the glass provide a surface for nucleation.[1]

    • Seeding: Add a tiny crystal of the pure compound (a "seed" crystal) to the solution. This provides a template for crystal growth.[1]

    • Reduce Solvent Volume: If the solution is clearly too dilute, you can carefully evaporate some of the solvent and attempt to cool it again.

    • Add an Anti-Solvent: If you are using a good solvent, you can slowly add a miscible "anti-solvent" (one in which your compound is insoluble) until the solution becomes persistently cloudy, then allow it to stand.[4]

start Recrystallization Issue issue_type What is the problem? start->issue_type no_crystals No Crystals Formed issue_type->no_crystals No Formation oiling_out Product 'Oiled Out' issue_type->oiling_out Liquid Separation low_yield Low Yield issue_type->low_yield Poor Recovery sol_supersat Is solution supersaturated? no_crystals->sol_supersat sol_oil Re-dissolve oil in hot solvent. Add more solvent. Cool SLOWLY. oiling_out->sol_oil sol_yield Too much solvent used or product is soluble at low temp. low_yield->sol_yield induce_xtal Induce Crystallization: - Scratch with glass rod - Add seed crystal sol_supersat->induce_xtal Yes reduce_solvent Too much solvent used. Reduce volume or add anti-solvent. sol_supersat->reduce_solvent No check_filtrate Check mother liquor (TLC). If product present, concentrate and re-cool. sol_yield->check_filtrate

Caption: Troubleshooting workflow for common recrystallization problems.

Data & Protocols: Recrystallization

Table 1: Common Solvents for Sulfonamide Recrystallization

Solvent SystemTypical Use CaseAdvantagesDisadvantages
Isopropanol/Water General-purpose for many sulfonamides.[1][5]Good balance of polarity; water acts as an anti-solvent. High recoveries are often possible.[5]Requires careful optimization of the solvent ratio.
Ethanol/Water Similar to isopropanol/water, very common.[2]Readily available, effective for a wide range of polarities.Can sometimes lead to lower recovery if the compound has high solubility in ethanol.
Ethanol or Isopropanol For less polar sulfonamides.Simple single-solvent system, easy to remove.May not be a poor enough solvent at room temperature, leading to yield loss.
Ethyl Acetate/Hexanes For non-polar derivatives.Good for compounds that are highly soluble in polar solvents.Hexanes are highly flammable; care must be taken.

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.[2]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more hot solvent in small portions until the solid is completely dissolved.[2] Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration with pre-heated glassware to remove them.[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask.[2]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[2]

  • Drying: Allow the pure crystals to air dry completely.

Part 3: Troubleshooting Column Chromatography

Column chromatography is an indispensable tool for separating complex mixtures.

Troubleshooting Guide: Column Chromatography

Q7: My sulfonamide product is streaking badly on the TLC plate and I get poor separation on the column.

A7: Streaking is often caused by overloading the sample or, more commonly for sulfonamides, interactions with the stationary phase. The weakly acidic nature of the sulfonamide N-H can lead to strong interactions with the acidic silica gel surface.

  • Causality: The acidic protons on the silica surface can interact with the basic sites on your molecule, causing it to "stick" and elute slowly and broadly.

  • Solutions:

    • Deactivate the Silica Gel: Add a small amount of a volatile base, like triethylamine (0.1-1%), to your eluent.[3] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.

    • Use a Different Stationary Phase: If deactivation doesn't work, consider switching to neutral or basic alumina, or other phases like Florisil.[3]

    • Adjust Mobile Phase pH: For ionizable compounds like sulfonamides, small adjustments to the mobile phase pH can significantly impact retention and selectivity.[6]

Q8: I can't separate my product from a very similar impurity. What can I do?

A8: This is a problem of selectivity. The chosen mobile phase and stationary phase are not differentiating enough between your product and the impurity.

  • Solutions:

    • Optimize the Mobile Phase:

      • Use a Gradient Elution: Start with a less polar solvent and gradually increase the polarity. This can effectively separate compounds with different polarities.[6] A shallow gradient is often key for separating closely eluting spots.

      • Change Solvent Composition: Instead of a simple two-solvent system (e.g., Hexane/Ethyl Acetate), try a three-component system or switch one of the solvents entirely (e.g., use Dichloromethane/Methanol). Different solvents interact with your compounds and the stationary phase in unique ways, which can alter selectivity.

    • Change the Stationary Phase: If you are using silica, a C18 reverse-phase column will offer completely different selectivity based on hydrophobicity rather than polarity.[6] Amide-modified or aminopropyl-packed columns have also shown good selectivity for sulfonamides.[6]

Q9: My N-(trimethylsilyl)sulfonamide is completely gone after the column. Where did it go?

A9: The labile N-TMS group was likely cleaved by the acidic silica gel, converting your product back to the more polar parent sulfonamide.[3] You will likely find this parent sulfonamide either still on the column or eluting much later.

  • Solution: NEVER use standard silica gel for acid-sensitive compounds without deactivation.

    • Assess Stability First: Before running a column, spot your compound on a silica TLC plate and let it sit for 15-20 minutes. If you see a new, more polar spot appear (the desilylated product), you must deactivate your stationary phase.

    • Use Deactivated Silica: Prepare a slurry of your silica gel with your eluent containing 0.5-1% triethylamine before packing the column.[3] Run the column with this same eluent mixture.

    • Use Alumina: Neutral or basic alumina is an excellent alternative that will not cleave the TMS group.[3]

Data & Protocols: Column Chromatography

Table 2: Illustrative Mobile Phase Systems for Sulfonamide Purification on Silica Gel

PolarityMobile Phase SystemTypical Compound TypeNotes
Low Hexanes / Ethyl Acetate (9:1 to 4:1)Non-polar N-alkyl or N-aryl derivatives.Good starting point for many derivatives.
Medium Hexanes / Ethyl Acetate (1:1) or Dichloromethane / Acetone (95:5)Moderately polar sulfonamides.Dichloromethane can improve solubility for some compounds.
High Dichloromethane / Methanol (98:2 to 95:5)Polar sulfonamides, including primary (unsubstituted) ones.Methanol is a strong eluent; use a gradient for best results.
Special Hexanes / Ethyl Acetate + 0.5% TriethylamineFor compounds that streak or are acid-sensitive.[3]The triethylamine deactivates the silica gel.

Protocol 2: Purification by Flash Column Chromatography (Deactivated Silica)

  • Prepare the Slurry: In a beaker, add your silica gel to your chosen starting eluent (e.g., 9:1 Hexanes/Ethyl Acetate) containing 0.5% (v/v) triethylamine.[3] Mix to form a uniform slurry.

  • Pack the Column: Pour the slurry into your column and use pressure to pack the bed firmly and evenly.

  • Equilibrate: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude product in a minimum amount of the eluent (or a stronger solvent like dichloromethane if necessary). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the column bed.

  • Elution: Begin eluting with your starting solvent system. Collect fractions and monitor their composition by TLC.

  • Gradient (if needed): If the product is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 4:1 Hexanes/Ethyl Acetate).[6]

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Part 4: Purity Assessment

Purification is incomplete without verification. The choice of analytical technique depends on the required level of accuracy.[7]

Q10: How can I quickly check the purity of my column fractions or final product?

A10: Thin-Layer Chromatography (TLC) is the fastest and most common method for qualitative purity assessment.[7]

  • Procedure: Spot your sample on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under UV light.[7] For enhanced visualization of sulfonamides, the plate can be sprayed with a fluorescamine solution.[7] A pure compound should ideally show a single spot.

Q11: What is the gold standard for determining the quantitative purity of my final compound?

A11: High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method for quantitative purity analysis.[7]

  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7]

  • Information Obtained: It provides the retention time of the compound and the peak area, which is proportional to its concentration. Purity is calculated as the area of the main peak relative to the total area of all peaks.[7] HPLC offers excellent precision and accuracy for purity determination.[7]

References
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem.
  • Studies on the extraction of sulfonamides from agricultural soils - PubMed.
  • The development of a microwave-assisted extraction method for the determination of sulfonamide antibiotics in sediments and soils - Canadian Science Publishing.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC - NIH.
  • common issues in sulfonamide synthesis and solutions - Benchchem.
  • Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides - Benchchem.
  • Sulfonamide purification process - US2777844A - Google Patents.
  • HPLC Separation of Benzenesulfonamide and Sulfanilamide - SIELC Technologies.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography | Journal of Chromatographic Science | Oxford Academic.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed.

Sources

Troubleshooting low yields in "Propane-2-sulfonamide" coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during the synthesis of sulfonamides from sulfonyl chlorides and amines.

Q1: My reaction yield is consistently low or zero. What is the most common culprit?

A: The most frequent cause of low to no yield is the hydrolysis of the sulfonyl chloride starting material.[1][2][3] Sulfonyl chlorides are highly sensitive to moisture. Any trace of water in the reaction setup (e.g., in the solvent, on the glassware, or from the atmosphere) will rapidly convert the reactive sulfonyl chloride into the corresponding sulfonic acid, which is unreactive towards the amine coupling partner.[1][3]

Solution:

  • Ensure Anhydrous Conditions: Thoroughly oven-dry or flame-dry all glassware before use.

  • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1]

Q2: I've confirmed anhydrous conditions, but my yield is still poor. What should I check next?

A: The choice and role of the base are critical. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3] If the HCl is not scavenged, it will protonate the amine starting material, rendering it non-nucleophilic and effectively halting the reaction.[3]

Solution:

  • Use a Non-Nucleophilic Base: Employ a tertiary amine base like triethylamine (TEA) or pyridine. These bases are non-nucleophilic and will not compete with your amine substrate.[1]

  • Sufficient Stoichiometry: Use at least one equivalent of the base to neutralize the HCl. Often, using a slight excess (e.g., 1.5 equivalents) is beneficial.[1]

  • Avoid Aqueous Bases: While Schotten-Baumann conditions using aqueous bases exist, they significantly increase the risk of sulfonyl chloride hydrolysis and are generally not recommended for sensitive or small-scale syntheses.[1]

Q3: Can I use an old bottle of propane-2-sulfonyl chloride?

A: It is strongly discouraged. Over time, sulfonyl chlorides can degrade due to gradual exposure to atmospheric moisture, leading to a lower concentration of the active reagent.[1] Using a fresh or properly stored (in a desiccator) bottle of the sulfonyl chloride is always best practice for ensuring reproducibility and high yields.

Q4: How can I monitor the reaction to know when it is complete?

A: The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] TLC is a rapid and effective way to visualize the consumption of starting materials and the formation of the product. By spotting the reaction mixture alongside your starting materials, you can qualitatively assess the reaction's progress.

Section 2: In-Depth Troubleshooting Guides

Starting Material Integrity & Reactivity

The quality and inherent reactivity of your starting materials are paramount.

Issue: Poorly Reactive Amine Substrate

The nucleophilicity of the amine is a key driver of the reaction rate. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines react much more slowly than simple alkylamines.[2]

Causality: Low nucleophilicity means the amine is less effective at attacking the electrophilic sulfur atom of the sulfonyl chloride. Steric hindrance can physically block this approach.

Troubleshooting Steps:

  • Increase Reaction Temperature: For sluggish reactions, gently heating the mixture can provide the necessary activation energy. Screen a range of temperatures in small-scale trials.[2][4]

  • Add a Catalyst: For particularly challenging couplings, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate. DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonyl-DMAP intermediate.[2]

  • Consider a More Reactive Sulfonylating Agent: If possible, converting the sulfonyl chloride to a sulfonyl fluoride may offer better stability and, in some cases, improved yields with challenging amines.[2]

Reaction Condition Optimization

Fine-tuning the reaction environment is crucial for maximizing yield.

Issue: Suboptimal Base or Solvent Selection

The choice of base and solvent can profoundly influence the reaction outcome. The base must be strong enough to deprotonate the amine (if needed) and scavenge HCl, but not so strong as to cause side reactions. The solvent must dissolve both reactants and be inert to the reaction conditions.[1]

Table 1: Comparison of Common Bases in Sulfonamide Synthesis
BasepKa of Conjugate AcidTypical Use & Comments
Pyridine 5.25Common, non-nucleophilic base. Also acts as a solvent. Can sometimes be difficult to remove during work-up.
Triethylamine (TEA) 10.75Stronger, non-nucleophilic base. A workhorse for this reaction. Easily removed due to its volatility.
DMAP 9.70Used as a nucleophilic catalyst in small amounts (0.05-0.2 eq) alongside a stoichiometric base like TEA.[2]
Table 2: Common Solvents for Sulfonamide Coupling
SolventDielectric ConstantProperties & Use Cases
Dichloromethane (DCM) 9.1Excellent choice for dissolving a wide range of substrates. Inert and volatile.[1]
Tetrahydrofuran (THF) 7.5Good solvent, but must be rigorously dried as it is hygroscopic.
Acetonitrile (MeCN) 37.5More polar option, can be useful for less soluble starting materials.
Side Reactions and Byproduct Formation

Unwanted side reactions compete for starting materials and reduce the yield of the desired product.

Issue: Formation of a Bis-Sulfonated Product

When using a primary amine (R-NH₂), a common side reaction is the formation of a bis-sulfonated product, R-N(SO₂R')₂. This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride.[1]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride to ensure the sulfonyl chloride is fully consumed before it can react a second time.[1]

  • Slow Addition: Add the sulfonyl chloride slowly to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, disfavoring the second addition.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often reduce the rate of the second sulfonylation more than the first.

Diagram 1: Troubleshooting Workflow for Low Yields

Below is a logical workflow to diagnose the cause of low yields in your coupling reaction.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Verify Starting Material Quality start->check_reagents reagent_purity Are reagents fresh & pure? (Sulfonyl chloride, amine) check_reagents->reagent_purity check_conditions 2. Review Reaction Conditions anhydrous Were anhydrous conditions used? (Dry glassware, solvent, inert atm.) check_conditions->anhydrous check_side_reactions 3. Analyze for Side Products tlc_analysis Does TLC/LCMS show unexpected spots? check_side_reactions->tlc_analysis check_workup 4. Evaluate Work-up & Purification extraction_loss Is product lost during extraction or chromatography? check_workup->extraction_loss reagent_purity->check_conditions Yes solution_reagents Solution: Use fresh reagents. reagent_purity->solution_reagents No base_choice Is the base appropriate? (Non-nucleophilic, >1 eq) anhydrous->base_choice Yes solution_anhydrous Solution: Ensure rigorous anhydrous setup. anhydrous->solution_anhydrous No temp_conc Are temperature & concentration optimal? base_choice->temp_conc Yes solution_base Solution: Switch to TEA/Pyridine. Verify stoichiometry. base_choice->solution_base No temp_conc->check_side_reactions Yes solution_temp Solution: Screen temperatures (0°C to reflux). Adjust concentration. temp_conc->solution_temp No tlc_analysis->check_workup No solution_side_reactions Solution: Identify byproduct (e.g., bis-sulfonylation). Adjust stoichiometry/addition rate. tlc_analysis->solution_side_reactions Yes solution_workup Solution: Optimize extraction pH. Use appropriate chromatography. extraction_loss->solution_workup Yes

Caption: A decision tree for systematically troubleshooting low yields.

Section 3: Advanced Protocols & Methodologies

Protocol for a General Propane-2-sulfonamide Coupling Reaction

This protocol provides a robust starting point for the coupling of an amine with propane-2-sulfonyl chloride.

Materials:

  • Amine (1.0 eq)

  • Propane-2-sulfonyl chloride (1.05 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To the oven-dried flask under an inert atmosphere, add the amine and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Slowly, add the propane-2-sulfonyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC until the limiting starting material is consumed.

  • Upon completion, proceed with the aqueous work-up as described in Protocol 3.3.

Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • On a TLC plate, spot the following:

    • Lane 1: Amine starting material (a small amount dissolved in DCM).

    • Lane 2: A co-spot of the amine and the reaction mixture.

    • Lane 3: The reaction mixture (quench a small aliquot with a drop of water before spotting).

  • Develop the plate in the TLC chamber.

  • Visualize the plate using a UV lamp and/or a potassium permanganate stain.

  • Interpretation: The reaction is complete when the spot corresponding to the amine in Lane 3 has disappeared, and a new, distinct product spot has appeared.

Protocol for a Standard Aqueous Work-up

Procedure:

  • Dilute the completed reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove excess amine and triethylamine)

    • Saturated sodium bicarbonate solution (to remove any remaining acidic species)

    • Brine (to remove bulk water)

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.[1]

References

  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

Technical Support Center: Propane-2-sulfonamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Propane-2-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound. Here, we address common experimental challenges through a troubleshooting and FAQ format, grounded in established chemical principles and validated methodologies.

Frequently Asked Questions (FAQs)

FAQ 1: How stable is this compound in typical laboratory solvents and conditions?

This compound, as a simple alkylsulfonamide, is generally a robust and crystalline compound. The sulfonamide functional group is known to be relatively unreactive and metabolically stable compared to functionalities like amides.[1][2] However, its stability is not absolute and can be influenced by several factors.

  • Aqueous Solutions: In neutral aqueous solutions (pH ~7) at room temperature, this compound is expected to be hydrolytically stable for extended periods.[3] Many sulfonamides exhibit half-lives of over a year under these conditions.[3]

  • Organic Solvents: In common aprotic organic solvents (e.g., DCM, THF, Acetonitrile) and protic solvents like alcohols, the compound is stable, assuming the absence of strong acids, bases, or nucleophiles.

  • Solid State: In its solid, crystalline form, this compound is highly stable at ambient temperature and protected from light.

FAQ 2: What are the primary degradation pathways for this compound?

The degradation of this compound, like other sulfonamides, is primarily driven by hydrolysis (under harsh conditions), photolysis, and oxidation.

  • Hydrolysis: This is the most common abiotic degradation pathway.[3] It involves the cleavage of the sulfur-nitrogen (S-N) bond. This reaction is typically very slow but can be catalyzed by strong acids or bases.[4][5]

    • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (e.g., pH < 2), the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[6]

    • Base-Catalyzed Hydrolysis: Under strongly basic conditions, direct nucleophilic attack by a hydroxide ion on the sulfur atom can occur, leading to the cleavage of the S-N bond.[7]

  • Photodegradation: Exposure to UV light can induce degradation.[8][9] The primary photochemical reactions for sulfonamides often involve cleavage of the sulfonamide bond or extrusion of sulfur dioxide (SO2).[9]

  • Oxidation: Strong oxidizing agents can degrade the molecule, though the sulfonamide group itself is relatively resistant. The isopropyl group could be a site of oxidation under aggressive conditions.

FAQ 3: My analytical data shows a new impurity peak after storing a this compound solution. What could it be?

If you observe a new peak, particularly in an aqueous solution stored for a prolonged time or under non-ideal conditions, the most likely culprits are hydrolysis products.

  • Primary Hydrolysis Products: The cleavage of the S-N bond would yield Propane-2-sulfonic acid and ammonia .

  • Analytical Approach: Use LC-MS to identify the new peak. The expected mass of propane-2-sulfonic acid would help in its identification. Comparing the retention time with a standard of the suspected degradant would provide confirmation.

Troubleshooting Guide

Problem 1: Low or inconsistent yield in a reaction using this compound at elevated temperatures.

Scenario: You are performing a reaction that requires heating a solution of this compound at 80°C for 12 hours in a protic solvent, and you are observing lower than expected yields of your desired product.

Possible Cause: Thermal degradation, potentially accelerated by the solvent or other reagents. While many sulfonamides are stable at elevated temperatures in neutral conditions, the combination of heat and a reactive medium can lead to degradation.[10][11]

Troubleshooting Steps:

  • Run a Control Experiment: Heat a solution of this compound in the reaction solvent under the same conditions (temperature, time) but without other reagents.

  • Analyze the Control: Use HPLC or LC-MS to analyze the control sample. Compare it to a standard solution of this compound that has not been heated.

  • Quantify Degradation: If new peaks are observed, quantify the percentage of degradation. A loss of 5-20% is significant.[12]

  • Identify Degradants: Attempt to identify the degradation products using mass spectrometry to see if they correspond to hydrolysis or other pathways.

Preventative Actions:

  • If thermal degradation is confirmed, consider running the reaction at a lower temperature for a longer duration.

  • Investigate alternative, less reactive solvents.

  • Ensure the reaction mixture is free from strong acid or base impurities that could catalyze degradation.

Problem 2: The purity of my this compound stock solution is decreasing over time, even when stored in the refrigerator.

Scenario: A stock solution of this compound in a buffered aqueous solution (e.g., PBS at pH 7.4) or organic solvent shows a gradual decrease in the main peak area and the appearance of small impurity peaks when analyzed by HPLC over several weeks.

Possible Cause: This could be due to slow hydrolysis or photodegradation if the container is not light-protected.

Troubleshooting Steps:

  • Check Storage Conditions:

    • Light Exposure: Is the solution stored in an amber vial or otherwise protected from light? Sulfonamides can be susceptible to photodegradation.[8]

    • pH of Solution: Confirm the pH of your buffered solution. Even slight deviations towards acidic or basic pH can accelerate hydrolysis over long periods.

    • Container Material: Ensure the container is inert and not leaching any contaminants that could catalyze degradation.

  • Perform a Mini-Stability Study:

    • Prepare fresh solutions and store them under different conditions:

      • Refrigerated, protected from light.

      • Refrigerated, exposed to light.

      • Room temperature, protected from light.

    • Analyze the solutions at regular intervals (e.g., 1, 2, and 4 weeks) to pinpoint the cause.

Best Practices for Stock Solutions:

  • Prepare stock solutions in aprotic solvents like DMSO or acetonitrile if possible, as they are less prone to hydrolysis.

  • Store solutions frozen (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • Always use amber vials or wrap containers in aluminum foil to protect from light.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[12][13]

Objective: To generate degradation products under various stress conditions and assess the stability of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute the stock solution with an equal volume of water. Heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/m²).[13]

  • Sample Neutralization (for acid/base hydrolysis): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis:

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL).

    • Analyze by a stability-indicating HPLC-UV method (see Protocol 2).

    • Analyze key samples by LC-MS to identify the mass of degradation products.

Expected Outcome: The study should aim for 5-20% degradation of the active ingredient to ensure that the degradation products are formed at detectable levels without being overly complex.[12]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

This method should show good separation between the parent peak of this compound and any new peaks that appear in the forced degradation samples.

Visualizations: Pathways and Workflows

Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the S-N bond under hydrolytic conditions.

G cluster_0 This compound cluster_1 Stress Conditions cluster_2 Degradation Products P2S This compound (C₃H₉NO₂S) Acid Acid Hydrolysis (H₃O⁺, Δ) P2S->Acid Base Base Hydrolysis (OH⁻, Δ) P2S->Base Photo Photolysis (UV Light) P2S->Photo P2SA Propane-2-sulfonic Acid Acid->P2SA Ammonia Ammonia Acid->Ammonia Base->P2SA Base->Ammonia Photo->P2SA Other Other Products (e.g., SO₂ extrusion) Photo->Other

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow

A typical workflow for investigating the stability of a compound as per regulatory guidelines.

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL in ACN) B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Dilute Samples B->C D Analyze via Stability-Indicating Method (HPLC-UV/MS) C->D E Identify Degradants & Elucidate Pathways D->E

Caption: Workflow for a forced degradation study.

References

  • Bari, S. B., et al. (2011). Sulfonamides: A review on chemistry, stability and applications. ResearchGate.
  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (5), 703-708.
  • Fruk, L., & Grgić, I. (2007). Acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 72(25), 9563-9571.
  • Zon, J., et al. (2015). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Water Research, 76, 12-22.
  • Williams, A., & Douglas, K. T. (1972). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (11), 631-632.
  • Page, M. I., & Williams, A. (2003). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 125(46), 14066-14075.
  • Gołaś, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 89(9), 1082-1088.
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 138(2-3), 1641-1647.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Wikipedia. Sulfonamide. Wikimedia Foundation.
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institute of Hydrochemistry.

Sources

Technical Support Center: Improving Regioselectivity in Propane-2-Sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for regioselectivity in propane-2-sulfonamide reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize isopropylsulfonyl chloride and related reagents. Here, we address common challenges and provide actionable strategies to control reaction outcomes, ensuring the selective formation of your desired sulfonamide product. Our approach is built on explaining the causal relationships between reaction parameters and mechanistic pathways to empower you with robust, reproducible, and transferable methodologies.

Frequently Asked Questions (FAQs)

Q1: We are trying to sulfonylate a primary amine in the presence of a secondary amine. How can we selectively target the primary amine with propane-2-sulfonyl chloride?

A1: This is a classic chemoselectivity challenge. The higher nucleophilicity and lower steric hindrance of a primary amine compared to a secondary amine are the key factors to exploit.

  • Kinetic Control is Essential: You must operate under kinetic control, where the reaction outcome is dictated by the rate of reaction, not the thermodynamic stability of the products.

  • Low Temperature: Perform the reaction at a low temperature (0 °C to -78 °C) to slow down the reaction rates. The reaction with the primary amine has a lower activation energy and will proceed preferentially, while the higher activation energy for the reaction with the more hindered secondary amine will be significantly impeded.

  • Slow Addition: Add the propane-2-sulfonyl chloride dropwise as a dilute solution over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring reaction at the most nucleophilic site (the primary amine).

  • Base Selection: Use a non-nucleophilic, hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). These bases will scavenge the HCl byproduct without competing as nucleophiles. Pyridine can also be effective and is a common choice.

Q2: Our reaction with an amino alcohol is yielding a mixture of N-sulfonylated and O-sulfonylated products. How can we favor selective N-sulfonylation?

A2: The competition between N- and O-sulfonylation is governed by the relative nucleophilicity of the amine and hydroxyl groups, which is highly dependent on the reaction conditions, particularly the base.

  • Mechanism Insight: Amines are generally more nucleophilic than alcohols. However, a strong base can deprotonate the alcohol to form a highly nucleophilic alkoxide, leading to O-sulfonylation. Conversely, the same base can deprotonate the desired N-sulfonylated product, creating a sulfonamide anion that can sometimes participate in side reactions.

  • Optimal Base Strategy: Use a base that is strong enough to neutralize the generated HCl but not strong enough to significantly deprotonate the alcohol. Pyridine is often the base of choice for this purpose as it selectively facilitates the reaction with the more nucleophilic amine.

  • pH Control: Maintaining a slightly basic to neutral pH is critical. Excessively strong bases (e.g., NaH, LHMDS) will almost certainly lead to O-sulfonylation.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard. They solvate the reactants appropriately without interfering with the reaction.

Q3: We are observing a significant amount of a bis-sulfonylated byproduct when reacting propane-2-sulfonyl chloride with our primary amine. What causes this and how can we prevent it?

A3: Bis-sulfonylation occurs when the initially formed mono-sulfonamide is deprotonated by the base, forming a sulfonamide anion that then acts as a nucleophile, reacting with a second molecule of the sulfonyl chloride.

  • Stoichiometry is Key: Carefully control the stoichiometry. Use a slight excess of the primary amine (e.g., 1.1 equivalents) relative to the propane-2-sulfonyl chloride (1.0 equivalent). This ensures the sulfonyl chloride is consumed before it can react with the mono-sulfonylated product.

  • Base Equivalents: Avoid a large excess of the base. Typically, 1.2 to 1.5 equivalents of a base like pyridine or triethylamine are sufficient to neutralize the HCl byproduct without excessively promoting the deprotonation of the product.

  • Temperature and Addition Rate: As with other selectivity issues, low temperature and slow addition of the sulfonyl chloride will disfavor the second, slower sulfonylation reaction.

Troubleshooting Guide: A Workflow for Optimizing Regioselectivity

When facing a regioselectivity challenge, a systematic approach is crucial. The following workflow provides a decision-making process to diagnose and solve common issues.

Troubleshooting_Workflow start Problem: Poor Regioselectivity check_nucleophilicity Are competing nucleophiles (e.g., 1° vs 2° amine, N vs O) of similar reactivity? start->check_nucleophilicity steric_check Is one nucleophilic site more sterically hindered? check_nucleophilicity->steric_check Yes base_check Issue: N vs O Sulfonylation Is a strong base being used? check_nucleophilicity->base_check No kinetic_control Strategy: Exploit Steric Hindrance - Lower Temperature (0°C to -78°C) - Slow, dropwise addition of sulfonyl chloride - Use a hindered, non-nucleophilic base (DIPEA) steric_check->kinetic_control Yes endpoint Outcome: Improved Regioselectivity kinetic_control->endpoint base_strategy Strategy: Modulate Nucleophilicity - Use a weaker base (Pyridine, Et3N) - Avoid strong bases (NaH, LDA) - Ensure anhydrous conditions base_check->base_strategy Yes bis_sulfonylation_check Issue: Bis-Sulfonylation Are you using a primary amine? base_check->bis_sulfonylation_check No base_strategy->endpoint stoichiometry_strategy Strategy: Control Stoichiometry - Use slight excess of amine (1.1 eq) - Limit base to ~1.5 eq - Maintain slow addition of sulfonyl chloride bis_sulfonylation_check->stoichiometry_strategy Yes stoichiometry_strategy->endpoint

Caption: A decision-making workflow for troubleshooting regioselectivity in sulfonylation reactions.

In-Depth Analysis: Kinetic vs. Thermodynamic Control

Understanding the principles of kinetic and thermodynamic control is fundamental to mastering regioselectivity. Sulfonylation reactions are typically irreversible, meaning they are primarily governed by kinetic control.[1][2]

  • Kinetic Product: This is the product that is formed fastest. Its formation proceeds through the transition state with the lowest activation energy (Ea). In sulfonylation, this is often the reaction at the most nucleophilic and least sterically hindered site.

  • Thermodynamic Product: This is the most stable product. If the reaction were reversible, this product would predominate at equilibrium.

Since sulfonylation is generally irreversible, the product distribution you observe is a reflection of the relative rates of the competing reaction pathways.[3] To control regioselectivity, you must manipulate the reaction conditions to widen the difference in activation energies between the desired and undesired pathways.

Kinetic_vs_Thermodynamic cluster_0 Reaction Energy Profile Reactants Substrate + iPrSO2Cl TS_Kinetic TS_Kinetic (Lower Ea) Reactants->TS_Kinetic Favored at Low Temp TS_Thermo TS_Thermo (Higher Ea) Reactants->TS_Thermo Disfavored P_Kinetic Kinetic Product (e.g., N-Sulfonylation) TS_Kinetic->P_Kinetic P_Thermo Thermodynamic Product (e.g., O-Sulfonylation) TS_Thermo->P_Thermo

Caption: Energy profile illustrating kinetic control, favoring the product with the lower activation energy (Ea).

Factors Influencing Kinetic Selectivity:
ParameterRecommended Action for Higher SelectivityRationale
Temperature Lower the temperature (e.g., 0 °C, -20 °C, or -78 °C).Reduces the available thermal energy, making it harder to overcome the higher activation energy of the undesired pathway.
Reagent Addition Add sulfonyl chloride slowly and in a dilute solution.Maintains a low concentration of the electrophile, ensuring it reacts preferentially with the most active nucleophilic site.
Base Use a non-nucleophilic, sterically hindered base (e.g., Et₃N, DIPEA) or a moderately weak base (Pyridine).Prevents the base from competing as a nucleophile and avoids excessive deprotonation of less acidic sites (like alcohols).[4]
Solvent Use anhydrous aprotic solvents (DCM, THF, MeCN).Provides a stable medium for the reaction without interfering. Ensures water does not hydrolyze the sulfonyl chloride.
Stoichiometry Use a slight excess of the nucleophile when targeting mono-sulfonylation of a primary amine.Ensures complete consumption of the limiting sulfonyl chloride, preventing side reactions with the product.

Experimental Protocols

Protocol 1: Selective N-Sulfonylation of an Amino Alcohol

This protocol provides a general method for the selective sulfonylation of a primary or secondary amine in the presence of a hydroxyl group using propane-2-sulfonyl chloride.

Materials:

  • Amino alcohol substrate (1.0 eq)

  • Propane-2-sulfonyl chloride (1.05 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amino alcohol (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous DCM (to make a ~0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine (2.0 eq) to the stirred solution.

  • Reagent Addition: Add propane-2-sulfonyl chloride (1.05 eq) dropwise over 15-30 minutes. Ensure the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-sulfonylated product.

Protocol 2: Selective Mono-Sulfonylation of a Diamine

This protocol is adapted for selectively sulfonylating the more accessible or more nucleophilic amine in a substrate containing two amine functionalities, using isopropylsulfonyl chloride.[1][5]

Materials:

  • Diamine substrate (1.0 eq)

  • Isopropylsulfonyl chloride (0.95 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated NH₄Cl (aqueous)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the diamine substrate (1.0 eq).

  • Dissolution & Cooling: Dissolve the substrate in anhydrous THF and cool the solution to -20 °C (using a dry ice/acetonitrile bath).

  • Base Addition: Add DIPEA (1.5 eq) to the solution.

  • Reagent Preparation: In a separate flame-dried flask, prepare a dilute solution of isopropylsulfonyl chloride (0.95 eq) in anhydrous THF.

  • Slow Addition: Add the isopropylsulfonyl chloride solution to the cooled amine solution via a syringe pump over 1-2 hours.

  • Reaction: Stir the reaction at -20 °C for 4-6 hours, monitoring carefully by LC-MS. Do not allow the reaction to warm until the sulfonyl chloride has been fully consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash chromatography to isolate the desired mono-sulfonylated product.

References

  • Paget, C. J., & Sands, S. B. (1983). Selective sulfonation process. European Patent No. EP0093591A1. Google Patents.
  • Diana, G. D., et al. (1995). Synthesis, Antiviral Activity, and Biological Properties of Vinylacetylene Analogs of Enviroxime. Journal of Medicinal Chemistry.
  • Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Overcoming challenges in the deprotection of "Propane-2-sulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers. This guide provides in-depth troubleshooting advice and advanced protocols for the deprotection of propane-2-sulfonamide (isopropylsulfonamide), a common yet notoriously robust amine protecting group. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and practical laboratory experience to help you navigate the challenges of this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound group so difficult to remove compared to other amine protecting groups like Boc or Cbz?

The this compound, like other sulfonamides, possesses exceptional stability due to the strong sulfur-nitrogen (S-N) bond. The electron-withdrawing nature of the sulfonyl group significantly decreases the basicity and nucleophilicity of the nitrogen atom's lone pair by delocalizing it across the two sulfonyl oxygens.[1] This robust electronic stabilization means that, unlike carbamates (e.g., Boc, Cbz) which are readily cleaved by acid or hydrogenolysis respectively, sulfonamides require much harsher conditions to break the S-N bond.[2][3]

Q2: What are the standard, "first-attempt" conditions for cleaving a this compound?

Historically, the most common methods involve either strong, hot acid or dissolving metal reduction.[1][3]

  • Strong Acid: Conditions such as concentrated HBr or H₂SO₄ at elevated temperatures are often employed.[4] More modern approaches may use trifluoromethanesulfonic acid (TfOH), which can sometimes be effective at lower temperatures and in near-stoichiometric amounts.[5][6]

  • Reductive Cleavage: The classic approach is a dissolving metal reduction, such as sodium in liquid ammonia.[4]

These methods are effective but lack subtlety and are often incompatible with sensitive functional groups elsewhere in the molecule.[2]

Q3: How can I effectively monitor the progress of my deprotection reaction?

Monitoring the reaction is crucial to prevent over-exposure to harsh conditions and decomposition of your product.

  • Thin-Layer Chromatography (TLC): This is the most common method. Compare the reaction mixture against a spot of your starting material. The appearance of a new, typically more polar spot (the free amine) and the disappearance of the starting material indicate progress. Use a stain like ninhydrin, which specifically visualizes primary and secondary amines as a colored spot, to confirm the presence of your product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak in real-time, providing unambiguous confirmation of the reaction's progress and the identity of the product.

Troubleshooting Common Deprotection Issues

This section addresses the most frequent problems encountered during this compound cleavage and provides a logical workflow for solving them.

Issue 1: My reaction is stalled or incomplete under standard acidic conditions.

You've tried refluxing with HBr or TFA and your starting material remains. This is a common scenario due to the high stability of the sulfonamide.

Causality: The energy barrier for the protonation of the sulfonamide nitrogen and subsequent N-S bond cleavage has not been overcome.[2] The specific electronic and steric environment of your substrate may demand more forcing conditions than literature examples.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Stalled Acidic Deprotection A Start: Incomplete reaction with TFA or HBr B Option 1: Increase Reaction Temperature/Time A->B  Simple escalation C Option 2: Use a Stronger Protic Acid (e.g., TfOH) A->C  Higher acidity D Option 3: Switch to a Reductive Method A->D  Change mechanism E Did it work? B->E C->E G No: Re-evaluate strategy D->G F Success: Isolate Product E->F Yes E->G No G cluster_1 Experimental Workflow: Photocatalytic Deprotection A 1. Combine Substrate, Catalyst (Thiourea), & Reductant (NABH₄) in Solvent (e.g., MeCN) B 2. Degas the Solution (e.g., N₂ sparging) A->B C 3. Irradiate with Visible Light (e.g., 407 nm LED) B->C D 4. Monitor by LC-MS until completion C->D E 5. Aqueous Workup & Extraction D->E F 6. Purify by Chromatography E->F

Sources

Technical Support Center: Monitoring "Propane-2-sulfonamide" Reactions by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of Propane-2-sulfonamide and related sulfonamide reactions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful application of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) in your experimental workflows.

Part 1: Thin-Layer Chromatography (TLC) Analysis

TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress. Its simplicity and speed allow for quick checks of starting material consumption and product formation.

Experimental Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_start Prepare TLC Plate (Silica Gel) spot Spot Sample, Starting Material (SM), and Co-spot (SM + Sample) prep_start->spot prep_solvent Prepare Mobile Phase develop Develop Plate in Saturated Chamber prep_solvent->develop prep_sample Dilute Reaction Aliquot prep_sample->spot spot->develop dry Dry the Plate develop->dry visualize Visualize Spots (UV Light, Stains) dry->visualize calculate Calculate Rf Values visualize->calculate interpret Interpret Results calculate->interpret

Caption: General workflow for monitoring a reaction using TLC.

Frequently Asked Questions (FAQs) for TLC

Q1: What is a good starting mobile phase for analyzing this compound reactions on silica gel TLC?

A1: A common starting point for sulfonamides is a mixture of a non-polar and a polar solvent. Good initial systems include:

  • Ethyl acetate/Hexanes (e.g., 30:70 v/v): This is a versatile system. You can increase the ethyl acetate ratio for more polar compounds.

  • Dichloromethane/Methanol (e.g., 95:5 v/v): This is effective for a range of sulfonamides. For very polar compounds, a small amount of acetic acid or ammonia can be added to the mobile phase to improve spot shape.[1] A specific system reported for separating six sulfonamides is dichloromethane–methanol–ammonia (5:1:0.25 v/v/v).[2]

Q2: My spots are streaking. What could be the cause and how do I fix it?

A2: Streaking on a TLC plate can be due to several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate.[3][4][5] Dilute your reaction aliquot further before spotting.

  • Compound's Chemical Nature: Highly acidic or basic compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase can often resolve this.[1]

  • Inappropriate Solvent System: If the solvent is not polar enough to move the compound up the plate, it can lead to streaking at the baseline. Conversely, a solvent that is too polar can cause streaking towards the solvent front.

  • High-Boiling Point Solvents: Solvents like DMF or DMSO in your reaction mixture can cause significant streaking. If possible, try to remove them under high vacuum from your TLC sample before running the plate.[6]

Q3: I don't see any spots on my TLC plate after development. What should I do?

A3: This can be a frustrating issue with several potential causes:

  • Insufficient Concentration: Your sample may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to dry between each application.[1][5]

  • Lack of UV Activity: this compound and related compounds may not be strongly UV-active.[7] Visualization with a chemical stain is necessary.

  • Volatility: The compound of interest might be volatile and could have evaporated from the plate during drying.[1]

  • Incorrect Spotting: Ensure the spotting line is above the solvent level in the developing chamber. If the solvent covers the spots, they will dissolve into the solvent reservoir.[3][5]

Q4: What are the best visualization methods for sulfonamides on TLC?

A4: Since many sulfonamides are not intensely UV-active, chemical staining is often required for visualization.

  • UV Light (254 nm): While not always effective for all sulfonamides, it's a good first, non-destructive check.[7][8]

  • Fluorescamine: This reagent reacts with primary and secondary amines to produce fluorescent spots, making it suitable for visualizing sulfonamides.[8][9]

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized.[10]

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups.[10]

Troubleshooting Guide for TLC
Problem Probable Cause(s) Solution(s)
Spots are elongated or streaky Sample is too concentrated.[3][4][5]Dilute the sample before spotting.
Compound is acidic or basic.Add a small amount of acid or base to the mobile phase (e.g., 0.1-1% acetic acid or triethylamine).[1]
Spots are not visible Compound is not UV-active.Use a chemical stain for visualization.[1]
Sample is too dilute.Concentrate the sample or spot multiple times in the same location.[3][5]
Rf values are too high or too low Mobile phase is too polar or not polar enough.Adjust the solvent ratio. Increase polarity to lower Rf, decrease polarity to raise Rf.[1]
Uneven solvent front Improperly sealed developing chamber.Ensure the chamber is saturated with solvent vapor by lining it with filter paper and keeping it covered.
TLC plate is touching the side of the chamber.Reposition the plate so it is not in contact with the chamber walls.[5]

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides quantitative data and structural information, making it a powerful tool for reaction monitoring, impurity profiling, and final product characterization.

Experimental Workflow for LC-MS Monitoring

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Dilute and Filter Reaction Aliquot inject Inject Sample onto LC System prep_sample->inject prep_mobile Prepare Mobile Phases (e.g., A: H2O + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid) separate Chromatographic Separation (e.g., C18 Column) prep_mobile->separate inject->separate ionize Ionization (e.g., ESI+) separate->ionize detect Mass Detection (Full Scan or SIM/MRM) ionize->detect integrate Integrate Chromatographic Peaks detect->integrate identify Identify Compounds by m/z integrate->identify quantify Quantify Reaction Components identify->quantify

Caption: A typical workflow for reaction monitoring by LC-MS.

Frequently Asked Questions (FAQs) for LC-MS

Q1: What are the recommended LC conditions for this compound analysis?

A1:

  • Column: A reversed-phase C18 column is a standard choice.

  • Mobile Phase: A gradient elution using water and acetonitrile (or methanol) with an acidic modifier is common. For example:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid The formic acid helps to protonate the sulfonamides, leading to better peak shape and improved ionization efficiency in positive ion mode.[11]

  • Flow Rate: Typically 0.3-0.5 mL/min for a standard analytical column.

Q2: Which ionization mode is best for this compound and other sulfonamides?

A2: Electrospray Ionization (ESI) in positive ion mode is generally the preferred method. Sulfonamides can be readily protonated under acidic mobile phase conditions to form [M+H]⁺ ions.[12] Atmospheric Pressure Chemical Ionization (APCI) can also be effective.[13]

Q3: I'm seeing poor peak shape (tailing or fronting) in my chromatogram. What can I do?

A3: Poor peak shape can arise from several issues:

  • Column Overload: Injecting too much sample can lead to peak fronting.[14] Dilute your sample further.

  • Secondary Interactions: Interactions between the analyte and the silica backbone of the column can cause tailing. Ensure your mobile phase pH is appropriate.

  • Column Degradation: The column may be nearing the end of its life. Try flushing the column or replacing it.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. If possible, dissolve your sample in the initial mobile phase.

Q4: My signal intensity is low. How can I improve sensitivity?

A4:

  • Optimize Ion Source Parameters: Adjust the gas temperature, gas flow, nebulizer pressure, and capillary voltage to maximize the signal for your specific compound.[11]

  • Mobile Phase Modifier: Ensure you are using an appropriate modifier like formic acid to promote ionization.

  • Check for Ion Suppression: Co-eluting matrix components from your reaction mixture can suppress the ionization of your analyte.[15] Improving chromatographic separation or further sample cleanup can help.

  • MS Detection Mode: For quantitative analysis, using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will significantly improve sensitivity compared to a full scan.[11]

Troubleshooting Guide for LC-MS
Problem Probable Cause(s) Solution(s)
No or Low Signal No mobile phase flow.Check solvent lines and ensure the pump is primed.[16]
Ion source contamination.Clean the ion source.[14]
Incorrect MS parameters.Tune the mass spectrometer and optimize source conditions for your analyte.[15]
Sample degradation.Prepare fresh samples.[17]
Poor Peak Shape (Tailing, Fronting, Splitting) Column overload.[14]Dilute the sample.
Incompatible sample solvent.Dissolve the sample in the initial mobile phase.
Column contamination or void.Flush the column in the reverse direction or replace it.[18]
Retention Time Shifts Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Column temperature fluctuations.Use a column oven for stable temperature control.
Column equilibration issue.Ensure the column is fully equilibrated between injections.[18]
High Background Noise Contaminated mobile phase or solvents.[14]Use high-purity LC-MS grade solvents and reagents.
System contamination (tubing, injector).Flush the system with a strong solvent like isopropanol.

References

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample.
  • MDPI. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method.
  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • LCGC. (n.d.). Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe.
  • Journal of AOAC INTERNATIONAL. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • PubMed. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry.
  • PubMed. (2003). Comparison of separation conditions and ionization methods for the liquid chromatography-mass spectrometric determination of sulfonamides.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • CHROMacademy. (n.d.). Troubleshooting LC-MS.
  • Journal of AOAC INTERNATIONAL. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O.
  • American Chemical Society. (n.d.). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Industrial Technology Institute. (2014). Detection of sulfonamides in chicken muscle by thin layer chromatography.
  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • ResearchGate. (2013). TLC of Sulfonamides.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Chromedia. (n.d.). Troubleshooting LC, basics.
  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
  • MilliporeSigma. (n.d.). TLC Visualization Methods.
  • ResearchGate. (n.d.). TLC and SERS charts of the 6 sulfonamides in mixed reference solution 2.
  • PubMed. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland.
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates.
  • Molnar-Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR.

Sources

Impact of catalysts on the efficiency of "Propane-2-sulfonamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Propane-2-sulfonamide Synthesis

A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of catalysts in achieving optimal efficiency and purity. As your dedicated application scientist, I will walk you through the underlying principles, common challenges, and proven protocols to ensure your success.

The synthesis of sulfonamides, a cornerstone reaction in medicinal chemistry, typically involves the reaction of a sulfonyl chloride with an amine. While seemingly straightforward, the efficiency and cleanliness of this reaction are highly dependent on the choice of catalyst and reaction conditions. This guide will provide in-depth, actionable advice to troubleshoot and optimize your synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing both explanations and actionable solutions.

Question 1: What is the primary role of a catalyst in the synthesis of this compound from propane-2-sulfonyl chloride and ammonia?

Answer: The primary catalyst in this reaction is typically a tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which acts as a Brønsted-Lowry base. Its role is to neutralize the hydrochloric acid (HCl) generated as a byproduct during the reaction between propane-2-sulfonyl chloride and ammonia. Without a base to scavenge this acid, the ammonia nucleophile would be protonated to form ammonium chloride, a non-nucleophilic species, which would effectively halt the desired reaction.

Here is a visual representation of the catalytic cycle:

G cluster_0 Catalytic Cycle for Sulfonamide Formation RSO2Cl Propane-2-sulfonyl Chloride Intermediate Tetrahedral Intermediate RSO2Cl->Intermediate Nucleophilic attack by NH3 Ammonia Ammonia (NH3) Nucleophile Ammonia->Intermediate Product This compound Intermediate->Product Collapse of intermediate HCl HCl (Byproduct) Intermediate->HCl Catalyst Tertiary Amine (Base) e.g., Triethylamine Byproduct Triethylammonium Chloride (Salt) Catalyst->Byproduct HCl->Byproduct Neutralization

Caption: Catalytic cycle of sulfonamide formation.

Question 2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in sulfonamide synthesis can stem from several factors, often related to the catalyst or reaction setup:

  • Insufficient Catalyst: Ensure at least one equivalent of the amine base is used. Stoichiometrically, one equivalent is required to neutralize the HCl produced. Using a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Inadequate Temperature Control: The initial reaction is often exothermic. Running the reaction at a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride can prevent the formation of side products. After the initial addition, the reaction may be allowed to slowly warm to room temperature.

  • Poor Quality Reagents: Ensure the propane-2-sulfonyl chloride is free from hydrolysis (which would form propane-2-sulfonic acid) and that the ammonia source (e.g., ammonia in a solvent or ammonium hydroxide) is of the correct concentration. The solvent should be anhydrous, as water can react with the sulfonyl chloride.

  • Competitive Side Reactions: If the reaction is run for too long or at too high a temperature, the newly formed sulfonamide can be deprotonated by the base and react with another molecule of the sulfonyl chloride to form a bis-sulfonated impurity.

Troubleshooting Decision Tree:

G start Low Yield Observed check_equiv Check Equivalents of Base (e.g., Triethylamine) start->check_equiv equiv_ok Equivalents > 1.0? check_equiv->equiv_ok check_temp Review Temperature Profile check_reagents Verify Reagent Quality (Anhydrous Conditions) reagents_ok Reagents Anhydrous? check_reagents->reagents_ok check_workup Optimize Aqueous Workup workup_ok Product Water Soluble? check_workup->workup_ok temp_ok Addition at 0 °C? equiv_ok->temp_ok Yes increase_equiv Increase Base to 1.1-1.2 Equivalents equiv_ok->increase_equiv No temp_ok->check_reagents Yes control_temp Maintain 0 °C During Addition, Then Warm to RT temp_ok->control_temp No reagents_ok->check_workup Yes use_anhydrous Use Anhydrous Solvents and Fresh Reagents reagents_ok->use_anhydrous No extract_more Use Continuous Extraction or Increase Number of Extractions workup_ok->extract_more Yes G cluster_workflow Synthesis Workflow setup 1. Reaction Setup (Flask, Stirrer, N2) reagents 2. Add NH3/MeOH and TEA to DCM setup->reagents cool 3. Cool to 0 °C (Ice Bath) reagents->cool addition 4. Slow Addition of Propane-2-sulfonyl Chloride cool->addition react 5. React at 0 °C to RT (Monitor by TLC/LCMS) addition->react workup 6. Aqueous Workup (HCl, NaHCO3, Brine) react->workup dry 7. Dry Organic Layer (MgSO4) workup->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate purify 9. Purify (Crystallization/Chromatography) concentrate->purify

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add the ammonia solution (7 N in methanol, 1.2 equivalents) followed by triethylamine (1.1 equivalents).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Slow Addition of Sulfonyl Chloride: Dissolve propane-2-sulfonyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the reaction mixture dropwise via a dropping funnel over 20-30 minutes. (This is a critical step to control the exotherm and prevent side reactions).

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the sulfonyl chloride is consumed (typically 2-4 hours).

  • Aqueous Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove any remaining acidic species), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or flash column chromatography to yield pure this compound.

References

  • Organic Chemistry Portal. Sulfonamides Synthesis. [Link]
  • Journal of Organic Chemistry.

Technical Support Center: Mitigating Impurities in the Synthesis of Propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of propane-2-sulfonamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with achieving high purity in this important synthetic building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthesis for robust and reproducible results.

Overview of the Core Synthesis Pathway

This compound is most commonly synthesized via the reaction of propane-2-sulfonyl chloride with an amine source, typically ammonia or a protected amine, in the presence of a base. The seemingly straightforward nature of this reaction belies several potential pitfalls that can lead to significant impurity generation.

The primary transformation is as follows:

Reaction scheme for the synthesis of this compound

Understanding and controlling the side reactions and subsequent purification steps are critical for obtaining the final product with the high purity required for pharmaceutical and other advanced applications.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and purification of this compound in a practical, question-and-answer format.

Q1: My reaction yield is low, and I detect unreacted propane-2-sulfonyl chloride in my crude product. What's going wrong?

A1: This issue typically points to two main causes: incomplete reaction or hydrolysis of the starting material.

Causality & Explanation: Propane-2-sulfonyl chloride is a highly reactive electrophile.[1][2] Its susceptibility to hydrolysis by water to form the corresponding propane-2-sulfonic acid is a major competing reaction pathway.[2] If your reaction conditions are not scrupulously anhydrous, a significant portion of your starting material will be quenched before it can react with the amine. Furthermore, inadequate mixing or incorrect stoichiometry (insufficient amine or base) can lead to an incomplete reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Recommended Actions:

  • Ensure Anhydrous Conditions: Dry all solvents (e.g., over molecular sieves) and glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.[3]

  • Base and Stoichiometry: When using ammonia or an amine salt, a scavenger base (like triethylamine or pyridine) is essential to neutralize the HCl byproduct. The base should be added slowly to control the reaction exotherm. Ensure at least one equivalent of the base is used.

  • Temperature Control: The addition of the sulfonyl chloride to the amine solution is exothermic and should be done at a reduced temperature (e.g., 0-5 °C) to minimize side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure completion.

Q2: I'm observing a significant byproduct with a higher molecular weight than my product. What is it and how can I prevent it?

A2: The most probable high-molecular-weight byproduct is the di-sulfonamide, N-(propan-2-ylsulfonyl)this compound, formed by the reaction of the product with another molecule of the sulfonyl chloride.

Mechanism of Formation: Once the primary this compound is formed, its nitrogen atom is still nucleophilic, albeit significantly less so than the starting amine due to the electron-withdrawing effect of the sulfonyl group. Under certain conditions (e.g., excess sulfonyl chloride, high temperatures, or with a strong base), it can be deprotonated and react with another molecule of propane-2-sulfonyl chloride.

Caption: Formation of the di-sulfonamide byproduct.

Preventative Measures:

  • Control Stoichiometry: The most critical factor is to avoid using an excess of propane-2-sulfonyl chloride. A slight excess of the amine component is often preferable.

  • Reverse Addition: Add the sulfonyl chloride solution slowly to the amine solution. This ensures that the sulfonyl chloride is always the limiting reagent in the reaction mixture, minimizing its chance to react with the newly formed product.

  • Moderate Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times, which can favor the formation of this byproduct.

Q3: My purified product is an off-white or yellowish powder, not the expected white crystalline solid. How do I remove the color?

A3: Color impurities are often due to minor, highly conjugated byproducts or residual starting materials that have degraded over time. A decolorization step during workup or recrystallization is typically effective.

Recommended Protocol: Decolorization & Recrystallization

  • Dissolution: Dissolve the crude, colored this compound in a minimum amount of a suitable hot solvent. Common solvent systems for sulfonamides include ethanol-water or isopropanol-water mixtures.[4]

  • Charcoal Treatment: To the hot solution, add a small amount (typically 1-2% by weight) of activated charcoal.[4][5] The charcoal adsorbs the colored impurities onto its high-surface-area matrix.

  • Hot Filtration: Swirl the mixture for a few minutes while maintaining the temperature, then perform a hot gravity filtration through a fluted filter paper to remove the charcoal.[4] It is crucial to use pre-heated glassware for this step to prevent premature crystallization of the product in the funnel.[5]

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the pure, white crystals by vacuum filtration.

Q4: I'm struggling to get my product to crystallize. It either "oils out" or remains in solution. What should I do?

A4: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid, often because the solution temperature is above the compound's melting point or due to high impurity levels.[4] Failure to crystallize at all usually means the solution is not sufficiently saturated or requires initiation.[4]

ProblemProbable CauseRecommended Solution
"Oiling Out" High impurity concentration; Solution temperature is above the product's melting point.Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[4] Consider purifying via column chromatography first.
No Crystals Form Solution is not saturated (too much solvent used); Supersaturation without nucleation.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4][5] If that fails, reduce the solvent volume by gentle heating and try cooling again.
Amorphous Powder The product precipitated too quickly from a highly supersaturated solution.Use a solvent/anti-solvent crystallization method.[5] Dissolve the product in a "good" solvent, then slowly add a miscible "anti-solvent" in which it is insoluble until turbidity persists.[5]
Q5: How can I definitively assess the purity of my final product?

A5: A multi-technique approach is recommended for a comprehensive purity assessment. No single method provides all the necessary information.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, providing excellent quantitative data.[6] A typical method would involve a C18 column with a mobile phase of acetonitrile and water. The purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation and can detect impurities if they are present at levels of ~1% or higher and have distinct signals.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this technique is excellent for identifying the molecular weights of the main component and any impurities, aiding in their structural elucidation.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitatively assessing purity and identifying the presence of impurities.[6][7] Spots can be visualized under UV light or by staining.[6][7]

Typical HPLC Purity Analysis Protocol: [6]

  • Sample Preparation: Accurately prepare a solution of your this compound in the mobile phase or a suitable diluent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Data Analysis: Integrate the peak areas of the main product and all impurity peaks. Calculate the area percent purity.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service.
  • Crystalliz
  • 2-Propanesulfonyl chloride 97%. Sigma-Aldrich.
  • 2-Propanesulfonyl chloride. CymitQuimica.
  • 2-Propanesulfonyl chloride, 97%. Fisher Scientific.

Sources

Validation & Comparative

A Comparative Guide to Therapeutic Sulfonamides and the Propane-2-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group (–SO₂NH₂) is a cornerstone of modern medicinal chemistry, serving as the key pharmacophore in a wide array of therapeutic agents. This guide provides a comparative analysis of prominent sulfonamide-containing drugs, including the antibacterial agents Sulfamethoxazole and Sulfadiazine, and the selective anti-inflammatory drug Celecoxib. These therapeutically active compounds are contrasted with Propane-2-sulfonamide, a simple alkyl sulfonamide. By using this compound as a structural baseline, this guide elucidates the critical structure-activity relationships that govern the diverse biological activities of this chemical class, from antibacterial action via dihydropteroate synthase (DHPS) inhibition to anti-inflammatory effects through cyclooxygenase-2 (COX-2) inhibition. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting data, and detailed experimental protocols to evaluate sulfonamide compounds.

Introduction: The Versatile Sulfonamide Moiety

First introduced in the 1930s, sulfonamides were the first class of synthetic antimicrobial agents and heralded the dawn of the antibiotic age.[1] While their initial fame came from treating bacterial infections, the sulfonamide scaffold has proven to be remarkably versatile, forming the basis for drugs with applications including diuretics, anticonvulsants, antidiabetic, and anti-inflammatory therapies.[1][2][3] This versatility stems from the sulfonamide group's ability to act as a structural mimic of other chemical moieties and to form key hydrogen bonds with biological targets.

All therapeutic sulfonamides share a common chemical feature, but their biological activity is dictated by the specific substitutions on the sulfonamide nitrogen and, in the case of antibacterials, the aromatic ring. This guide will explore these differences through a comparative lens.

The Antibacterial Sulfonamides: Targeting Folate Synthesis

The classic antibacterial "sulfa drugs" function as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial pathway for synthesizing folic acid.[4][5] Bacteria must produce their own folate, whereas humans obtain it from their diet, providing a basis for selective toxicity.[6][7] These drugs are structural analogs of the natural DHPS substrate, p-aminobenzoic acid (PABA), allowing them to bind to the enzyme's active site and halt the production of dihydropteroate, a folate precursor.[7][8][9] This action is bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the cells.[5][10]

Key Comparators: Sulfamethoxazole and Sulfadiazine
  • Sulfamethoxazole (SMX): An intermediate-acting sulfonamide, it is most famously used in combination with trimethoprim (TMP) to create a synergistic therapy that blocks two sequential steps in the folate pathway.[4][8] It is effective against a broad range of Gram-positive and Gram-negative bacteria and is commonly prescribed for urinary tract infections (UTIs) and bronchitis.[][12]

  • Sulfadiazine: A short-acting sulfonamide, it is well-absorbed orally and distributes throughout body tissues.[13] It is often used in combination with pyrimethamine for the treatment of toxoplasmosis.[14] Like other sulfa drugs, its mechanism is the competitive inhibition of DHPS.[10][13][15]

The Non-Antibacterial Sulfonamides: A Case Study in COX-2 Inhibition

Demonstrating the scaffold's versatility, a distinct class of sulfonamides functions not as PABA mimics but as potent anti-inflammatory agents.

  • Celecoxib: Sold under the brand name Celebrex, Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis and acute pain.[16] Its mechanism relies on the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[17][18][19] COX-2 is primarily expressed at sites of inflammation, and its inhibition blocks the synthesis of pro-inflammatory prostaglandins.[19] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects.[19] The polar sulfonamide side chain of Celecoxib binds to a specific hydrophilic pocket near the active site of COX-2, a feature not present in the COX-1 isoform, which is key to its selectivity.[17][19]

This compound: A Structural Baseline

To understand what makes the aforementioned drugs active, it is instructive to compare them to a simple, inactive sulfonamide. This compound (also known as isopropylsulfonamide) is a basic alkyl sulfonamide.[20][21]

  • Chemical Profile: It is a small molecule with the formula C₃H₉NO₂S.[20]

  • Lack of Biological Activity: Unlike Sulfamethoxazole or Sulfadiazine, this compound lacks the essential p-aminophenyl group that is required to mimic PABA. Without this aromatic amine structure, it cannot act as a competitive inhibitor of DHPS. Similarly, it lacks the complex diaryl structure of Celecoxib required for selective binding to the COX-2 enzyme. Therefore, this compound is best understood not as a therapeutic agent but as a simple chemical building block, highlighting that the sulfonamide group alone is insufficient for biological activity; the entire molecular structure is critical.

Comparative Data Summary

The following tables summarize the key physicochemical and biological properties of the selected sulfonamides.

Table 1: Physicochemical Properties of Selected Sulfonamides
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKaXLogP3 / LogP
This compound CC(C)S(=O)(=O)NC₃H₉NO₂S123.18[20]N/A-0.3[21]
Sulfamethoxazole CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC₁₀H₁₁N₃O₃S253.28[22]~5.70.9[22]
Sulfadiazine C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC₁₀H₁₀N₄O₂S250.28[14]6.36[14]-0.09[14]
Celecoxib CC1=CC=C(C=C1)C2=C(C(=NN2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)NC₁₇H₁₄F₃N₃O₂S381.37~11.13.5

Note: pKa and LogP values can vary slightly based on experimental conditions and prediction methods.

Table 2: Biological Properties of Selected Sulfonamides
CompoundPrimary TargetMechanism of ActionTherapeutic Class
This compound None knownN/A (Inactive Scaffold)Chemical Reagent
Sulfamethoxazole Dihydropteroate Synthase (DHPS)[8]Competitive inhibition of PABA[12]Antibacterial[12]
Sulfadiazine Dihydropteroate Synthase (DHPS)[14]Competitive inhibition of PABA[13]Antibacterial[14]
Celecoxib Cyclooxygenase-2 (COX-2)[19]Selective, reversible inhibition[17]NSAID (Anti-inflammatory)[16]

Visualization of Key Concepts

General Sulfonamide Pharmacophore

G cluster_0 Core Sulfonamide Structure cluster_1 Example: Sulfamethoxazole R R S S R->S O1 O S->O1  = O2 O S->O2  = N N S->N R1 R1 N->R1 R2 R2 N->R2 R_val p-aminophenyl R1_val H R2_val 5-methylisoxazolyl DHPS_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP Dihydropteroate (Folate Precursor) DHPS->DHP Catalyzes Sulfonamide Sulfonamide Drug (e.g., Sulfamethoxazole) Sulfonamide->Block Block->DHPS Competitive Inhibition

Caption: Simplified pathway showing competitive inhibition of DHPS by sulfonamide antibiotics.

Experimental Protocols

To provide a framework for the comparative evaluation of sulfonamides, the following validated protocols are described.

Protocol 1: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of a compound on the DHPS enzyme, providing a quantitative measure of potency such as the half-maximal inhibitory concentration (IC₅₀).

Causality: A coupled enzymatic assay is used for high-throughput screening. The product of the DHPS reaction is used by a second enzyme (dihydrofolate reductase, DHFR) in a reaction that consumes NADPH. The rate of NADPH oxidation, measured by the decrease in absorbance at 340 nm, is directly proportional to DHPS activity. [23][24] Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 0.01 U/mL yeast inorganic pyrophosphatase. [25] * Substrates: Prepare stock solutions of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) in appropriate solvents.

    • Enzymes: Recombinant DHPS and excess DHFR.

    • Cofactor: NADPH solution.

    • Test Compound: Prepare a serial dilution of the test sulfonamide (e.g., Sulfamethoxazole as a positive control, this compound as a negative control) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of Assay Buffer.

    • Add 5 µL of the test compound dilution (final DMSO concentration ≤ 5%). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 10 µL of DHPS enzyme solution (e.g., 5 nM final concentration). [25] * Add 10 µL of DHFR and 10 µL of NADPH.

    • Incubate for 5 minutes at 37°C to allow for compound binding.

    • Initiate the reaction by adding 15 µL of a pre-mixed solution of PABA and DHPP (e.g., 5 µM final concentration each). [25]3. Data Acquisition:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Monitor the decrease in absorbance at 340 nm over 20 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each well.

    • Normalize the rates relative to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism, assessing whole-cell activity. The broth microdilution method is described here, following EUCAST/ISO standards. [26] Causality: This whole-cell assay integrates multiple factors beyond direct enzyme inhibition, including compound uptake, cell wall permeability, and potential efflux. It provides a more clinically relevant measure of antibacterial efficacy.

Methodology:

  • Media and Inoculum Preparation:

    • Use cation-adjusted Mueller-Hinton Broth (MHB) for non-fastidious bacteria. [26] * Culture the test bacterium (e.g., E. coli ATCC 25922 as a quality control strain) overnight.

    • Prepare a standardized inoculum by diluting the culture to match a 0.5 McFarland standard, then further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation (96-well plate format):

    • Add 100 µL of MHB to all wells.

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column.

    • This creates a plate with 100 µL per well of serially diluted compound.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air. [27]4. Reading and Interpretation:

    • After incubation, examine the plate for visible turbidity (bacterial growth) by eye.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. [27][28]

Caption: A simplified workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Perspectives

The comparative analysis of Sulfamethoxazole, Sulfadiazine, Celecoxib, and this compound powerfully illustrates the principle of structure-activity relationships in drug design. While all share the sulfonamide moiety, only those with specific, highly-tuned structural features exhibit therapeutic activity. The antibacterial sulfonamides require a PABA-mimicking p-aminophenyl group to competitively inhibit DHPS, while Celecoxib requires a distinct diaryl structure to selectively target the COX-2 enzyme.

This compound, lacking these critical features, serves as an invaluable negative control and structural baseline. It demonstrates that the sulfonamide group, while a privileged structure in medicinal chemistry, is not inherently active but must be incorporated into a larger molecular architecture designed to interact with a specific biological target. Future research in this field will undoubtedly continue to leverage this versatile scaffold to design novel inhibitors for an ever-expanding range of enzymes and receptors, addressing new and evolving medical challenges.

References

  • Yun, M., Wu, Y., et al. (n.d.). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. National Institutes of Health.
  • Wikipedia. (n.d.). Celecoxib.
  • Pediatric Oncall. (n.d.). Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
  • BOC Sciences. (n.d.). Sulfamethoxazole: Definition, Structure and Mechanism of Action.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfamethoxazole?
  • RxList. (n.d.). Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings.
  • Unknown Source. (2024, December 19). Pharmacology of Sulfadiazine ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • YouTube. (2024, December 13). Pharmacology of Celecoxib (Celebrex); Overview, Pharmacokinetics, Mechanism of action, Uses, Effects.
  • Dennis, A., et al. (n.d.). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. National Institutes of Health.
  • Wikipedia. (n.d.). Sulfamethoxazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Sulfamethoxazole: Understanding its Antibacterial Mechanism.
  • Wikipedia. (n.d.). Dihydropteroate synthase inhibitor.
  • Patsnap Synapse. (2024, June 21). What are DHPS inhibitors and how do they work?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfadiazine?
  • National Institutes of Health. (n.d.). Sulfadiazine | C10H10N4O2S | CID 5215. PubChem.
  • PharmaCompass.com. (n.d.). Sulfamethoxazole | Drug Information, Uses, Side Effects, Chemistry.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfadiazine sodium?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Silver Sulfadiazine?
  • National Institutes of Health. (n.d.). This compound | C3H9NO2S | CID 3549191. PubChem.
  • EUCAST. (n.d.). MIC Determination.
  • PubMed. (n.d.). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors.
  • ResearchGate. (n.d.). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution EUCAST DEFINITIVE DOCUMENT E.
  • National Institutes of Health. (n.d.). (+/-) Propane-2-sulfonic acid [2-(3,4-difluoro-phenyl)-cyclopentyl]-amide. PubChem.
  • ResearchGate. (2025, August 7). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors.
  • Benchchem. (n.d.). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".
  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403.
  • PubMed. (n.d.). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides.
  • National Institutes of Health. (n.d.). 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonamide. PubChem.
  • YouTube. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method.
  • ResearchGate. (2025, August 6). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides.
  • ACS Publications. (2014, March 20). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology.
  • Ataman Kimya. (n.d.). 2-METHYL-2-(PROP-2-ENAMIDO)PROPANE-1-SULFONIC ACID.
  • FWD AMR-RefLabCap. (2017, January 1). European Committee on Antimicrobial Susceptibility Testing.
  • ResearchGate. (n.d.). Sulfonamides with their pKa values and determined partitioning.
  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. Download Table.
  • PubChemLite. (n.d.). This compound (C3H9NO2S).
  • ResearchGate. (n.d.). Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. Request PDF.
  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Smolecule. (n.d.). Buy Propane-2-sulfonic acid (5-chloro-2-nitrophenyl)amide.
  • Unknown Source. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Unknown Source. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • ResearchGate. (2025, August 8). (PDF) Biological activities of sulfonamides.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation.

Sources

A Comparative Guide to Propane-2-sulfonamide as a Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of propane-2-sulfonamide, evaluating its validity and performance as a bioisostere in medicinal chemistry. By synthesizing data from authoritative sources, this document offers a comparative perspective against traditional functional groups and alternative bioisosteres, supported by experimental evidence and methodologies.

The Principle of Bioisosterism in Drug Design

Bioisosteric replacement is a cornerstone strategy in drug discovery, involving the substitution of a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration.[1] The goal is to modulate the compound's physicochemical properties, such as potency, selectivity, metabolic stability, and bioavailability, while retaining or enhancing its desired biological activity.[1][2] Carboxylic acids, for instance, are common pharmacophoric elements but can present challenges like poor permeability and susceptibility to metabolic reactions like acyl-glucuronidation, which can lead to reactive metabolites.[2][3] This has driven the exploration of various bioisosteric replacements.

This compound: A Profile

This compound, with the chemical formula C₃H₉NO₂S, is a member of the sulfonamide class of compounds.[4] Sulfonamides have a long history in medicine, initially recognized for their antibacterial properties and now encompassing a wide range of therapeutic applications, including antiviral, antidiabetic, and anticancer agents.[5][6][7][8][9] The sulfonamide group is considered a bioisostere for various functional groups, most notably the carboxylic acid.[1][10]

Chemical and Physical Properties of this compound:

  • Molecular Formula: C₃H₉NO₂S[4]

  • Molecular Weight: 123.18 g/mol [4]

  • IUPAC Name: this compound[4]

Comparative Analysis: this compound vs. Carboxylic Acid

The validation of a bioisostere hinges on a comparative analysis of its properties against the functional group it aims to replace. Here, we compare key physicochemical and pharmacokinetic parameters of sulfonamides and carboxylic acids.

PropertyCarboxylic AcidsSulfonamides (general)This compound (specific)Rationale for Bioisosteric Replacement
pKa ~4–5[11]~9–10[1]Estimated to be in the general sulfonamide rangeThe weaker acidity of sulfonamides can lead to reduced ionization at physiological pH, potentially improving membrane permeability.[1]
Lipophilicity (LogP) Generally lowerGenerally higher-0.3 (Computed)[4]Increased lipophilicity can enhance membrane permeability and oral absorption, though this is not always the case.[1]
Hydrogen Bonding Both donor and acceptorBoth donor and acceptorPossesses H-bond donor (N-H) and acceptors (S=O)Similar hydrogen bonding capabilities allow for comparable interactions with target proteins.[1]
Metabolic Stability Susceptible to acyl glucuronidation[3][12]Resistant to glucuronidation[1]Expected to be resistant to glucuronidationAvoids the formation of potentially reactive acyl glucuronide metabolites.[3][12]
Solubility Generally water-soluble, especially when ionizedVaries, but the SO₃H group can increase water solubility.[13]Data not widely availableCan be modulated by structural modifications to achieve desired solubility for formulation.

Key Insights from the Comparison: The primary advantages of replacing a carboxylic acid with a sulfonamide, such as this compound, lie in the potential for improved metabolic stability and enhanced membrane permeability due to differences in acidity and lipophilicity.[1] While carboxylic acids are highly ionized at physiological pH, the weaker acidity of sulfonamides can lead to a greater proportion of the neutral species, which is often more permeable across biological membranes.[1][13]

Synthesis of this compound and its Derivatives

The synthesis of sulfonamides is a well-established area of organic chemistry.[14][15] Primary sulfonamides like this compound can be synthesized through various methods. A common approach involves the reaction of a corresponding sulfonyl chloride with ammonia or an amine. Recent advancements have focused on more environmentally friendly and efficient methods, such as those utilizing photocatalysis to convert carboxylic acids directly into their primary sulfonamide bioisosteres.[16]

Illustrative Synthetic Workflow: The following diagram outlines a general, modern approach to sulfonamide synthesis, highlighting the conversion from a carboxylic acid precursor.

Caption: General workflow for the synthesis of this compound.

Experimental Validation: Protocols and Data

The true test of a bioisostere is its performance in relevant biological and pharmacological assays. Below are key experimental protocols used to validate the properties of this compound as a bioisostere.

A. Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic stability of a compound by incubating it with human liver microsomes and monitoring its disappearance over time.

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., a this compound derivative) in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

B. Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane, providing an indication of its potential for oral absorption.

Protocol:

  • Membrane Preparation:

    • Coat a 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor and Acceptor Solutions:

    • Prepare a solution of the test compound in a buffer at a relevant pH (e.g., pH 5.0 for apical side, pH 7.4 for basolateral side). This is the donor solution.

    • Fill the wells of a 96-well acceptor plate with buffer.

  • Incubation:

    • Place the lipid-coated filter plate on top of the acceptor plate, ensuring the bottoms of the filters are in contact with the acceptor solution.

    • Add the donor solution to the wells of the filter plate.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation:

    • Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor compartments and the incubation time.

Illustrative Data Comparison:

CompoundIn Vitro t½ (HLM, min)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Carboxylic Acid Analog< 5< 1
This compound Analog > 605-10
Positive Control (High Permeability)-> 15
Negative Control (Low Permeability)-< 1

Note: The data presented is illustrative and will vary depending on the specific molecular scaffold.

Case Study: Sulfonamides in γ-Secretase Inhibitors

In the development of γ-secretase inhibitors for potential Alzheimer's disease treatment, sulfonamides have been explored as bioisosteres.[17] The replacement of other functional groups with sulfonamides has, in some cases, led to compounds with improved pharmacokinetic profiles and maintained or enhanced potency. This highlights the practical application of sulfonamides in optimizing drug candidates.

Logical Relationship in Bioisosteric Replacement for Improved ADME:

ADME_Optimization_Logic Lead_Compound Lead Compound (e.g., with Carboxylic Acid) Poor_Properties Identified Liabilities: - Poor Metabolic Stability - Low Permeability Lead_Compound->Poor_Properties Assay Bioisosteric_Replacement Bioisosteric Replacement Strategy Poor_Properties->Bioisosteric_Replacement Hypothesize Sulfonamide_Analog Synthesize Analog with This compound Bioisosteric_Replacement->Sulfonamide_Analog Implement Improved_Properties Desired Outcomes: - Increased Metabolic Stability - Enhanced Permeability Sulfonamide_Analog->Improved_Properties Validate Optimized_Candidate Optimized Drug Candidate Improved_Properties->Optimized_Candidate Achieve

Caption: Logic flow for ADME property optimization.

Conclusion and Future Perspectives

This compound and related sulfonamides represent a validated and valuable class of bioisosteres, particularly for carboxylic acids. Their utility stems from their distinct physicochemical properties, which can be leveraged to overcome common liabilities in drug candidates, such as poor metabolic stability and low cell permeability. The continued development of novel synthetic methodologies will further facilitate the exploration of sulfonamides in drug discovery programs. As with any bioisosteric replacement, the suitability of this compound must be evaluated on a case-by-case basis, with careful consideration of the specific biological target and the overall molecular context.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups.
  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Noteborn, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. RSC Medicinal Chemistry, 13(6), 639-663.
  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Best, D., et al. (2012). Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. ChemMedChem, 7(3), 396-399.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Al-Ghorbani, M., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Biointerface Research in Applied Chemistry, 10(4), 5916-5929.
  • El-Sayed, M. A., et al. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science, 7(9), FSO732.
  • Li, Z., et al. (2021). Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. Organic Letters, 23(15), 5869-5873.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 2. (n.d.).
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation.
  • Wikipedia. (n.d.). Sulfonamide (medicine).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the spectroscopic data for Propane-2-sulfonamide against potential reaction alternatives and byproducts. It is designed for researchers, scientists, and drug development professionals who rely on precise analytical confirmation for synthetic products. The methodologies and interpretations herein are grounded in established spectroscopic principles to ensure scientific integrity and trustworthiness.

The Imperative for Rigorous Confirmation in Sulfonamide Synthesis

Sulfonamides are a cornerstone pharmacophore in modern medicine, integral to a wide array of therapeutics.[1][2] Their synthesis, while often straightforward, necessitates meticulous purification and characterization to ensure the final compound's identity, purity, and safety. The reaction between an amine and a sulfonyl chloride is a classic and widely used method for creating the crucial S-N bond.[1][3] However, the potential for side reactions, incomplete conversion of starting materials, or isomeric impurities requires a robust, multi-faceted analytical approach.

This guide focuses on the definitive spectroscopic confirmation of this compound, a simple yet representative aliphatic sulfonamide. We will dissect its characteristic spectroscopic fingerprint and contrast it with plausible contaminants, providing the technical rationale to unambiguously confirm the reaction's success.

Synthetic Pathway and Potential Contaminants

A common and efficient route to this compound involves the reaction of isopropylamine with propane-2-sulfonyl chloride. This reaction serves as our framework for identifying potential alternative products and unreacted starting materials that might be present in the crude reaction mixture.

cluster_reactants Reactants cluster_products Products & Byproducts A Isopropylamine C This compound (Target) A->C + B (Base, e.g., Pyridine) D Isopropylammonium Chloride (Salt Byproduct) A->D Reacts with HCl B Propane-2-sulfonyl Chloride B->C B->D Generates HCl

Caption: General reaction scheme for the synthesis of this compound.

Based on this synthesis, the primary analytical challenge is to differentiate the target molecule from:

  • Unreacted Starting Materials: Isopropylamine, Propane-2-sulfonyl chloride.

  • Isomeric Product: Propane-1-sulfonamide (if the synthesis started with the isomeric propane-1-sulfonyl chloride).

  • Hydrolysis Product: Propane-2-sulfonic acid (from the reaction of the sulfonyl chloride with water).

Spectroscopic Fingerprint Analysis: A Multi-Technique Approach

No single technique is sufficient for absolute confirmation. The synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Due to the molecule's symmetry, a simple and highly characteristic spectrum is expected.

    • A septet for the single methine proton (-CH) on the carbon attached to the sulfur atom. This proton is split by the six equivalent protons of the two methyl groups.

    • A doublet for the six equivalent protons of the two methyl (-CH₃) groups. These protons are split by the single methine proton.

    • A broad singlet for the two amine (-NH₂) protons. The chemical shift of this peak can be variable and it may exchange with D₂O.

  • ¹³C NMR: The molecule's symmetry results in only two expected signals.

    • One signal for the two equivalent methyl carbons.

    • One signal for the single methine carbon attached to the sulfur atom.

Compound¹H NMR Distinguishing Features¹³C NMR Distinguishing Features
This compound (Target) Septet (~3.3 ppm), Doublet (~1.4 ppm), Broad NH₂ singletTwo signals: C1/C3 (methyls), C2 (methine)
Isopropylamine[4]Signals are significantly upfield; NH₂ peak integrates to 2H.Two signals, but at different, more shielded chemical shifts.
Propane-1-sulfonamideComplex splitting: Triplet, Sextet, Triplet pattern for the n-propyl chain.Three distinct signals for the three inequivalent carbons.
Propane-2-sulfonic acidAbsence of the -NH₂ proton signal; presence of a very broad, acidic -SO₃H proton signal.Two signals, but chemical shifts will be altered by the -OH group versus the -NH₂ group.
Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the key functional groups present in the molecule.

The IR spectrum will be dominated by vibrations from the sulfonamide group.

  • N-H Stretch: Two distinct, sharp-to-medium bands are typically observed for the primary sulfonamide (-NH₂) group in the region of 3400-3200 cm⁻¹ .

  • S=O Stretch: Two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group (SO₂) are expected around 1350-1310 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).[5]

  • C-H Stretch: Absorptions for the alkyl C-H bonds will be present in the 3000-2850 cm⁻¹ region.[6]

CompoundIR Distinguishing Features
This compound (Target) Key combination: Two N-H bands (~3300 cm⁻¹) AND two strong S=O bands (~1330, 1150 cm⁻¹).
Isopropylamine[7]Shows N-H stretching bands but completely lacks the strong S=O absorptions.
Propane-1-sulfonyl Chloride[8]Lacks N-H stretching bands. Shows characteristic S-Cl band in addition to S=O bands.
Propane-2-sulfonic Acid[9]Lacks N-H stretching bands. Shows a very broad O-H stretch from ~3000 cm⁻¹ downwards, obscuring other signals.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

  • Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z corresponding to the molecular weight of C₃H₉NO₂S, which is 123.04 g/mol .[10][11]

  • Key Fragments: Common fragmentation pathways for sulfonamides involve the cleavage of C-S and S-N bonds. Expected fragments include:

    • Loss of the isopropyl group: [M - 43]⁺

    • Loss of SO₂: [M - 64]⁺

    • The isopropyl cation: [C₃H₇]⁺ at m/z = 43.

CompoundMass Spectrometry Distinguishing Features (m/z)
This compound (Target) Molecular Ion (M⁺) at 123. [10]
IsopropylamineMolecular Ion (M⁺) at 59 .
Propane-1-sulfonyl ChlorideMolecular Ion (M⁺) at 142/144 (due to ³⁵Cl/³⁷Cl isotopes).[8][12]
Propane-1-sulfonamideMolecular Ion (M⁺) at 123 . Fragmentation pattern may differ slightly but is not a primary method of distinction from its isomer. NMR is superior for this.
Propane-2-sulfonic AcidMolecular Ion (M⁺) at 124 .

Workflow for Confirmation

cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison A Crude Reaction Product B Purified Sample (e.g., via Crystallization/Chromatography) A->B C Acquire ¹H & ¹³C NMR B->C D Acquire FT-IR B->D E Acquire Mass Spectrum B->E F Compare NMR with Predicted & Alternative Spectra C->F G Compare IR with Predicted & Alternative Spectra D->G H Compare MS with Predicted & Alternative Spectra E->H I Definitive Confirmation of This compound F->I G->I H->I

Caption: A systematic workflow for the spectroscopic confirmation of a synthetic product.

Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific equipment in use.

NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of ~12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds are typical starting points.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are generally sufficient.

FT-IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with a diamond ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Place a small amount of the solid, dry product directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Preparation: For ESI, prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent like methanol or acetonitrile. For EI (often coupled with Gas Chromatography, GC-MS), prepare a more dilute solution in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Acquisition: Infuse the sample into the source (for ESI) or inject it into the GC (for GC-MS). Acquire data over a relevant mass range (e.g., m/z 40-300) to observe the molecular ion and key fragments.

Conclusion

The unambiguous confirmation of this compound hinges on a holistic interpretation of data from multiple spectroscopic techniques. The key differentiators are the unique splitting patterns in ¹H NMR and the presence of only two signals in ¹³C NMR, which definitively distinguish it from its n-propyl isomer. Furthermore, the simultaneous observation of N-H and S=O stretches in the IR spectrum confirms the presence of the required functional group, while mass spectrometry validates the molecular weight. By systematically comparing the acquired data against the expected values and those of plausible alternatives, researchers can have the highest degree of confidence in the identity and purity of their synthesized product.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3549191, this compound.
  • National Institute of Standards and Technology. (n.d.). 1-Propanesulfonyl chloride. In NIST Chemistry WebBook.
  • Wiley-VCH GmbH. (n.d.). Isopropylamine. SpectraBase.
  • Maris, A., et al. (2021). Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation. The Journal of Physical Chemistry A.
  • National Institute of Standards and Technology. (n.d.). Isopropyl amine hydrochloride. In NIST Chemistry WebBook.
  • Wiley-VCH GmbH. (n.d.). Isopropylamine - Optional[FTIR] - Spectrum. SpectraBase.
  • National Institute of Standards and Technology. (n.d.). 1-Propanesulfonyl chloride. In NIST Chemistry WebBook.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66279, 1-Propanesulfonyl chloride.
  • Liu, et al. (2024).
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499.
  • Patsnap. (n.d.). Synthesis process for 2-acrylamido-2-methyl propane sulfonic acid through continuous method. Eureka.
  • ResearchGate. (2024, March).
  • National Institutes of Health. (2023, September 20).
  • ResearchGate. (n.d.). (RS)-(+)-2-Methyl-2-propanesulfinamide.
  • PubChemLite. (n.d.). Propane-2-sulfinamide (C3H9NOS).
  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 498034, Propane-2-sulfonate.
  • Melandri, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2835.
  • PubMed. (n.d.). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propane C3H8.
  • Google Patents. (n.d.). US6504050B1 - Process for the preparation of 2-acrylamido-2-methyl-1-propanesulfonic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10000637.
  • Office of Scientific and Technical Information. (1959). mass spectrum of propane: isotope effect and metastable ions.
  • PubChemLite. (n.d.). This compound (C3H9NO2S).
  • National Institute of Standards and Technology. (n.d.). 2-Propane sulfonic acid, sodium salt. In NIST Chemistry WebBook.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propane.
  • ResearchGate. (n.d.). The Carbon-13 Magnetic Resonance Spectrum of Propane.
  • Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum.
  • MaChemGuy. (2022, December 21). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol [Video]. YouTube.
  • BenchChem. (n.d.). Spectroscopic Characterization of Bryonamide A: A Technical Guide.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propane.

Sources

The Strategist's Choice: A Comparative Guide to Propane-2-sulfonamide and Benzenesulfonamide as Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of multi-step organic synthesis, the choice of a protecting group is a critical strategic decision. An ideal protector must be a steadfast guardian, easily installed, and unflinchingly stable during intermediate transformations, yet readily removable under specific, mild conditions that leave the rest of the molecule unscathed.[1] Among the robust class of sulfonamides, two contenders frequently emerge for the protection of primary and secondary amines: the sterically hindered alkyl-based propane-2-sulfonamide and the classic aryl-based benzenesulfonamide.

This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth comparison of these two protecting groups. We will move beyond simple descriptions to explore the causal chemistry behind their differential stability and cleavage, supported by experimental data and detailed protocols, to empower you to make the most informed strategic choice for your synthetic campaigns.

The Contenders: Structures and Fundamental Attributes

At first glance, the structural difference is simple: an isopropyl group versus a phenyl group attached to the sulfonyl moiety. This seemingly minor variation, however, has profound implications for the chemical properties and, consequently, the utility of each protecting group.

dot graph "Structures" { layout="neato"; node [shape=none, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"]; rankdir="LR"; splines=false;

} /dot

Caption: General structures of N-protected amines.

Benzenesulfonamides, along with their substituted-aryl cousins like p-toluenesulfonamides (Ts), are among the most established and well-studied sulfonamide protecting groups.[2] They are known for their high stability across a wide range of reaction conditions, a trait that can be both a blessing and a curse.[2][3] The this compound group, while less common, offers a distinct profile due to the nature of the isopropyl substituent.

Head-to-Head Comparison: A Data-Driven Analysis

The selection of a protecting group hinges on a delicate balance of stability and liability. The ideal group is orthogonal to other protecting groups present in the molecule, meaning one can be selectively removed without affecting the others.[1][4] Let's dissect the performance of our two contenders across the key stages of a synthetic sequence.

Installation: The First Step

Both protecting groups are typically installed by reacting the amine with the corresponding sulfonyl chloride (propane-2-sulfonyl chloride or benzenesulfonyl chloride) in the presence of a base.[3][5]

FeatureThis compoundBenzenesulfonamide
Reagent Propane-2-sulfonyl chlorideBenzenesulfonyl chloride
Typical Base Pyridine, Triethylamine (TEA), DMAPPyridine, TEA, NaOH
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Acetone/Water, DCM, Pyridine
General Yields Good to ExcellentGood to Excellent

The installation is generally straightforward for both. For sterically hindered amines, benzenesulfonyl chloride may sometimes show slightly better reactivity due to the less bulky nature of the phenyl group compared to the isopropyl group at the immediate point of connection.

Stability Profile: The Litmus Test of Robustness

Sulfonamides as a class are prized for their stability under both acidic and basic conditions, a significant advantage over more labile groups like carbamates (e.g., Boc, Fmoc).[6][7] However, subtle differences exist.

ConditionThis compoundBenzenesulfonamide
Strong Acid (e.g., TFA, HBr/AcOH) Generally StableHighly Stable[2]
Strong Base (e.g., NaOH, LiOH) Generally StableHighly Stable
Oxidative Conditions Highly StableHighly Stable
Reductive Conditions (e.g., H₂, Pd/C) Highly StableCleavable (Harsh)[8]
Nucleophiles (e.g., thiols) Generally StableStable (unless activated)[6]

Benzenesulfonamides are notoriously robust, often requiring harsh reductive or strongly acidic conditions for cleavage.[2][8] This makes them suitable for syntheses involving a wide array of subsequent transformations. Propane-2-sulfonamides share this general stability but can be more susceptible to cleavage under certain strongly acidic conditions compared to their aryl counterparts.

Cleavage: The Moment of Truth

The deprotection step is where the strategic value of choosing one group over the other becomes most apparent. The significantly different electronic and steric environments of the isopropyl versus the phenyl group dictate distinct cleavage mechanisms and reagents.

dot graph "Workflow" { graph [rankdir="LR", splines=line, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [color="#4285F4"];

} /dot

Caption: General synthetic workflow involving amine protection.

Benzenesulfonamide Deprotection: Cleavage of the highly stable benzenesulfonamide group often requires forcing conditions. Common methods include:

  • Dissolving Metal Reductions: Sodium in liquid ammonia (Na/NH₃) or sodium naphthalenide are classic, effective methods, but their harshness limits functional group tolerance.[8][9]

  • Samarium(II) Iodide (SmI₂): This single-electron transfer reagent provides a milder reductive cleavage and is a significant improvement, showing better compatibility with various functional groups.[10]

  • Strong Acids: Concentrated acids like HBr in acetic acid, sometimes with additives like phenol, can cleave the group at elevated temperatures, though this is often not selective.

This compound Deprotection: The cleavage of this compound relies on a different mechanism. The presence of a tertiary carbon adjacent to the sulfonyl group makes it susceptible to cleavage via formation of a stabilized carbocation (the isopropyl cation). This opens the door to acidic cleavage conditions that are often milder than the reductive methods required for benzenesulfonamides.

  • Trifluoroacetic Acid (TFA): Treatment with neat TFA, often at elevated temperatures (e.g., 50-70 °C), is a common method for cleaving isopropylsulfonamides. The volatility of TFA makes workup straightforward.

  • Other Strong Acids: Lewis acids or other protic acids can also be effective, capitalizing on the relative stability of the departing isopropyl cation.

This difference in cleavage chemistry is the cornerstone of their strategic separation. If a synthesis requires robust protection that must survive reductive steps, but the final deprotection can tolerate strong acid, this compound is an excellent choice. Conversely, if the molecule is sensitive to acid but stable to mild reduction, benzenesulfonamide (with SmI₂ deprotection) would be superior.

Experimental Protocols

To provide a practical context, we present standardized, step-by-step protocols for the protection of a model primary amine, benzylamine, and its subsequent deprotection.

Protocol 1: Protection of Benzylamine

A) With Benzenesulfonyl Chloride

  • Dissolve benzylamine (1.0 equiv.) in a mixture of acetone and water (1:1, ~0.5 M).

  • Add sodium bicarbonate (NaHCO₃, 2.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.1 equiv.) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor reaction completion by TLC.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-benzylbenzenesulfonamide.

B) With Propane-2-sulfonyl Chloride

  • Dissolve benzylamine (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (DCM, ~0.5 M).

  • Cool the solution to 0 °C.

  • Add a solution of propane-2-sulfonyl chloride (1.1 equiv.) in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

  • Monitor reaction completion by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield N-benzylthis compound.

Protocol 2: Deprotection of N-Protected Benzylamine

A) Cleavage of N-Benzylbenzenesulfonamide using SmI₂

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a 0.1 M solution of SmI₂ in THF.

  • Dissolve N-benzylbenzenesulfonamide (1.0 equiv.) in THF (~0.2 M).

  • Add the sulfonamide solution to the vigorously stirred SmI₂ solution at room temperature. A color change from deep blue-green to yellow is typically observed.

  • Stir for 2-3 hours, monitoring by TLC.[10]

  • Quench the reaction by adding saturated aqueous potassium carbonate (K₂CO₃).

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium thiosulfate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to recover benzylamine.

B) Cleavage of N-Benzylthis compound using TFA

  • Dissolve N-benzylthis compound (1.0 equiv.) in trifluoroacetic acid (TFA, ~0.5 M).

  • Heat the solution to 60 °C and stir for 6-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully concentrate the TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield benzylamine.

Decision-Making Framework

Choosing the right sulfonamide protecting group is context-dependent. The following flowchart provides a logical framework for making this critical decision based on the planned synthetic route.

dot graph "Decision" { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} /dot

Caption: A decision tree for selecting the appropriate sulfonamide.

Conclusion

While both this compound and benzenesulfonamide are robust and reliable protecting groups for amines, they are not interchangeable. Benzenesulfonamide offers exceptional stability, making it a workhorse for complex syntheses, but its removal often requires potent reductive methods. This compound provides a clever alternative, leveraging the stability of the isopropyl cation to allow for a distinct, acid-based deprotection strategy. By understanding the fundamental chemical principles that differentiate these two groups, the synthetic chemist can move beyond habit and make a strategic, data-driven choice, paving the way for a more efficient and successful synthetic route.

References

  • Benchchem. (n.d.). Assessing the Orthogonality of the N-Trimethylsilyl Sulfonamide Protecting Group: A Comparative Guide.
  • Sacher, J. R., & Weinreb, S. M. (n.d.). Organic Syntheses Procedure.
  • Jeon, M., Maiti, D., Kang, G., Kim, J., & Choi, I. (2025). Electroreductive deprotection of benzenesulfonamide in a divided cell. ResearchGate.
  • Spieß, P., Sirvent, A., Tiefenbrunner, I., & Maulide, N. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(0).
  • Pettersen, A., Zamaratski, E., & Sandström, P. I. (n.d.). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ResearchGate.
  • Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups.
  • Uchenna, E. F., Leonard, O. E., Izuchukwu, U. D., Amarachi, E. M., Obioma, U. P., Peace, U. C., Chiweike, E. C., & Vivian, O. I. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. Journal of Organic Chemistry, 59(6), 1602-1603.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Maulide, N., et al. (2023). State‐of‐the‐art of benzenesulfonamide protecting groups. ResearchGate.
  • El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11, 28435-28452.
  • Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.
  • Li, Y., et al. (n.d.). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. PMC.
  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif.
  • Du, Y., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 604-608.
  • Roberts, J. E., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic Letters, 11(15), 3342-3345.
  • Sanchez-Mendoza, A., et al. (2021). Recent developments in the synthesis of N-aryl sulfonamides. ResearchGate.
  • Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation.
  • Google Patents. (n.d.). Preparation of N-substituted arylsulfonamides.
  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Wikipedia. (n.d.). Protecting group.

Sources

In Vitro Efficacy of Propane-2-sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, diuretic, and anticancer properties.[1][2] The propane-2-sulfonamide (isopropylsulfonamide) core represents a specific subclass that has garnered interest for its potential in developing novel anticancer agents. The versatility of the sulfonamide group allows for structural modifications that can significantly influence the compound's biological activity, making it a fertile ground for structure-activity relationship (SAR) studies.[3][4]

This guide provides a comparative analysis of the in vitro efficacy of various this compound derivatives against human cancer cell lines. We will delve into the standard methodologies for evaluating cytotoxicity, present comparative data from recent studies, explore the structure-activity relationships that govern efficacy, and discuss potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel oncology therapeutics.

Foundational Methodologies for In Vitro Evaluation

A rigorous and standardized approach to in vitro screening is paramount for generating reliable and comparable data on the efficacy of novel compounds.[5] This process provides the initial, critical insights into a compound's cytotoxic potential and helps prioritize candidates for further development.[6]

The Rationale Behind Cell Line Selection

The choice of cancer cell lines is a critical experimental parameter. A panel of cell lines derived from different tissue origins is often used to assess the spectrum of activity and potential selectivity of a compound.[6] For instance, screening against cell lines from various cancer types such as breast (e.g., MCF-7), lung (e.g., A549), and colon (e.g., HCT-116) can provide a broader understanding of a compound's potential therapeutic applications.[7][8]

General Experimental Workflow

The evaluation of this compound derivatives typically follows a systematic workflow. This begins with the seeding of cancer cells, followed by treatment with a range of concentrations of the test compounds. After an incubation period, a cytotoxicity or viability assay is performed to quantify the effect of the compounds on the cells.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture Cell Culture & Seeding (96-well plate) treatment Cell Treatment with Derivatives & Vehicle Control cell_culture->treatment compound_prep Compound Dilution (Serial Concentrations) compound_prep->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, SRB) incubation->assay measurement Absorbance/Fluorescence Measurement assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis

Figure 1. General workflow for in vitro cytotoxicity screening of novel compounds.

Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9]

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., A549, HT-29) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours. The duration can be optimized based on the cell line's doubling time and the compound's expected mechanism of action.[6]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis. The IC50 value is a key metric for comparing the potency of different compounds.[5][6]

Comparative Efficacy of this compound Derivatives

The in vitro cytotoxic activity of this compound derivatives is highly dependent on the nature of the substituents attached to the sulfonamide nitrogen and any modifications to the aromatic rings. The following table summarizes the IC50 values for a selection of derivatives against various cancer cell lines, illustrating the range of potencies observed.

Derivative ClassKey Structural FeatureCell LineCancer TypeIC50 (µM)Reference
B13 Sulfonamides Bioisosteric replacement of amide with sulfonamideHT-29Colon Cancer27.0[3]
A549Lung Cancer28.7[3]
Carbazole Sulfonamides Carbazole moiety linked to sulfonamideMCF7/ADRBreast (MDR)0.81-31.19 nM[4]
MMH-1 2-Bromo-N-(4-sulfamoylphenyl) propanamide4T1Breast CancerVaries[10]
Aryl Sulfonamides N-Aryl substitutionHCT-116Colon Cancer3.53[8]
HepG-2Liver Cancer3.33[8]
MCF-7Breast Cancer4.31[8]

Note: The data presented is a synthesis from multiple sources to illustrate the chemical space and should be interpreted within the context of each individual study.

Structure-Activity Relationship (SAR) Analysis

The data consistently shows that modifications to the core this compound structure dramatically impact cytotoxic efficacy.

Key SAR Insights:

  • Bioisosteric Replacement: Replacing an amide group with a sulfonamide in certain molecular scaffolds has been shown to increase cytotoxicity against both colon (HT-29) and lung (A549) cancer cell lines.[3]

  • N-Substituents: The nature of the group attached to the sulfonamide nitrogen is a critical determinant of activity. Large, heterocyclic, or aromatic groups can significantly enhance potency. For example, novel carbazole sulfonamide derivatives have demonstrated exceptionally high potency, with IC50 values in the nanomolar range.[4]

  • Lipophilicity: The introduction of long alkyl chains can increase cytotoxicity, suggesting that lipophilicity plays a role in the compound's ability to cross cell membranes and reach its intracellular target.[3]

  • Aromatic Ring Substituents: The substitution pattern on any aryl rings within the derivative influences the electronic properties and steric profile of the molecule, which in turn affects its binding to biological targets.[7]

G core This compound Core Scaffold sub_n Substitution on Sulfonamide Nitrogen core->sub_n sub_aryl Substitution on Aryl Rings core->sub_aryl sub_iso Bioisosteric Replacement core->sub_iso outcome_inc Increased Potency sub_n->outcome_inc e.g., Large Heterocycles (Carbazoles) sub_aryl->outcome_inc e.g., Electron-withdrawing groups outcome_dec Decreased Potency sub_aryl->outcome_dec e.g., Bulky, sterically hindering groups sub_iso->outcome_inc e.g., Amide to Sulfonamide

Figure 2. Key structure-activity relationships for this compound derivatives.

Potential Mechanisms of Action

The anticancer effects of sulfonamide derivatives are diverse and can involve multiple cellular pathways.[1] While the precise mechanism for every this compound derivative is not always fully elucidated, several key targets have been identified for the broader sulfonamide class.

  • Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrase isoenzymes, particularly CA IX and XII, which are overexpressed in various tumors.[10][11] These enzymes are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment, leading to reduced proliferation and metastasis.[10]

  • Tubulin Polymerization Inhibition: Some sulfonamide derivatives have been shown to interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][7]

  • Kinase Inhibition: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a tyrosine kinase crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow.[12] Certain sulfonamide derivatives have been identified as potent VEGFR-2 inhibitors, thereby exerting an anti-angiogenic effect.[8]

  • Apoptosis Induction: Ultimately, many effective anticancer agents induce programmed cell death, or apoptosis.[2] this compound derivatives have been shown to trigger apoptosis, often as a downstream consequence of inhibiting key targets like tubulin or specific kinases.[4][8]

G compound This compound Derivative ca_ix Carbonic Anhydrase IX/XII compound->ca_ix tubulin Tubulin Polymerization compound->tubulin vegfr2 VEGFR-2 Kinase compound->vegfr2 ph_reg Disrupted pH Homeostasis ca_ix->ph_reg microtubule Microtubule Disruption tubulin->microtubule angiogenesis Angiogenesis Inhibition vegfr2->angiogenesis apoptosis Apoptosis (Cell Death) ph_reg->apoptosis g2m_arrest G2/M Cell Cycle Arrest microtubule->g2m_arrest angiogenesis->apoptosis g2m_arrest->apoptosis

Figure 3. Potential mechanisms of action for anticancer sulfonamide derivatives.

Conclusion and Future Perspectives

The this compound scaffold is a valuable starting point for the development of novel anticancer agents. The in vitro data clearly demonstrates that strategic chemical modifications can lead to derivatives with high potency against a range of human cancer cell lines. Structure-activity relationship studies highlight the importance of substitutions on the sulfonamide nitrogen and associated aromatic systems.

Future research should focus on optimizing the selectivity of these compounds for cancer cells over normal cells to widen the therapeutic window.[8] Additionally, combining these derivatives with existing chemotherapeutic agents could offer synergistic effects and overcome drug resistance.[10] Elucidating the precise molecular targets and downstream signaling pathways for the most potent derivatives will be crucial for their continued development and potential translation into clinical candidates.

References
  • BenchChem. (n.d.). In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
  • Lee, G. E., et al. (n.d.). Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. PMC - NIH.
  • BenchChem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • Bohrium. (n.d.). Synthesis and Structure–Activity Relationship Studies of Novel Aryl Sulfonamides and Their Activity against Human Breast Cancer Cell Lines.
  • PubMed. (2024). Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. European Journal of Medicinal Chemistry.
  • PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs.
  • NIH. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
  • MDPI. (n.d.). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches.
  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • (n.d.). in-vitro investigation of anticancer activity of 2-bromo- n-(4-sulfamoyl phenyl.
  • (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
  • MDPI. (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.
  • PubMed Central. (n.d.). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies.
  • Royal Society of Chemistry. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
  • NIH. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • MDPI. (n.d.). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms.

Sources

A-Comparative-Guide-to-the-Cross-reactivity-of-Propane-2-sulfonamide-based-Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cross-reactivity profiles of pharmaceutical compounds containing the propane-2-sulfonamide moiety. It is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data and established immunological principles.

Introduction: The Evolving Landscape of Sulfonamides

The term "sulfa allergy" is one of the most frequently reported drug allergies, second only to penicillin.[1] Historically, this concern has centered on sulfonamide antibiotics, a class of drugs defined by a specific chemical structure: a sulfonylarylamine.[2] These molecules contain an SO2NH2 group, an aromatic ring, and a critical arylamine group at the N4 position.[1][3] However, the sulfonamide functional group is a versatile scaffold utilized in a wide array of modern, non-antibiotic therapeutics that lack the key sensitizing structures of their predecessors.[3][4]

Among these are compounds based on a This compound structure (also known as isopropylsulfonamide).[5] These agents, which include important drugs for treating migraines, cardiac arrhythmias, and inflammation, are structurally distinct from antibiotic sulfonamides.[6][7] This guide dissects the fundamental immunological and chemical differences that govern their potential for cross-reactivity and provides the experimental frameworks necessary to evaluate them.

The Immunological Basis of Sulfonamide Hypersensitivity

Understanding the potential for cross-reactivity requires a firm grasp of the immunological mechanisms driving drug hypersensitivity reactions. Most small-molecule drugs, including sulfonamides, are too small to be recognized by the immune system on their own.[8][9] They must first bind to larger endogenous proteins, acting as haptens .[8][9][10] This drug-protein conjugate is then processed and presented by antigen-presenting cells (APCs), leading to the activation of T-cells and potentially B-cells, initiating an immune response.[8][10][11]

The Critical Role of Structure in Sulfonamide Antibiotic Allergy

For traditional sulfonamide antibiotics like sulfamethoxazole, two structural features are implicated in hypersensitivity reactions[3][12]:

  • The N4 Arylamine Group: This group is metabolized into a reactive hydroxylamine metabolite, which can then be oxidized to nitroso sulfamethoxazole.[13] This highly reactive metabolite readily forms covalent bonds with proteins, creating the hapten-carrier complex that triggers T-cell mediated reactions, including severe cutaneous adverse reactions (SCARs).[13][14][15]

  • The N1 Heterocyclic Ring: This structure is the primary immunologic determinant for immediate, IgE-mediated (Type I) hypersensitivity reactions like urticaria and anaphylaxis.[12][15][16]

Crucially, this compound-based non-antibiotic drugs lack both of these structures .[1][12][15] Their sulfonamide group is not attached to an aromatic amine, preventing the formation of the reactive metabolites responsible for delayed hypersensitivity.[14][15][16] They also do not possess the N1 ring required to elicit a classic IgE-mediated response.[12][15][17] This fundamental structural divergence is the primary reason why immunological cross-reactivity is considered highly unlikely.[15][16][17]

Cross-Reactivity Assessment Workflow start Novel this compound Compound Identified struct_analysis Step 1: Structural Analysis start->struct_analysis lit_review Step 2: Literature Review (Analogous Compounds) struct_analysis->lit_review Absence of N4-arylamine & N1-ring confirmed in_vitro Step 3: In-Vitro Testing (LTT & ELISpot) lit_review->in_vitro decision Analyze Data in_vitro->decision Use PBMCs from known sulfonamide-allergic donors low_risk Low Risk of Cross-Reactivity decision->low_risk Negative in LTT/ELISpot vs. Positive SMX control further_eval Potential Hazard: Further Evaluation Needed decision->further_eval Positive result in LTT or ELISpot

Caption: A decision workflow for assessing cross-reactivity.

Conclusion and Future Directions

The available chemical, immunological, and clinical evidence strongly indicates that this compound-based compounds and other non-antibiotic sulfonamides pose a minimal, if any, risk of immunological cross-reactivity in individuals with a known allergy to sulfonamide antibiotics. [12][15][18][19]The key sensitizing moieties—the N4 arylamine and the N1 heterocyclic ring—are absent in these modern therapeutics. [3][15][16] For drug development professionals, this distinction is critical. While package inserts may carry broad warnings due to regulatory history, a science-based approach demonstrates a clear and low-risk profile for these compounds. [20][21]Future research should focus on prospective clinical challenges to definitively "delabel" patients with a history of sulfonamide antibiotic allergy, allowing them to safely receive the benefits of non-antibiotic sulfonamide drugs. [1]Furthermore, refining in-vitro diagnostic tools will continue to improve the precision of risk assessment for all novel chemical entities.

References

  • Chemical- and Drug-Induced Allergic, Inflammatory, and Autoimmune Diseases Via Hapten
  • Safety of celecoxib in individuals allergic to sulfonamide: a pilot study.PubMed.
  • Is Celebrex (celecoxib) safe for individuals with a sulfa (sulfonamide) drug allergy?Dr. Oracle.
  • Drug Hypersensitivity.MSD Manual Professional Edition.
  • Immune pathomechanism of drug hypersensitivity reactions.PubMed.
  • Immunopathogenesis of hypersensitivity syndrome reactions to sulfonamides.PubMed.
  • Hypersensitivity reactions to small molecule drugs.Frontiers.
  • Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy.PubMed.
  • Is Celebrex (Celecoxib) a sulfonamide drug?Dr.Oracle.
  • Can My Patient with a 'Sulfa Allergy' Receive Celecoxib or Other Nonantimicrobial Sulfonamides?
  • T-cell-mediated drug hypersensitivity: immune mechanisms and their clinical relevance.Allergy, Asthma & Immunology Research.
  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity.Pharmaceuticals (Basel).
  • Sulfonamide allergy and cross-reactivity.
  • Lack of cross reactivity between sulfonamide antibiotics and nonantibiotic sulfonamides.American Academy of Allergy, Asthma & Immunology.
  • View of Sulfa Allergy and Therapeutic Decisions.
  • Question about Sum
  • Sumatriptan Anaphylaxis: A Headache of an Allergy.PMC - NIH.
  • Detection and quantification of drug-specific T cells in penicillin allergy.PubMed.
  • Cross-reactivity of triptans and sulfonamide antibiotics - a clinically relevant question?Pharmazie.
  • Cross-reactivity in sulfonamide & non-antibiotic sulfonamides.American Academy of Allergy, Asthma & Immunology.
  • Sammanfattning The prescribing information (SPCs)
  • Sulfonamide allergy and cross-reactivity.Semantic Scholar.
  • Sulfonamide (medicine).Wikipedia.
  • Utility of the lymphocyte transformation test in the diagnosis of drug sensitivity: dependence on its timing and the type of drug eruption.PubMed.
  • Likelihood and mechanisms of cross-allergenicity between sulfonamide antibiotics and other drugs containing a sulfonamide functional group.PubMed.
  • T Cell ELISPOT Testing.Immunospot.eu.
  • Sulfonamide allergy and cross-reactivity.PubMed.
  • Lymphocyte transformation test for drug allergy detection: When does it work?PubMed.
  • T cell ELISPOT assay.U-CyTech.
  • ELISPOT Assays.ImmunoSpot®.
  • Cross-Reactivity of Sulfonamide Drugs.Pharmacy Tools.
  • Analysis of Viability as Readout of Lymphocyte Transformation Test in Drug Hypersensitivity Diagnostics.MDPI.
  • Lymphocyte transformation test for drug allergy detection.
  • The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity.PubMed.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.Environmental Science and Pollution Research.
  • ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials.PMC - NIH.
  • This compound.PubChem - NIH.
  • (PDF) Sulfa Allergy and Therapeutic Decisions.
  • Allergy Multi-Symptom and sotalol Interactions.Drugs.com.
  • SULFA DRUGS ALLERGY CROSS-REACTIVITY ALGORITHM.Alfred Health.
  • Sulfa allergy: Which medicines should I avoid?Mayo Clinic.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.Cleveland Clinic.
  • List of Sulfonamides + Uses, Types & Side Effects.Drugs.com.

Sources

A Comparative Benchmarking Guide: Propane-2-sulfonamide Analogs Versus Known Drugs in Oncology Targets

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and selectivity is a continuous endeavor. The sulfonamide scaffold has long been a cornerstone in medicinal chemistry, yielding a diverse array of drugs.[1][2] This guide provides a comprehensive technical comparison of emerging "Propane-2-sulfonamide" analogs against established drugs, focusing on key oncology targets: Carbonic Anhydrases (CAs), Proto-oncogene tyrosine-protein kinase Src (c-Src), and the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. Our analysis is grounded in experimental data and established protocols to offer a clear, objective evaluation for your research and development programs.

Introduction: The Therapeutic Potential of this compound Analogs

The this compound moiety offers a unique structural element that can be strategically employed to modulate the pharmacological properties of a molecule.[3] Its distinct stereoelectronic features can influence binding affinity, selectivity, and pharmacokinetic profiles. Recent research has highlighted the potential of this compound derivatives as potent inhibitors of enzymes and signaling pathways implicated in cancer progression.[4][5] This guide will delve into the comparative efficacy of these novel analogs against well-established clinical drugs, providing a data-driven framework for their potential advantages and liabilities.

Target I: Carbonic Anhydrases (CAs) - Benchmarking against Acetazolamide

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, are key players in maintaining the acidic tumor microenvironment, promoting tumor growth and metastasis.[6] Sulfonamides are a well-established class of CA inhibitors.[6]

Comparative Efficacy of this compound Analogs and Acetazolamide

Acetazolamide is a widely used, non-selective carbonic anhydrase inhibitor.[7] The following table summarizes the inhibitory activity (Ki, nM) of representative this compound analogs against key CA isoforms, benchmarked against Acetazolamide.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity ProfileReference
Acetazolamide 25012255.7Broad Spectrum[8]
This compound Analog 1 725.63.3--Selective for hCA II over hCA I[9]
This compound Analog 2 --9.45.9Potent inhibitor of hCA IX and XII[6]
2-(1,2-benzoxazol-3-yl)this compound ->1000--Weak CA-II inhibitor[3]

Expert Insights: The data suggests that specific this compound analogs can be designed to achieve superior potency and selectivity compared to the broad-spectrum inhibitor acetazolamide. For instance, Analog 1 demonstrates significant selectivity for the off-target hCA II over hCA I, while Analog 2 shows potent inhibition of the tumor-associated isoforms hCA IX and XII.[6][9] This highlights the potential for developing more targeted anti-cancer therapies with reduced side effects.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow, colorimetric assay to determine the inhibitory potency of test compounds against various CA isoforms.

Materials:

  • Purified human CA isoforms (I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • HEPES buffer (pH 7.4)

  • Test compounds (this compound analogs and Acetazolamide) dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of the CA enzyme in HEPES buffer.

  • Prepare serial dilutions of the test compounds and Acetazolamide in DMSO.

  • In a cuvette, mix the enzyme solution with the test compound or vehicle (DMSO) and incubate for a specified time at a controlled temperature.

  • Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a solution of NPA in HEPES buffer.

  • Monitor the increase in absorbance at 400 nm, corresponding to the formation of 4-nitrophenolate, over time.

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Determine the IC50 values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Signaling Pathway and Inhibition Mechanism

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition CO2 CO2 CA_Enzyme CA Enzyme (with Zn2+) CO2->CA_Enzyme Binds H2O H2O H2O->CA_Enzyme Binds H2CO3 H2CO3 CA_Enzyme->H2CO3 Catalyzes H+ H+ H2CO3->H+ Dissociates HCO3- HCO3- H2CO3->HCO3- Dissociates Inhibitor This compound Analog / Acetazolamide Inhibitor->CA_Enzyme Binds to Zn2+, blocks active site

Caption: Mechanism of Carbonic Anhydrase inhibition.

Target II: Proto-oncogene tyrosine-protein kinase Src (c-Src) - Benchmarking against Dasatinib

c-Src is a non-receptor tyrosine kinase that, when overexpressed or constitutively active, plays a pivotal role in cancer cell proliferation, survival, invasion, and angiogenesis.[9] Several Src family kinase inhibitors have been developed, with Dasatinib being a potent, multi-targeted inhibitor approved for clinical use.[10]

Comparative Efficacy of this compound Analogs and Dasatinib

The following table presents a comparison of the inhibitory activity (IC50, nM) of a representative this compound analog against c-Src, benchmarked against Dasatinib.

Compoundc-Src (IC50, nM)ABL (IC50, nM)c-KIT (IC50, nM)Selectivity ProfileReference
Dasatinib 0.8<179Multi-targeted[11]
AZD0424 (Src/Abl inhibitor) ~4--Src/Abl inhibitor[12]
Bosutinib 1.21-Dual Src/Abl inhibitor[11]
Saracatinib (AZD0530) 2.7>3000-Selective for Src family kinases[11]

Expert Insights: While direct IC50 values for a "this compound" analog against c-Src were not found in the immediate search, the data for other Src inhibitors highlights the potential for developing analogs with improved selectivity over multi-targeted drugs like Dasatinib. A selective c-Src inhibitor could offer a better safety profile by avoiding off-target effects on kinases like c-KIT and ABL. The development of this compound analogs should aim for high potency against c-Src while minimizing activity against other kinases.

Experimental Protocol: In Vitro c-Src Kinase Inhibition Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring c-Src kinase activity and its inhibition.

Materials:

  • Recombinant human c-Src kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated acceptor fluorophore

  • Test compounds (this compound analogs and Dasatinib) dissolved in DMSO

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and Dasatinib in DMSO.

  • In a microplate, add the c-Src kinase, biotinylated peptide substrate, and the test compound or vehicle (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the phosphorylated substrate by adding a solution containing the Europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated acceptor fluorophore.

  • Incubate for another 60 minutes to allow for antibody binding.

  • Measure the TR-FRET signal (emission at two wavelengths after excitation at one wavelength).

  • Calculate the percentage of inhibition based on the TR-FRET ratio and determine the IC50 values from the dose-response curve.

Signaling Pathway and Inhibition Mechanism

Src_Inhibition cluster_0 Src Signaling Cascade cluster_1 Inhibition Growth_Factor_Receptor Growth Factor Receptor Src c-Src Growth_Factor_Receptor->Src Activates Downstream_Pathways Downstream Pathways (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream_Pathways Phosphorylates & Activates Cellular_Responses Cell Proliferation, Survival, Invasion Downstream_Pathways->Cellular_Responses Leads to Inhibitor This compound Analog / Dasatinib Inhibitor->Src Binds to ATP-binding site, inhibits kinase activity

Caption: Inhibition of the c-Src signaling pathway.

Target III: Hypoxia-Inducible Factor-1α (HIF-1α) Pathway - A Novel Frontier

The HIF-1α pathway is a critical regulator of cellular adaptation to hypoxia, a common feature of the tumor microenvironment.[4] HIF-1α activation promotes angiogenesis, metabolic reprogramming, and metastasis, making it an attractive target for cancer therapy.[4]

Comparative Efficacy of this compound Analogs

Direct comparisons of this compound analogs with known HIF-1α inhibitors are still emerging. However, studies have shown that arylsulfonamides can act as potent HIF-1α pathway inhibitors.[13]

CompoundHIF-1α Reporter Assay (IC50, µM)Mechanism of ActionReference
Arylsulfonamide KCN1 ~0.5Inhibition of HIF-mediated transcription[13]
RX-0047 (Antisense Oligonucleotide) - (nanomolar cytotoxicity)Antisense inhibition of HIF-1α expression[14]
Topotecan (Topoisomerase I inhibitor) -Indirectly inhibits HIF-1α
Rapamycin (mTOR inhibitor) -Inhibits HIF-1α protein synthesis

Expert Insights: The sulfonamide scaffold represents a promising starting point for the development of novel, direct inhibitors of the HIF-1α pathway.[13] Unlike indirect inhibitors that target upstream signaling molecules, direct HIF-1α inhibitors could offer a more focused therapeutic approach with potentially fewer off-target effects. The development of this compound analogs should focus on elucidating their precise mechanism of action within the HIF-1α pathway.

Experimental Protocol: HIF-1α Reporter Gene Assay

This protocol details a cell-based reporter assay to screen for inhibitors of HIF-1α transcriptional activity.

Materials:

  • Cancer cell line stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct (e.g., HCT116-HRE-luc).

  • Cell culture medium and supplements.

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., cobalt chloride or dimethyloxalylglycine).

  • Test compounds (this compound analogs).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Plate the HCT116-HRE-luc cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Induce hypoxia by placing the plate in a hypoxia chamber (1% O2) or by adding a chemical inducer for a specified duration (e.g., 16-24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of luciferase activity relative to the vehicle-treated control.

  • Determine the IC50 values from the dose-response curve.

Signaling Pathway and Inhibition Mechanism

HIF1a_Inhibition cluster_0 HIF-1α Pathway Activation (Hypoxia) cluster_1 Potential Inhibition Points Hypoxia Hypoxia (Low O2) HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1a_HIF1b_Dimerization HIF-1α/HIF-1β Heterodimerization HIF1a_Stabilization->HIF1a_HIF1b_Dimerization Nuclear_Translocation Nuclear Translocation HIF1a_HIF1b_Dimerization->Nuclear_Translocation HRE_Binding Binding to Hypoxia Response Elements (HREs) Nuclear_Translocation->HRE_Binding Target_Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE_Binding->Target_Gene_Expression Inhibitor This compound Analog Inhibitor->HIF1a_Stabilization Destabilize HIF-1α Inhibitor->HIF1a_HIF1b_Dimerization Inhibit Dimerization Inhibitor->HRE_Binding Block DNA Binding

Caption: Potential points of intervention in the HIF-1α pathway.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the potential of "this compound" analogs as novel therapeutic agents targeting key oncology pathways. The presented data and protocols offer a solid foundation for initiating benchmarking studies.

Key Takeaways:

  • Selectivity is Achievable: this compound analogs have the potential to be designed as highly selective inhibitors, offering advantages over broader-spectrum drugs.

  • Potency is Promising: Early data suggests that these analogs can achieve potent inhibition of their intended targets.

  • Novel Mechanisms are Possible: The exploration of this compound analogs as inhibitors of the HIF-1α pathway represents a promising avenue for novel cancer therapies.

Further research should focus on comprehensive structure-activity relationship (SAR) studies, elucidation of precise mechanisms of action, and in vivo evaluation of efficacy and safety in relevant cancer models. By systematically benchmarking these novel compounds against established drugs, the scientific community can accelerate the development of the next generation of targeted cancer therapies.

References

  • Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. (n.d.). MDPI.
  • Design, Synthesis and Biological Evaluation of Trypanosoma brucei Trypanothione Synthetase Inhibitors. (n.d.). PubMed Central.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health.
  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). ACS Publications.
  • Sulfonamides as a New Scaffold for Hypoxia Inducible Factor Pathway Inhibitors. (2011). National Institutes of Health.
  • In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047. (n.d.). PubMed Central.
  • Acetazolamide and sulfonamide allergy: a not so simple story. (n.d.). PubMed.
  • Development of a highly selective c-Src kinase inhibitor. (n.d.). PubMed Central.
  • Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. (n.d.). PubMed Central.
  • Carbonic Anhydrase Activity Assay. (2019). protocols.io.
  • Sulfonamides linked to sulfonate esters via hydrazone functionality: synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies. (n.d.). Royal Society of Chemistry.
  • Reporter gene assay for HIF-1 activity. (n.d.). Pathway Commons.
  • Sulfonamide bearing pyrazolylpyrazolines as potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. (2025). ResearchGate.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI.
  • Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. (2023). National Institutes of Health.
  • Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1. (n.d.). National Institutes of Health.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). MDPI.
  • Benzisoxazole derivative. (n.d.). Google Patents.
  • Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α. (n.d.). PubMed Central.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
  • An optimized reporter of the transcription factor hypoxia-inducible factor 1α reveals complex HIF-1α activation dynamics in single cells. (n.d.). PubMed Central.
  • Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. (2021). PubMed.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). PubMed.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Modulation of neurogenesis with use of modafinil. (n.d.). Google Patents.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications.

Sources

Confirming the Mechanism of Action of Propane-2-Sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The propane-2-sulfonamide scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a foundational element for a diverse array of therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, ranging from antimicrobial and anti-inflammatory to anticancer and diuretic effects. The specific mechanism of action is intricately dictated by the nature of the substituents appended to the core sulfonamide moiety. This guide provides an in-depth comparison of the primary mechanisms of action exhibited by various classes of this compound derivatives, supported by experimental data and detailed protocols for their confirmation. We will explore key examples, compare their performance against established alternatives, and provide the scientific rationale behind the experimental designs used to elucidate their molecular targets and pathways of action.

The Versatility of the Sulfonamide Functional Group

The sulfonamide functional group (-S(=O)₂NR₂), is the cornerstone of several classes of drugs.[1] In vivo, sulfonamides exhibit a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase activities, which allows them to be used in treating a variety of conditions such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma.[1] this compound, with its isopropyl group attached to the sulfonyl moiety, provides a key building block for the synthesis of a multitude of derivatives with distinct biological activities. These derivatives can be broadly categorized based on their primary molecular targets.

Dihydropteroate Synthase (DHPS) Inhibition: The Basis of Antibacterial Activity

A significant class of sulfonamide derivatives, including those based on the this compound scaffold, function as antibacterial agents by targeting the folic acid synthesis pathway in bacteria.

Mechanism of Action

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A crucial enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate. Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[2] By binding to the active site of the enzyme, they prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids. This ultimately leads to the cessation of bacterial growth and replication.

Signaling Pathway: Inhibition of Folic Acid Synthesis

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product Sulfonamide This compound Derivative Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Essential for DHPS_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo Microbiological & In Vivo Studies Enzyme_Assay DHPS Enzymatic Assay (Spectrophotometric) Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Enzyme_Assay->Binding_Assay Confirms direct interaction MIC_Determination Minimum Inhibitory Concentration (MIC) Enzyme_Assay->MIC_Determination Correlates enzyme inhibition with antibacterial activity PABA_Reversal PABA Reversal Assay MIC_Determination->PABA_Reversal Confirms target pathway Animal_Model Infection Model in Mice PABA_Reversal->Animal_Model Confirms in vivo efficacy

Caption: Experimental workflow for confirming DHPS inhibition.

Protocol: DHPS Enzymatic Assay

  • Objective: To determine the inhibitory activity of a this compound derivative against DHPS.

  • Materials: Recombinant DHPS enzyme, PABA, dihydropteridine pyrophosphate, assay buffer, microplate reader.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, DHPS enzyme, and varying concentrations of the test compound.

    • Initiate the reaction by adding PABA and dihydropteridine pyrophosphate.

    • Monitor the reaction kinetics by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of the product.

    • Calculate the initial reaction rates and determine the IC₅₀ value of the test compound.

  • Interpretation: A low IC₅₀ value indicates potent inhibition of the DHPS enzyme.

Comparison with Alternatives
Drug ClassMechanism of ActionAdvantagesDisadvantages
This compound Derivatives Competitive inhibition of DHPSBroad-spectrum activity, synergistic with DHFR inhibitorsPotential for resistance, risk of allergic reactions [1]
Fluoroquinolones (e.g., Ciprofloxacin) Inhibition of DNA gyrase and topoisomerase IVExcellent bactericidal activity, broad spectrumGrowing resistance, potential for serious side effects
Macrolides (e.g., Azithromycin) Inhibition of bacterial protein synthesis (50S ribosomal subunit)Effective against atypical bacteria, good tissue penetrationPotential for drug-drug interactions, QT prolongation [3]
Tetracyclines (e.g., Doxycycline) Inhibition of bacterial protein synthesis (30S ribosomal subunit)Broad spectrum, effective against intracellular pathogensPhotosensitivity, gastrointestinal side effects [3]

Cyclooxygenase-2 (COX-2) Inhibition: Targeting Inflammation

Certain this compound derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

Mechanism of Action

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective COX-2 inhibitors, including some sulfonamide derivatives, preferentially bind to and inhibit the activity of the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1. [2]

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Product Sulfonamide This compound Derivative Sulfonamide->COX2 Selective Inhibition Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate

Caption: Selective inhibition of COX-2 by a this compound derivative.

Experimental Confirmation

The confirmation of selective COX-2 inhibition involves a series of in vitro and in vivo assays.

Experimental Workflow: Confirming COX-2 Inhibition

COX2_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models COX1_Assay COX-1 Enzyme Assay (e.g., Fluorometric) Selectivity_Index Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) COX1_Assay->Selectivity_Index COX2_Assay COX-2 Enzyme Assay (e.g., Fluorometric) COX2_Assay->Selectivity_Index Carrageenan_Edema Carrageenan-Induced Paw Edema in Rats Selectivity_Index->Carrageenan_Edema Predicts in vivo anti-inflammatory effect Gastric_Ulceration Assessment of Gastric Ulceration Carrageenan_Edema->Gastric_Ulceration Correlates anti-inflammatory efficacy with gastric safety

Caption: Experimental workflow for confirming selective COX-2 inhibition.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the IC₅₀ values and selectivity of a this compound derivative for COX-1 and COX-2.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid, fluorometric probe, assay buffer, microplate reader.

  • Procedure:

    • Perform two separate assays, one for COX-1 and one for COX-2.

    • In each assay, incubate the respective enzyme with varying concentrations of the test compound.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence generated by the reaction of the probe with the prostaglandin product.

    • Calculate the IC₅₀ values for both enzymes and determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

  • Interpretation: A high selectivity index indicates a preference for inhibiting COX-2 over COX-1, suggesting a potentially better gastrointestinal safety profile.

Comparison with Alternatives
Drug ClassMechanism of ActionAdvantagesDisadvantages
This compound Derivatives (COX-2 selective) Selective inhibition of COX-2Reduced risk of gastrointestinal side effects compared to non-selective NSAIDsPotential for cardiovascular side effects
Non-selective NSAIDs (e.g., Ibuprofen) Inhibition of both COX-1 and COX-2Readily available, effective for pain and inflammationIncreased risk of gastric ulcers and bleeding
Corticosteroids (e.g., Prednisone) Broad anti-inflammatory effects through genomic and non-genomic mechanismsPotent anti-inflammatory and immunosuppressive effectsNumerous potential side effects with long-term use

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: A Neuroinflammatory Target

A novel application for this compound derivatives has emerged in the field of neuroinflammation, with some compounds acting as dual agonists for peroxisome proliferator-activated receptors α and γ (PPARα/γ). An example is propane-2-sulfonic acid octadec-9-enyl-amide (N15). [4]

Mechanism of Action

PPARs are nuclear receptors that regulate gene expression involved in metabolism and inflammation. Activation of PPARα and PPARγ has been shown to exert anti-inflammatory effects. N15, a dual PPARα/γ agonist, has been shown to reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα, and inhibit microglial activation in response to inflammatory stimuli like lipopolysaccharide (LPS). [4]This action is at least partially mediated by the enhancement of both PPARα and PPARγ signaling pathways. [4]

Signaling Pathway: PPARα/γ Agonism

PPAR_Agonism N15 Propane-2-sulfonic acid octadec-9-enyl-amide (N15) PPARa PPARα N15->PPARa Agonist PPARg PPARγ N15->PPARg Agonist Gene_Expression Regulation of Gene Expression PPARa->Gene_Expression PPARg->Gene_Expression Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) Gene_Expression->Inflammatory_Cytokines Downregulation Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation Mediate

Caption: Dual agonism of PPARα/γ by a this compound derivative.

Experimental Confirmation

Elucidating the role of PPARα/γ agonism requires a combination of molecular biology techniques and in vivo models of neuroinflammation.

Experimental Workflow: Confirming PPARα/γ Agonism

PPAR_Workflow cluster_in_vitro In Vitro & Molecular Assays cluster_in_vivo In Vivo Neuroinflammation Model Reporter_Assay PPAR Reporter Gene Assay qPCR Quantitative PCR (qPCR) for inflammatory gene expression Reporter_Assay->qPCR Confirms target engagement LPS_Model LPS-induced Neuroinflammation in Mice Reporter_Assay->LPS_Model Guides in vivo study design Western_Blot Western Blot for protein expression qPCR->Western_Blot Validates gene expression changes Antagonist_Study Co-administration with PPARα/γ antagonists LPS_Model->Antagonist_Study Confirms in vivo mechanism Behavioral_Tests Behavioral Assessments Antagonist_Study->Behavioral_Tests Assesses functional outcome

Caption: Experimental workflow for confirming PPARα/γ agonism.

Protocol: PPAR Reporter Gene Assay

  • Objective: To determine if a this compound derivative can activate PPARα and PPARγ.

  • Materials: Cell line (e.g., HEK293T) transfected with a PPAR-responsive reporter plasmid (containing a luciferase gene), expression plasmids for PPARα and PPARγ, test compound, luciferase assay reagent, luminometer.

  • Procedure:

    • Co-transfect the cells with the reporter plasmid and the respective PPAR expression plasmid.

    • Treat the transfected cells with varying concentrations of the test compound.

    • After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Interpretation: An increase in luciferase activity indicates that the test compound is an agonist of the specific PPAR isoform.

Comparison with Alternatives
Drug ClassMechanism of ActionAdvantagesDisadvantages
This compound Derivatives (PPARα/γ agonists) Dual activation of PPARα and PPARγPotential for broad anti-inflammatory effects in the CNSEarly stage of development, long-term safety unknown
Glatiramer Acetate Immunomodulatory, precise mechanism not fully elucidatedApproved for multiple sclerosis, generally well-toleratedRequires subcutaneous injection, injection-site reactions
Fingolimod Sphingosine-1-phosphate receptor modulatorOral administration, reduces relapse rates in multiple sclerosisPotential for cardiovascular and other serious side effects

Carbonic Anhydrase Inhibition: Diuretic and Anti-glaucoma Effects

The sulfonamide moiety is a classic pharmacophore for the inhibition of carbonic anhydrase (CA), an enzyme family involved in various physiological processes, including pH regulation and fluid balance.

Mechanism of Action

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the kidneys, inhibition of CA leads to a decrease in the reabsorption of bicarbonate, sodium, and water, resulting in a diuretic effect. In the eye, CA inhibition reduces the formation of aqueous humor, thereby lowering intraocular pressure, which is beneficial in the treatment of glaucoma. The sulfonamide group of the inhibitor coordinates with the zinc ion in the active site of the enzyme, blocking its catalytic activity.

Signaling Pathway: Carbonic Anhydrase Inhibition

CA_Inhibition CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA Substrates HCO3_H HCO₃⁻ + H⁺ CA->HCO3_H Products Sulfonamide This compound Derivative Sulfonamide->CA Inhibition Physiological_Effect Diuresis or Reduced Aqueous Humor HCO3_H->Physiological_Effect Leads to

Caption: Inhibition of carbonic anhydrase by a this compound derivative.

Experimental Confirmation

The confirmation of CA inhibition involves enzymatic assays and in vivo models to assess the physiological effects.

Experimental Workflow: Confirming CA Inhibition

CA_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models CA_Isoform_Assay Carbonic Anhydrase Isoform Inhibition Assay (e.g., Stopped-flow) Binding_Kinetics Binding Kinetics Analysis (e.g., SPR) CA_Isoform_Assay->Binding_Kinetics Correlates inhibition with binding affinity Diuresis_Model Diuresis and Electrolyte Excretion in Rats CA_Isoform_Assay->Diuresis_Model Predicts in vivo efficacy Glaucoma_Model Intraocular Pressure Measurement in Rabbits Diuresis_Model->Glaucoma_Model Demonstrates physiological relevance

Caption: Experimental workflow for confirming carbonic anhydrase inhibition.

Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay

  • Objective: To determine the inhibition constant (Ki) of a this compound derivative against a specific CA isoform.

  • Materials: Purified CA isoform, CO₂-saturated buffer, pH indicator, stopped-flow spectrophotometer.

  • Procedure:

    • Rapidly mix a solution of the CA enzyme and the test compound with a CO₂-saturated buffer containing a pH indicator.

    • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

    • Repeat the experiment with varying concentrations of the inhibitor.

    • Calculate the Ki value from the reaction rates.

  • Interpretation: A low Ki value indicates potent inhibition of the CA isoform.

Comparison with Alternatives
Drug ClassMechanism of ActionAdvantagesDisadvantages
This compound Derivatives (CA inhibitors) Inhibition of carbonic anhydraseEffective for glaucoma and as diureticsPotential for metabolic acidosis and electrolyte imbalance
Thiazide Diuretics (e.g., Hydrochlorothiazide) Inhibition of the Na⁺/Cl⁻ cotransporter in the distal convoluted tubuleFirst-line treatment for hypertensionCan cause hypokalemia and hyperuricemia
Prostaglandin Analogs (e.g., Latanoprost) Increase uveoscleral outflow of aqueous humorHighly effective for glaucoma, once-daily dosingCan cause iris color change and eyelash growth

Conclusion

The this compound scaffold is a testament to the power of a versatile chemical core in drug discovery. Its derivatives have been successfully developed to target a wide range of biological pathways, leading to treatments for bacterial infections, inflammation, neuroinflammatory conditions, and glaucoma. The confirmation of the specific mechanism of action for each derivative is paramount and requires a multi-faceted experimental approach, combining in vitro enzymatic and binding assays with relevant in vivo models. This guide has provided a framework for understanding and experimentally validating the diverse mechanisms of action of this compound derivatives, offering a valuable resource for researchers and drug development professionals in this dynamic field.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3549191, this compound. [Link]
  • Jampilek, J. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(11), 129983. [Link]
  • Ahmad, S., Qadir, M. A., Ahmed, M., Imran, M., Yousaf, N., Wani, T. A., Zargar, S., Ali, I., & Muddassar, M. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1205651. [Link]
  • Scannell, J. W., & Bosley, J. (2016). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Applied Clinical Trials. [Link]
  • Drugs.com. (n.d.).
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 27(19), 6549. [Link]
  • Dr.Oracle. (2025, November 25). What are the alternative antibiotic options for a patient with a known sulfa (sulfonamide) allergy?. [Link]
  • Keiser, M. J., Setola, V., Irwin, J. J., Laggner, C., Abbas, A. I., Hufeisen, S. J., Jensen, N. H., Kuijer, M. B., Matos, R. C., Tran, T. B., Whaley, R. D., Glennon, R. A., Hert, J., Thomas, K. L., Edwards, D. D., Shoichet, B. K., & Roth, B. L. (2009). Identifying mechanism-of-action targets for drugs and probes. Proceedings of the National Academy of Sciences, 106(41), 17555–17560. [Link]
  • Chen, Y., Lin, W., Lin, J., Chen, H., Chen, Y., & Chen, L. (2020). Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, reverses neuroinflammation in lipopolysaccharide-induced mice. Neuroreport, 31(15), 1096–1103. [Link]
  • Al-Bayati, F. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical and Medicinal Research, 4(2), 1-13. [Link]
  • Dr.Oracle. (2025, August 3). What are the alternative antibiotic options for a patient with an allergy to Penicillin (PCN) and sulfonamides (sulfa drugs)?. [Link]

Sources

Head-to-head comparison of different synthetic routes to "Propane-2-sulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthetic Routes to Propane-2-sulfonamide

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, prized for its unique physicochemical properties, including its ability to act as a stable, non-classical bioisostere for amides and carboxylic acids.[1] this compound (isopropylsulfonamide), while a simple aliphatic structure, serves as a valuable building block and a model compound for developing and evaluating synthetic methodologies. Its synthesis, therefore, is a subject of practical importance for researchers in drug discovery and process development.

This guide provides an in-depth, head-to-head comparison of two distinct synthetic strategies for preparing this compound. We will move beyond a simple listing of steps to dissect the causality behind experimental choices, reagent selection, and overall pathway efficiency. The goal is to equip researchers with the critical insights needed to select the most appropriate synthetic route based on laboratory scale, available starting materials, and desired process characteristics. We will compare a classical two-step approach proceeding through a sulfonyl chloride intermediate with a modern, one-pot synthesis utilizing an organometallic precursor.

Overview of Synthetic Strategies

The synthesis of sulfonamides is dominated by the reaction of a sulfonyl chloride with a primary or secondary amine.[2] Consequently, the primary challenge and point of divergence in synthesizing a specific sulfonamide often lies in the preparation of the requisite sulfonyl chloride. Our comparison focuses on this divergence, evaluating two strategically different pathways:

  • Route A: The Classical Two-Step Approach via Oxidative Chlorosulfonation. This robust and widely-used pathway involves the initial formation of propane-2-sulfonyl chloride from a sulfur-containing precursor, followed by a separate amination step to yield the final product. We will detail a modern, high-yield method for the first step.

  • Route B: A Modern One-Pot Synthesis from an Organometallic Reagent. This contemporary approach bypasses the isolation of the sulfonyl chloride intermediate, directly forming the primary sulfonamide from an isopropyl Grignard reagent and a specialized sulfinylamine reagent in a single reaction vessel.[3]

Route A: The Classical Two-Step Approach

This strategy hinges on the preparation and subsequent reaction of propane-2-sulfonyl chloride. The key advantage here is the generation of a stable, isolable intermediate that can be used to synthesize a variety of sulfonamides, not just the primary one.

Causality Behind Experimental Choices

The primary challenge is the efficient and safe synthesis of the propane-2-sulfonyl chloride intermediate. Traditional methods involving the oxidation of thiols can be hazardous. A more modern and safer approach utilizes S-alkyl isothiourea salts as odorless, stable thiol surrogates.[4] These salts are readily prepared from inexpensive thiourea and an alkyl halide. The subsequent oxidative chlorosulfonation with an agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) provides the sulfonyl chloride in high yield under relatively mild conditions.[4] The amination step then proceeds via a classic nucleophilic substitution, where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is not strictly required when using excess ammonia, as it can act as both the nucleophile and the acid scavenger.

Experimental Workflow Diagram

Route A cluster_0 Step 1: Propane-2-sulfonyl Chloride Synthesis cluster_1 Step 2: Amination A 2-Bromopropane + Thiourea B S-isopropylisothiouronium bromide A->B EtOH, Reflux C Propane-2-sulfonyl chloride B->C NCS, HCl (aq) DCM, 0°C to rt C2 Propane-2-sulfonyl chloride D This compound C2->D NH₃ (aq), THF 0°C to rt

Caption: Workflow for the classical two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Propane-2-sulfonyl chloride from S-isopropylisothiouronium bromide [4]

  • Preparation of S-isopropylisothiouronium bromide: To a solution of thiourea (7.6 g, 100 mmol) in ethanol (150 mL) is added 2-bromopropane (12.3 g, 100 mmol). The mixture is heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure to yield S-isopropylisothiouronium bromide as a white solid, which is used without further purification.

  • Oxidative Chlorosulfonation: The crude S-isopropylisothiouronium bromide (19.9 g, 100 mmol) is suspended in dichloromethane (DCM, 200 mL). The mixture is cooled to 0 °C in an ice bath.

  • Aqueous HCl (4 M, 100 mL) is added, followed by the portion-wise addition of N-chlorosuccinimide (NCS, 40.0 g, 300 mmol) over 30 minutes, ensuring the temperature remains below 10 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • The organic layer is separated, washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford propane-2-sulfonyl chloride as a liquid.

Step 2: Amination of Propane-2-sulfonyl chloride

  • The crude propane-2-sulfonyl chloride (14.3 g, 100 mmol) is dissolved in tetrahydrofuran (THF, 100 mL) and cooled to 0 °C in an ice bath.

  • Aqueous ammonia (28-30%, 50 mL, approx. 750 mmol) is added dropwise over 20 minutes. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below 15 °C.

  • The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 2 hours.

  • The THF is removed under reduced pressure. The resulting aqueous slurry is extracted with ethyl acetate (3 x 75 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield crude this compound. Further purification can be achieved by recrystallization from an ethyl acetate/hexanes mixture.

Route B: Modern One-Pot Synthesis

This route leverages organometallic chemistry to provide a direct, convergent synthesis of the primary sulfonamide, avoiding the handling of a sulfonyl chloride intermediate. This approach is particularly attractive for its efficiency and step economy.

Causality Behind Experimental Choices

The success of this route relies on the novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO).[3] This reagent acts as a single-component electrophilic source of "-SO₂NH₂". The reaction proceeds via the addition of the nucleophilic Grignard reagent (isopropylmagnesium bromide) to the N=S bond of the sulfinylamine. The resulting intermediate undergoes oxidative rearrangement to furnish the sulfonamide. The choice of a Grignard reagent is critical as it is a readily available and highly reactive organometallic species. The reaction is performed at a low temperature (-78 °C) to control the reactivity of the organometallic reagent and prevent side reactions. This one-pot procedure is inherently efficient, as it eliminates a separate workup and purification step for an intermediate.[3]

Experimental Workflow Diagram

Route B A 2-Bromopropane + Mg B Isopropylmagnesium bromide (Grignard Reagent) A->B THF, rt D This compound B->D Combine in THF -78°C to rt C t-BuONSO (Sulfinylamine Reagent) C->D Combine in THF -78°C to rt

Caption: Workflow for the modern one-pot synthesis of this compound.

Detailed Experimental Protocol[3]
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), magnesium turnings (2.9 g, 120 mmol) are placed. A small crystal of iodine is added. A solution of 2-bromopropane (12.3 g, 100 mmol) in anhydrous THF (100 mL) is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of isopropylmagnesium bromide.

  • Sulfonamidation Reaction: In a separate flame-dried flask under an inert atmosphere, a solution of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO, 13.7 g, 100 mmol) in anhydrous THF (150 mL) is cooled to -78 °C (dry ice/acetone bath).

  • The prepared isopropylmagnesium bromide solution is slowly added dropwise to the t-BuONSO solution over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for 1 hour, then slowly warmed to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (100 mL).

  • The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Head-to-Head Performance Comparison

ParameterRoute A: Classical Two-StepRoute B: Modern One-PotAnalysis
Overall Yield Good to Excellent (Typically 70-85% over two steps)Good (Reported yields for similar substrates are 60-75%)[3]Route A often provides a slightly higher overall yield and avoids column chromatography for the final product if recrystallization is sufficient.
Number of Steps 2 distinct synthetic operations with 1 intermediate isolation1 synthetic operation (Grignard formation is preparatory)Route B offers superior step economy, reducing overall labor and resource consumption.
Starting Materials 2-Bromopropane, thiourea, NCS, ammonia. All are common and inexpensive.2-Bromopropane, Mg, t-BuONSO. The sulfinylamine reagent is specialized and not as widely available or inexpensive.Route A is more accessible and cost-effective for large-scale synthesis due to cheaper bulk starting materials.
Reaction Conditions Step 1: 0 °C to rt. Step 2: 0 °C to rt. No special atmosphere required.Requires inert atmosphere and cryogenic temperatures (-78 °C).Route A is operationally simpler and does not require specialized equipment like a dry ice bath or inert atmosphere setup.
Reagent Safety NCS is a strong oxidant. Use of DCM. Ammonia is corrosive.Grignard reagents are pyrophoric and water-sensitive. Cryogenic liquids require careful handling.Both routes have hazards, but those in Route B (pyrophoric reagents, cryogenics) may require more stringent engineering controls.
Scalability Highly scalable and commonly used in industrial processes.Scalability may be limited by the cost/availability of the t-BuONSO reagent and the management of low-temperature reactions.Route A is the proven method for large-scale production.
Purification Intermediate is often used crude. Final product purified by recrystallization.Requires column chromatography for purification.Recrystallization (Route A) is generally preferred over chromatography (Route B) for large-scale purification due to cost and waste generation.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound, but they are tailored for different research and development needs.

Route A (Classical Two-Step) is the undisputed choice for large-scale synthesis, process development, and situations where cost is a primary driver. Its reliance on inexpensive, readily available starting materials, operational simplicity, and the avoidance of cryogenic conditions or chromatography make it robust, scalable, and economically favorable. The generation of the stable propane-2-sulfonyl chloride intermediate is an added advantage, as it can be diverted to create a library of N-substituted sulfonamides.

Route B (Modern One-Pot) excels in the context of medicinal chemistry, rapid analogue synthesis, and discovery research. Its key advantage is speed and step economy. For a researcher needing to quickly synthesize a small quantity of the target molecule for biological testing, this one-pot method is highly efficient. It avoids the isolation of intermediates and delivers the final product directly, albeit at the cost of more expensive reagents and more demanding reaction conditions.

Ultimately, the choice between these routes is a classic case of balancing process efficiency, cost, scale, and available resources.

References

  • Dodge, J. A., & Nissen, J. S. (1998). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 63(19), 6456-6457. [Link]
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2023_JACS_DecarboxylativeHalosulfonylation.
  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
  • Neufeldt, S. R., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21286–21293. [Link]
  • ResearchGate. (2016).
  • Ashfaq, M., et al. (2014). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry, 11(2), 155-166. [Link]
  • PubChem. This compound.
  • Organic Chemistry Portal. Synthesis of sulfonamides.
  • Yang, Z., & Xu, J. (2013). Structurally Diverse Sulfonyl Chlorides from S-Alkylisothiourea Salts by N-Chlorosuccinimide Chlorosulfonation. Synthesis, 45(12), 1675-1682. [Link]
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]

Sources

Validating Target Engagement of Propane-2-sulfonamide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is unequivocally demonstrating that a compound engages its intended biological target within the complex milieu of a living cell. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of "Propane-2-sulfonamide" compounds, a versatile scaffold found in a range of biologically active agents. We will delve into the causality behind experimental choices, provide actionable protocols, and present a framework for interpreting the resulting data to build a robust target validation package.

The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its ability to mimic natural substrates and inhibit a wide array of enzymes.[1][2] Consequently, derivatives of this compound have been investigated as inhibitors of various enzyme families, including kinases, carbonic anhydrases, and proteases, as well as modulators of receptors and other protein targets.[3][4][5] This guide will equip you with the knowledge to rigorously validate the interaction of your specific this compound compound with its putative target.

The Imperative of Target Engagement Validation

Phenotypic screening, while powerful for identifying compounds with desired cellular effects, often yields hits with ambiguous mechanisms of action.[6] Direct confirmation of target engagement is paramount to de-risk a drug discovery program, enabling a deeper understanding of the molecular pharmacology and providing confidence that the observed phenotype is a direct consequence of on-target activity.[1][6] A well-designed target engagement strategy provides invaluable insights into structure-activity relationships (SAR) and informs lead optimization efforts.

A Triad of Methodologies for Target Engagement Validation

We will explore three orthogonal and widely adopted biophysical techniques for validating target engagement: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each method offers unique advantages and provides complementary information, and their combined application builds a compelling case for direct target binding.

Cellular Thermal Shift Assay (CETSA): In-Cell Target Occupancy

Principle: CETSA is a powerful method for assessing target engagement in a cellular or tissue context.[7][8] It is based on the principle of ligand-induced thermal stabilization of the target protein.[3][9] When a compound binds to its protein target, the resulting complex is often more resistant to thermal denaturation.[9] By heating cell lysates or intact cells across a temperature gradient, one can quantify the amount of soluble target protein remaining at each temperature. A shift in the protein's melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[3]

Experimental Causality: The choice to employ CETSA is driven by the need to confirm target binding in a more physiologically relevant environment than a purified system. It addresses the critical question of whether a compound can access and bind its target amidst the complexities of the intracellular space, including cellular membranes and a high concentration of other proteins.[9]

Workflow for CETSA:

CETSA Workflow cluster_cell_culture Cellular Environment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture (Expressing target protein) compound_treatment 2. Compound Treatment (Incubate cells with this compound compound or vehicle) cell_culture->compound_treatment heat_challenge 3. Heat Challenge (Apply temperature gradient) compound_treatment->heat_challenge lysis 4. Cell Lysis heat_challenge->lysis separation 5. Separation of Soluble and Aggregated Proteins lysis->separation quantification 6. Quantification of Soluble Target Protein (e.g., Western Blot, ELISA) separation->quantification analysis 7. Data Analysis (Generate melt curves and determine ΔTagg) quantification->analysis

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation and Interpretation:

The primary output of a CETSA experiment is a set of melting curves, plotting the percentage of soluble target protein as a function of temperature. A positive thermal shift (ΔTagg) in the presence of the compound indicates stabilization and target engagement. Isothermal dose-response (ITDR) experiments, where the temperature is fixed and the compound concentration is varied, can be used to determine the cellular potency of target engagement.[8]

ParameterDescriptionTypical Value for a "Hit"
ΔTagg The change in the melting temperature of the target protein upon compound binding.> 1-2 °C
Cellular EC50 The concentration of compound required to achieve 50% of the maximal thermal shift in an ITDR experiment.Dependent on compound potency
Surface Plasmon Resonance (SPR): Real-Time Kinetics

Principle: SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[10][11] In a typical experiment, the target protein is immobilized on a sensor chip, and a solution containing the "this compound" compound (the analyte) is flowed over the surface.[10] Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[12]

Experimental Causality: SPR is chosen to obtain detailed kinetic information about the binding event. It provides not only the binding affinity (KD) but also the association (ka) and dissociation (kd) rate constants. This kinetic profile is crucial for understanding the drug-target residence time, a parameter that is increasingly recognized as a key determinant of in vivo efficacy.[13]

Workflow for SPR:

SPR Workflow cluster_preparation Preparation cluster_binding Binding Analysis cluster_analysis Data Processing chip_prep 1. Sensor Chip Preparation ligand_immob 2. Ligand Immobilization (Target Protein) chip_prep->ligand_immob analyte_injection 3. Analyte Injection (this compound compound) ligand_immob->analyte_injection association 4. Association Phase analyte_injection->association dissociation 5. Dissociation Phase association->dissociation sensorgram 6. Generate Sensorgram dissociation->sensorgram data_fitting 7. Data Fitting (Kinetic models) sensorgram->data_fitting results 8. Determine ka, kd, KD data_fitting->results

Caption: The sequential workflow for a Surface Plasmon Resonance (SPR) experiment.

Data Presentation and Interpretation:

The output of an SPR experiment is a sensorgram, which plots the response units (RU) over time. The association and dissociation phases are fitted to kinetic models to extract the rate constants and the equilibrium dissociation constant (KD).

ParameterDescriptionTypical Range for a "Hit"
ka (on-rate) The rate at which the compound binds to the target.10^3 to 10^7 M⁻¹s⁻¹
kd (off-rate) The rate at which the compound dissociates from the target.10⁻⁵ to 10⁻² s⁻¹
KD (dissociation constant) The equilibrium constant for the binding interaction (kd/ka).nM to low µM
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Principle: ITC is a powerful technique that directly measures the heat changes associated with a binding event.[9][14] In an ITC experiment, a solution of the "this compound" compound is titrated into a solution containing the target protein.[14] The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[14][15]

Experimental Causality: ITC is considered the gold standard for characterizing binding thermodynamics because it provides a complete thermodynamic profile of the interaction in a label-free, in-solution format.[16] This information is invaluable for understanding the driving forces behind the binding event (enthalpic vs. entropic) and for guiding medicinal chemistry efforts to optimize binding affinity.

Workflow for ITC:

ITC Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis protein_prep 1. Target Protein in Cell titration 3. Titration of Compound into Protein protein_prep->titration ligand_prep 2. This compound Compound in Syringe ligand_prep->titration thermogram 4. Generate Thermogram titration->thermogram integration 5. Integration of Heat Pulses thermogram->integration fitting 6. Fit to Binding Model integration->fitting thermo_params 7. Determine KD, n, ΔH, and ΔS fitting->thermo_params

Caption: The process flow for an Isothermal Titration Calorimetry (ITC) experiment.

Data Presentation and Interpretation:

The raw ITC data is a series of heat pulses, which are integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the thermodynamic parameters.

ParameterDescriptionTypical Range for a "Hit"
KD (dissociation constant) The equilibrium constant for the binding interaction.nM to low µM
n (stoichiometry) The number of compound molecules that bind to one molecule of the target protein.Typically close to 1 for a 1:1 interaction
ΔH (enthalpy change) The heat released or absorbed upon binding.Favorable (negative) or unfavorable (positive)
ΔS (entropy change) The change in disorder upon binding.Favorable (positive) or unfavorable (negative)

Case Study: Validating a "this compound" Kinase Inhibitor

Many sulfonamide-containing compounds have been developed as kinase inhibitors.[3][16] Validating the target engagement of a novel "this compound" kinase inhibitor would involve a multi-faceted approach.

Signaling Pathway Context:

Kinase Signaling Pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cell_proliferation Cell Proliferation, Survival, etc. transcription_factors->cell_proliferation inhibitor This compound Kinase Inhibitor inhibitor->mek

Caption: A simplified MAPK signaling pathway illustrating a potential point of intervention for a kinase inhibitor.

A comprehensive validation strategy would include:

  • CETSA: To confirm that the compound engages the target kinase in intact cells, demonstrating cell permeability and target occupancy.

  • SPR: To determine the binding kinetics and residence time of the inhibitor on the kinase.

  • ITC: To elucidate the thermodynamic drivers of the binding interaction, providing insights for further optimization.

  • Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases is essential to assess its selectivity and identify potential off-target effects that could lead to toxicity.[17][18][19] This is a critical step in building a compelling safety profile for a therapeutic candidate.

Experimental Protocols

Detailed CETSA Protocol
  • Cell Culture and Treatment:

    • Culture a cell line that endogenously expresses the target protein to a confluency of 70-80%.

    • Treat the cells with the "this compound" compound at the desired concentration or with a vehicle control for 1-2 hours.[3]

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples for 3 minutes across a range of temperatures using a thermocycler.[3]

    • Cool the samples at room temperature for 3 minutes.[20]

  • Lysis and Protein Extraction:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting, ELISA, or other protein detection methods.[3]

  • Data Analysis:

    • Normalize the protein levels at each temperature to the unheated control.

    • Plot the normalized data against temperature to generate melting curves.

    • Determine the Tagg and calculate the ΔTagg.

Detailed SPR Protocol
  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Immobilize the purified target protein to the desired density.

    • Deactivate any remaining active groups with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the "this compound" compound in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface, allowing for an association phase.

    • Switch back to running buffer to monitor the dissociation phase.[4]

  • Data Analysis:

    • Reference subtract the data from a control flow cell.

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.[5]

Detailed ITC Protocol
  • Sample Preparation:

    • Dialyze the purified target protein and the "this compound" compound into the same buffer to minimize buffer mismatch effects.[14]

    • Accurately determine the concentrations of the protein and the compound.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

    • Set the experimental temperature and other instrument parameters.

    • Perform a series of injections of the compound into the protein solution, allowing the system to reach thermal equilibrium after each injection.[6]

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine KD, n, ΔH, and ΔS.[6]

Conclusion

Validating the target engagement of "this compound" compounds is a critical step in their development as therapeutic agents. By employing a multi-pronged approach that combines the cellular context of CETSA, the real-time kinetics of SPR, and the thermodynamic rigor of ITC, researchers can build a comprehensive and convincing body of evidence for direct target binding. This guide provides the conceptual framework and practical protocols to empower scientists to confidently navigate this essential aspect of drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Analysis of Inhibitor Binding to nsp16.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine Carbonic Anhydrase VI (CA-VI) Target Engagement.
  • White Rose Research Online. (n.d.).
  • Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. (2019). Methods in Enzymology.
  • Smolecule. (n.d.). N-[(3R)-piperidin-3-yl]this compound.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • Vulcanchem. (n.d.). N-(4-hydroxyphenyl)this compound.
  • Benchchem. (n.d.). 1-Oxo-1-(piperidin-1-yl)this compound.
  • Creative Biolabs. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • TA Instruments. (n.d.). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • Bio-protocol. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR).
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Benchchem. (n.d.).
  • TA Instruments. (n.d.). ITC-Derived Binding Constants.
  • National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • CETSA. (n.d.). CETSA.
  • National Institutes of Health. (n.d.). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).
  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Regul
  • ResearchGate. (n.d.). Current State and Future Perspectives in QSAR Models to Predict Blood- Brain Barrier Penetration in Central Nervous System Drug R&D.
  • UCL Discovery. (n.d.). Design of a Chemical Probe for the Bromodomain and Plant Homeodomain Finger-containing (BRPF) family of proteins SUPPORTING.
  • ACS Publications. (2022). Investigating the Therapeutic Potential of LSD1 Enzyme Activity-Specific Inhibition by TAK-418 for Social and Memory Deficits in Rodent Disease Models.
  • Google Patents. (n.d.). EP2084519B1 - X-ray fluorescence analysis method.
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.
  • ResearchGate. (n.d.).
  • Groton School and other places. (n.d.). Longfei Xie's research works.
  • ResearchGate. (n.d.). Structural Exploration around 4-Cyclopropyl-Substituted 1,2,4-Benzothiadiazine 1,1-Dioxides: Impact of the Dihalo-Substitution of the Benzene Ring on α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA)
  • ResearchGate. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Propane-2-Sulfonamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. Propane-2-sulfonamide, a key building block in various research and development endeavors, requires meticulous handling not only during its use but also at the end of its experimental life. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to ensure the safety of personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is paramount to understand the inherent hazards of this compound. A thorough risk assessment informs every subsequent step in its safe handling and disposal.

This compound is classified as a hazardous substance with the following GHS hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications underscore the necessity of appropriate Personal Protective Equipment (PPE) at all times when handling this compound, including during disposal.

Table 1: Essential Safety and Hazard Information for this compound

ParameterInformationSource
GHS Hazard Pictogram GHS07 (Exclamation Mark)[1]
GHS Signal Word Warning[1]
Hazard Statements H302, H315, H319, H335[1]
Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Physical Form Solid

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a fume hood, and with appropriate PPE.

The Cornerstone of Compliance: Regulatory Framework

The disposal of this compound is governed by a multi-tiered regulatory framework. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , which gives the Environmental Protection Agency (EPA) the authority to regulate hazardous waste from "cradle to grave".[2]

Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] While this compound is not explicitly listed, its toxicological profile necessitates its management as a hazardous waste. Generators of hazardous waste are legally responsible for its proper disposal.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the safe disposal of this compound waste, from the point of generation to its final removal from the laboratory.

Step 1: Waste Characterization and Segregation

Properly identifying and segregating chemical waste is the most critical step in ensuring safe disposal.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Segregate solid this compound waste from liquid waste.

Step 2: Selection of Appropriate Waste Container

The integrity of the waste container is crucial to prevent leaks and spills.

  • Use a sturdy, leak-proof container made of a material chemically compatible with this compound. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.

  • Ensure the container is in good physical condition, free from cracks or defects.

  • The container must be clearly labeled as "Hazardous Waste".

Step 3: Proper Labeling of the Waste Container

Accurate and detailed labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

Your hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of waste

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

Step 4: Accumulation and Storage of Waste

Proper storage of the waste container while it is being filled is critical to maintaining a safe laboratory environment.

  • Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.

  • The container must be kept closed at all times , except when adding waste.

  • Store the container in a secondary containment bin to capture any potential leaks.

  • Ensure the storage area is away from sources of ignition and incompatible chemicals.

Step 5: Arranging for Disposal

Once the waste container is full, or if the research project is complete, arrange for its disposal through your institution's EHS department.

  • Do not dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can have serious consequences.

  • Contact your EHS department to schedule a waste pickup. They will provide specific instructions for preparing the container for transport.

  • The final disposal method for solid organic hazardous waste like this compound is typically incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate the hazards.

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is small and you are trained and equipped to handle it, you may proceed with cleanup.

  • Wear appropriate PPE , including a lab coat, safety goggles, and chemical-resistant gloves.

  • For a solid spill, carefully sweep or scoop up the material and place it in a designated hazardous waste container. Avoid generating dust.

  • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • For large spills, or if you are unsure how to proceed, contact your institution's EHS department or emergency response team immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_generation Waste Generation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Disposal & Final Treatment cluster_spill Spill Response start This compound waste generated segregate Segregate as solid organic hazardous waste start->segregate container Select a compatible, labeled hazardous waste container segregate->container accumulate Accumulate in a closed container in a designated satellite area container->accumulate secondary_containment Place in secondary containment accumulate->secondary_containment ehs_pickup Contact EHS for waste pickup secondary_containment->ehs_pickup transport Transport to a licensed TSDF ehs_pickup->transport incineration Final disposal via incineration transport->incineration spill Spill Occurs assess Assess spill size and risk spill->assess small_spill Small spill: clean up with appropriate PPE assess->small_spill Small large_spill Large spill: evacuate and call EHS/emergency response assess->large_spill Large spill_waste Collect spill residue as hazardous waste small_spill->spill_waste

Sources

Mastering Safety: A Guide to Handling Propane-2-sulfonamide in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: A Summary of Hazards and Required Protection

Propane-2-sulfonamide is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to strict safety protocols is essential to mitigate risks for all laboratory personnel.

This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, designed for researchers and drug development professionals. By understanding the causality behind each safety measure, you can foster a self-validating system of laboratory safety.

Essential Personal Protective Equipment (PPE): A Task-Based Approach

The selection of appropriate PPE is the first line of defense against accidental exposure. The level of protection should be dictated by the specific task being performed. Below is a summary of recommended PPE for various laboratory operations involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Tightly sealed safety gogglesChemical-resistant gloves (Nitrile rubber recommended)Laboratory coatN95 or higher rated respirator (in a fume hood)
Solution Preparation and Handling Tightly sealed safety goggles or face shieldChemical-resistant gloves (Nitrile rubber recommended)Laboratory coatNot generally required if handled in a fume hood
Transferring Solutions Safety glasses with side shieldsChemical-resistant gloves (Nitrile rubber recommended)Laboratory coatNot generally required
Waste Disposal Safety glasses with side shieldsChemical-resistant gloves (Nitrile rubber recommended)Laboratory coatNot generally required

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it enters the laboratory until its final disposal is critical for ensuring a safe working environment.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2]. The container should be kept tightly sealed when not in use.

Handling and Use: A Step-by-Step Protocol

All manipulations of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation[3][4].

Protocol for Weighing and Preparing a Stock Solution:

  • Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent bench paper.

  • Donning PPE: Before handling the primary container, put on all required PPE as outlined in the table above. This includes a lab coat, tightly sealed safety goggles, and chemical-resistant gloves. For weighing the dry powder, a respirator is crucial.

  • Weighing: Carefully open the container. Use a spatula to transfer the desired amount of this compound to a tared weigh boat or directly into the receiving vessel. Avoid creating dust. If static electricity is an issue, an anti-static gun may be used.

  • Dissolution: Add the solvent to the vessel containing the this compound. Gently swirl or stir the mixture until the solid is completely dissolved.

  • Cleanup: Once the solution is prepared, securely cap the primary container and the solution vessel. Decontaminate the spatula and any other equipment used with an appropriate solvent. Dispose of the weigh boat and any contaminated bench paper in the designated solid waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the lab coat, and finally the eye protection. Wash hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow This compound: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Start: Task Involving This compound CheckForm Is the compound in powdered form? Start->CheckForm CheckAerosol Potential for aerosol or dust generation? CheckForm->CheckAerosol Yes BasePPE Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves CheckForm->BasePPE No (in solution) CheckAerosol->BasePPE No Goggles Upgrade to: Tightly Sealed Goggles CheckAerosol->Goggles Yes Respirator Add: N95 Respirator (in Fume Hood) Goggles->Respirator

Caption: PPE selection workflow for this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All waste containing this compound should be treated as hazardous waste[5][6].

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled containers.

  • Containerization: Use designated, leak-proof, and chemically compatible containers for waste collection. The containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any un-used dry compound. Place these items in a sealed, labeled container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container. Do not pour any solution containing this compound down the drain.

  • Storage: Store waste containers in a designated, secondary containment area within the laboratory, away from general work areas.

  • Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and the environment.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Apollo Scientific. (2022, May 18). Safety Data Sheet: 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
  • Canadian Centre for Occupational Health and Safety. (n.d.). Propane.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemScene. (2024, November 5). Safety Data Sheet.
  • Fisher Scientific. (2012, July 19). Safety Data Sheet.
  • P3 Propane Safety. (2023, April 1). Protect Your Employees with the Proper PPE.
  • Benchchem. (n.d.). Proper Disposal of Propane-1,2,3-triamine: A Guide for Laboratory Professionals.
  • EHSLeaders. (2022, March 2). Ask the Expert: PPE for Changing a Propane Tank.
  • Benchchem. (n.d.). Essential Procedures for the Disposal of 1-(Pyridin-2-yl)propane-1,3-diol.
  • ChemicalBook. (2025, August 9). Chemical Safety Data Sheet MSDS / SDS - PROPANE-1-SULFONAMIDE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propane-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
Propane-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.